molecular formula C18H34O B143628 (Z)-11-Octadecenal CAS No. 4273-95-4

(Z)-11-Octadecenal

Cat. No.: B143628
CAS No.: 4273-95-4
M. Wt: 266.5 g/mol
InChI Key: YSSVMXHKWSNHLH-FPLPWBNLSA-N
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Description

(Z)-11-Octadecenal, also known as this compound, is a useful research compound. Its molecular formula is C18H34O and its molecular weight is 266.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty aldehydes [FA06]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-octadec-11-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h7-8,18H,2-6,9-17H2,1H3/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSVMXHKWSNHLH-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4273-95-4
Record name 11-Octadecenal, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004273954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

The Discovery and Isolation of (Z)-11-Octadecenal from Cnaphalocrocis medinalis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

(Z)-11-Octadecenal is a key component of the female sex pheromone of the rice leaffolder, Cnaphalocrocis medinalis, a significant pest of rice crops throughout Asia. Understanding the discovery, isolation, and biological activity of this semiochemical is crucial for the development of effective pest management strategies, including monitoring and mating disruption. This technical guide provides an in-depth overview of the methodologies employed in the identification and quantification of this compound from C. medinalis, intended for researchers, scientists, and professionals in drug development. Detailed experimental protocols for insect rearing, pheromone extraction, chemical analysis, and electrophysiological assays are presented. Furthermore, this guide includes a proposed biosynthetic pathway for the pheromone and a plausible chemical synthesis route for this compound. All quantitative data is summarized in structured tables, and key experimental workflows and pathways are visualized using diagrams.

Introduction

The rice leaffolder, Cnaphalocrocis medinalis, is a lepidopteran pest that causes significant economic losses in rice cultivation. The female moths release a species-specific blend of volatile organic compounds, known as sex pheromones, to attract conspecific males for mating. The primary components of this pheromone blend have been identified as a mixture of C18 aldehydes and alcohols. Among these, this compound plays a crucial role in male attraction. The elucidation of the precise composition and biological activity of this pheromone blend is a cornerstone for the development of semiochemical-based pest control methods. This guide details the scientific journey of discovering and isolating this compound from C. medinalis.

Pheromone Composition and Quantitative Data

The sex pheromone of Cnaphalocrocis medinalis is a multi-component blend, with the relative ratios of its constituents varying across different geographical populations. The primary components that have been identified are this compound, (Z)-13-octadecenal, (Z)-11-octadecen-1-ol, and (Z)-13-octadecen-1-ol. The total amount of the pheromone blend extracted from a single virgin female is estimated to be approximately 0.9 ng.[1]

Table 1: Quantitative Composition of Cnaphalocrocis medinalis Sex Pheromone in Different Geographic Populations

Pheromone ComponentAbbreviationJapanese Population Ratio[1]Chinese Population Ratio
This compoundZ11-18:Ald113
(Z)-13-OctadecenalZ13-18:Ald10025
(Z)-11-Octadecen-1-olZ11-18:OH243
(Z)-13-Octadecen-1-olZ13-18:OH363

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and isolation of this compound from C. medinalis.

Insect Rearing

A stable laboratory colony of Cnaphalocrocis medinalis is essential for consistent pheromone research.

  • Host Plant: Larvae can be reared on rice seedlings.

  • Rearing Conditions: The colony should be maintained in an incubator with a controlled environment.

    • Temperature: 22 ± 1°C[2]

    • Humidity: 70% ± 10%[2]

    • Photoperiod: 14:10 hours (Light:Dark)[2]

  • Adult Maintenance: Upon eclosion, male and female moths should be separated to ensure virginity for pheromone extraction. They can be kept in cages and provided with a 10% sugar water solution.[2]

Pheromone Gland Extraction

The sex pheromone is produced and stored in a specialized gland located at the tip of the female's abdomen.

  • Moth Selection: Use 4-day-old virgin female moths for extraction, as pheromone titers are high at this age.[3]

  • Gland Dissection:

    • Anesthetize the female moth by chilling.

    • Under a dissecting microscope, carefully excise the abdominal tip containing the pheromone gland.

  • Extraction:

    • Immediately place the excised gland into a vial containing 20-50 µL of high-purity hexane.

    • Allow the extraction to proceed for at least 1 hour at room temperature.

    • The resulting hexane extract contains the pheromone components and can be concentrated under a gentle stream of nitrogen if necessary.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary analytical technique used to separate, identify, and quantify the components of the pheromone extract.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the C18 aldehydes and alcohols.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Injection: Splitless injection of 1-2 µL of the pheromone extract.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 7°C/min.[4]

    • Ramp 2: Increase to 220°C at a rate of 15°C/min.[4]

    • Final hold: Hold at 220°C for 10-20 minutes.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic synthetic standards.

Electroantennography (EAG)

EAG is a sensitive electrophysiological technique used to measure the olfactory response of an insect's antenna to volatile compounds, confirming the biological activity of the identified pheromone components.

  • Antenna Preparation:

    • Anesthetize an adult male C. medinalis moth.

    • Excise one antenna at its base.

    • Mount the antenna between two glass capillary electrodes filled with a saline solution (e.g., Insect Ringer's solution: NaCl 7.5 g/L, KCl 0.35 g/L, CaCl₂ 0.21 g/L, NaHCO₃ 0.2 g/L).[5] The recording electrode is placed at the distal end of the antenna, and the reference electrode at the base.

  • Stimulus Delivery:

    • A continuous stream of purified and humidified air is passed over the antenna.

    • A known amount of the synthetic pheromone component (dissolved in a solvent like paraffin oil) is applied to a filter paper strip placed inside a Pasteur pipette.

    • A puff of air is delivered through the pipette into the main air stream, carrying the odorant to the antenna.

  • Data Recording and Analysis:

    • The electrical potential difference between the two electrodes is amplified and recorded.

    • A negative voltage deflection upon stimulation indicates an olfactory response.

    • The amplitude of the EAG response is proportional to the strength of the olfactory stimulus. Responses are typically normalized by subtracting the response to a solvent blank.

Pheromone Biosynthesis and Chemical Synthesis

Proposed Biosynthetic Pathway of this compound

The biosynthesis of Type I lepidopteran sex pheromones, which include C18 aldehydes and alcohols, generally begins with fatty acid synthesis. The specific pathway in C. medinalis is believed to follow these key steps:

  • Fatty Acid Synthesis: Acetyl-CoA is converted to palmitic acid (C16) or stearic acid (C18) by fatty acid synthase (FAS).

  • Desaturation: A specific fatty acid desaturase introduces a double bond at the Δ11 position of the acyl-CoA precursor.

  • Reduction: A fatty acyl-CoA reductase (FAR) reduces the carboxyl group of the unsaturated fatty acyl-CoA to an alcohol, forming (Z)-11-octadecen-1-ol.

  • Oxidation: An alcohol oxidase or dehydrogenase may then oxidize the alcohol to the corresponding aldehyde, this compound.

Pheromone_Biosynthesis cluster_0 Fatty Acid Synthesis cluster_1 Modification Acetyl_CoA Acetyl-CoA Fatty_Acids C16/C18 Saturated Fatty Acyl-CoA Acetyl_CoA->Fatty_Acids FAS Unsaturated_Acyl_CoA (Z)-11-Octadecenoyl-CoA Unsaturated_Alcohol (Z)-11-Octadecen-1-ol Unsaturated_Aldehyde This compound

Proposed Chemical Synthesis of this compound

A plausible and efficient method for the chemical synthesis of this compound is through the Wittig reaction, which is a well-established method for forming carbon-carbon double bonds with good stereocontrol.

  • Preparation of the Phosphonium Ylide: Heptyltriphenylphosphonium bromide is prepared by reacting triphenylphosphine with 1-bromoheptane. This phosphonium salt is then treated with a strong base, such as n-butyllithium, to generate the corresponding ylide.

  • Wittig Reaction: The ylide is reacted with 11-oxoundecanal to form the (Z)-alkene, this compound. The use of a non-stabilized ylide generally favors the formation of the (Z)-isomer.

  • Purification: The final product is purified by column chromatography.

Wittig_Synthesis Triphenylphosphine Triphenylphosphine Phosphonium_Salt Heptyltriphenylphosphonium bromide Triphenylphosphine->Phosphonium_Salt 1_Bromoheptane 1-Bromoheptane 1_Bromoheptane->Phosphonium_Salt Ylide Phosphonium Ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Z11_18Ald This compound Ylide->Z11_18Ald Wittig Reaction 11_Oxoundecanal 11-Oxoundecanal 11_Oxoundecanal->Z11_18Ald

Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures.

Pheromone_Extraction_Analysis cluster_rearing Insect Rearing cluster_extraction Pheromone Extraction cluster_analysis Chemical Analysis Rearing Rear C. medinalis on rice seedlings Separation Separate virgin females Rearing->Separation Dissection Dissect pheromone glands Separation->Dissection Extraction Extract with hexane Dissection->Extraction GCMS GC-MS Analysis Extraction->GCMS Identification Identify components GCMS->Identification Quantification Quantify components Identification->Quantification

EAG_Workflow cluster_preparation Preparation cluster_recording EAG Recording cluster_analysis Data Analysis Antenna_Prep Prepare male antenna Mount_Antenna Mount antenna on electrodes Antenna_Prep->Mount_Antenna Stimulus_Prep Prepare synthetic pheromone stimulus Deliver_Stimulus Deliver odor puff Stimulus_Prep->Deliver_Stimulus Mount_Antenna->Deliver_Stimulus Record_Signal Record voltage deflection Deliver_Stimulus->Record_Signal Measure_Amplitude Measure response amplitude Record_Signal->Measure_Amplitude Normalize_Data Normalize to control Measure_Amplitude->Normalize_Data Analyze_Response Analyze dose-response Normalize_Data->Analyze_Response

Conclusion

The discovery and isolation of this compound from Cnaphalocrocis medinalis represent a significant advancement in the field of chemical ecology and integrated pest management. The detailed methodologies provided in this guide offer a comprehensive resource for researchers aiming to replicate or build upon this work. The combination of meticulous insect rearing, precise pheromone extraction, advanced chemical analysis, and sensitive electrophysiological assays has been instrumental in elucidating the chemical communication system of this important agricultural pest. Further research into the specific enzymes of the biosynthetic pathway and the development of more efficient and scalable synthetic routes for this compound will continue to enhance our ability to develop sustainable and environmentally friendly strategies for the management of Cnaphalocrocis medinalis.

References

The Biological Activity of (Z)-11-Octadecenal in Lepidoptera: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

(Z)-11-Octadecenal , a long-chain unsaturated aldehyde, plays a significant role in the chemical communication of numerous Lepidopteran species. This technical guide provides an in-depth analysis of its biological activity, focusing on its role as a sex pheromone component. The information is tailored for researchers, scientists, and drug development professionals working in the fields of chemical ecology, pest management, and pheromone-based drug discovery.

Overview of Biological Activity

This compound is primarily known as a female-emitted sex pheromone component in several moth species. Its primary biological function is to attract conspecific males for the purpose of mating. The specificity of the pheromone signal is often achieved through a precise blend of this compound with other compounds, with the ratio of these components being critical for eliciting a behavioral response.

The biological activity of this compound and structurally related compounds has been documented in various Lepidopteran families, including Noctuidae and Pyralidae. For instance, in the rice leaffolder moth, Cnaphalocrocis medinalis, this compound has been identified as a female pheromone.[1] While research has also heavily focused on the related compound (Z)-11-hexadecenal, the principles of its action and the methodologies for its study are highly relevant to this compound.

Quantitative Data on Biological Activity

The biological activity of this compound and its analogs is quantified through various electrophysiological and behavioral assays. The following tables summarize key quantitative data from studies on several Lepidopteran species.

Table 1: Electrophysiological Responses to Pheromone Components
SpeciesCompoundDosageEAG Response (mV)Notes
Heliothis virescensOxidized yeast extract containing (Z)-11-hexadecenalNot specifiedElicited specific electrophysiological activityThe yeast was engineered to produce (Z)-11-hexadecenol, which was then oxidized.[2][3]
Oria musculosa(Z)-11-Hexadecenyl acetateNot specifiedHighest antennal reaction among tested compoundsScreening tests of various unsaturated acetates, alcohols, and aldehydes.[4]
Plutella xylostella(Z)-11-hexadecenal100 ppm (in liquid state)Induced transmembrane depolarisationThis response is an early indicator of plant defense activation.[5]
Various LepidopteraVarious acetates and alcohols100 µ g/cartridge Varied EAG responsesA general screening of 46 compounds was conducted.[6]
Table 2: Behavioral Responses in Field and Laboratory Assays
SpeciesLure CompositionTrap TypeMean Trap CatchLocation
Scirpophaga incertulas(Z)-9-hexadecenal and (Z)-11-hexadecenal (1:3 ratio)Not specifiedAttractive to malesStandard lure for monitoring.[7][8]
Scirpophaga incertulasStandard lure + (Z)-11-hexadecenyl acetate and (Z)-13-octadecenyl acetateNot specified120% increase in catch on averageField experiments in northern Vietnam.[8][9][10]
Heliothis subflexaBlend including (Z)-11-hexadecen-1-olSticky trapsSignificantly increased captureThe alcohol was a critical component of the blend.[11]
Heliothis subflexaBlend with 0.9-3.5% (Z)-11-hexadecen-1-ol release ratioSticky trapsOptimal capture of malesThe relative release rate of the alcohol was crucial.[11]
Heliothis subflexaBlend with 0.9-1.6% (Z)-11-hexadecen-1-ol release ratioBucket trapsOptimal capture of malesThe optimal release ratio was narrower in bucket traps.[11]

Experimental Protocols

The study of this compound's biological activity involves a range of specialized techniques. Below are detailed methodologies for key experiments.

Electroantennography (EAG)

Electroantennography is a technique used to measure the electrical response of an insect's antenna to volatile compounds.

Methodology:

  • Antenna Preparation: An adult male moth is immobilized, and one of its antennae is excised at the base. The distal tip of the antenna is also removed.

  • Electrode Placement: The cut ends of the antenna are placed into two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The recording electrode is placed at the distal end, and the reference electrode is at the base.

  • Odorant Delivery: A continuous stream of purified and humidified air is passed over the antenna. A known amount of the test compound, such as this compound, is loaded onto a piece of filter paper inside a Pasteur pipette. A puff of air is then injected through the pipette into the main airstream, delivering the odorant to the antenna.

  • Signal Recording and Amplification: The electrical potential change (depolarization) across the antenna is amplified and recorded using specialized software. The amplitude of the response is measured in millivolts (mV).

  • Controls: A solvent blank (the solvent used to dissolve the test compound) is used as a control to ensure that the observed response is due to the compound itself.

Wind Tunnel Bioassays

Wind tunnels are used to study the flight behavior of insects in response to a controlled plume of odor.

Methodology:

  • Wind Tunnel Setup: A laminar flow wind tunnel with controlled airflow (typically 0.3-0.5 m/s), temperature, and humidity is used. The upwind end of the tunnel contains a dispenser for the test pheromone.

  • Pheromone Dispensing: A synthetic blend containing this compound is released from a point source, such as a rubber septum or a filter paper, creating an odor plume that travels downwind.

  • Insect Release: Male moths, previously conditioned under a specific light-dark cycle, are released onto a platform at the downwind end of the tunnel.

  • Behavioral Observation: The flight behavior of the moths is recorded and scored. Key behaviors include taking flight, upwind flight, casting (zigzagging flight), and contact with the pheromone source.

  • Data Analysis: The percentage of moths exhibiting each behavior is calculated and compared across different pheromone blends or concentrations.

Field Trapping Experiments

Field trapping experiments are conducted to assess the attractiveness of synthetic pheromone lures under natural conditions.

Methodology:

  • Trap and Lure Preparation: Traps (e.g., sticky traps, bucket traps) are baited with lures containing a specific blend and dosage of synthetic pheromones, including this compound. Rubber septa are commonly used as dispensers.

  • Experimental Design: Traps are deployed in the field in a randomized block design to account for spatial variability. A certain distance is maintained between traps to avoid interference.

  • Trap Deployment: Traps are typically placed at a specific height above the ground or crop canopy.

  • Data Collection: The number of target male moths captured in each trap is recorded at regular intervals.

  • Statistical Analysis: The mean trap catches for different lure compositions are compared using statistical tests such as ANOVA to determine significant differences in attractiveness.

Signaling Pathways and Experimental Workflows

The perception of this compound by male moths initiates a signaling cascade that ultimately leads to a behavioral response. The following diagrams illustrate the key pathways and experimental workflows.

Pheromone_Signaling_Pathway cluster_antenna Antennal Sensillum cluster_brain Antennal Lobe P This compound PBP Pheromone Binding Protein (PBP) P->PBP Binding in Sensillar Lymph OR Odorant Receptor (OR) + Orco PBP->OR Transport and Delivery Neuron Olfactory Receptor Neuron (ORN) OR->Neuron Activation Glomerulus Glomerulus Neuron->Glomerulus Signal Transduction (Action Potential) Higher_Brain_Centers Higher Brain Centers (e.g., Mushroom Bodies) Glomerulus->Higher_Brain_Centers Signal Processing Behavior Mating Behavior Higher_Brain_Centers->Behavior Behavioral Response

Caption: Generalized pheromone signaling pathway in Lepidoptera.

Experimental_Workflow cluster_synthesis Pheromone Preparation cluster_lab Laboratory Assays cluster_field Field Trials cluster_analysis Data Analysis and Interpretation Synthesis Chemical Synthesis of This compound Purification Purification and Structural Verification (GC-MS, NMR) Synthesis->Purification EAG Electroantennography (EAG) Purification->EAG WindTunnel Wind Tunnel Bioassay Purification->WindTunnel FieldTrapping Field Trapping Experiments Purification->FieldTrapping DataAnalysis Statistical Analysis EAG->DataAnalysis WindTunnel->DataAnalysis FieldTrapping->DataAnalysis Conclusion Conclusion on Biological Activity DataAnalysis->Conclusion

Caption: Experimental workflow for assessing biological activity.

Biosynthesis of this compound

The biosynthesis of Type I moth sex pheromones, which includes this compound, typically starts from fatty acid synthesis. In the case of aldehydes, the biosynthetic pathway involves the de novo synthesis of a saturated fatty acid, followed by desaturation, chain-shortening or elongation, reduction to an alcohol, and finally oxidation to the aldehyde. For instance, in Chloridea virescens, the major pheromone component, (Z)-11-hexadecenal, is produced from (Z)-11-hexadecenol.[12] This final oxidation step is a critical part of the biosynthetic pathway. The production of (Z)-11-hexadecenol has been achieved in engineered yeast, demonstrating the potential for biotechnological production of these pheromones.[2][3][13]

Conclusion

This compound is a key semiochemical in the reproductive biology of many Lepidopteran species. Understanding its biological activity, the methods used to quantify it, and the underlying signaling and biosynthetic pathways is crucial for the development of effective and environmentally benign pest management strategies. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working in this field. Further research into the specific odorant receptors and neural circuits involved in the perception of this compound will undoubtedly open new avenues for the development of highly specific and effective pest control tools.

References

(Z)-11-Octadecenal: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-11-Octadecenal is a long-chain unsaturated aldehyde that plays a crucial role as a sex pheromone in the chemical communication of numerous insect species, primarily within the order Lepidoptera. Its potent and specific biological activity makes it a molecule of significant interest for the development of environmentally benign pest management strategies, such as mating disruption and mass trapping. Understanding the natural occurrences and the intricate biosynthetic pathways of this compound is paramount for its synthesis and effective application in agricultural and research settings. This technical guide provides an in-depth overview of the natural sources, biosynthesis, and relevant experimental methodologies associated with this important semiochemical.

Natural Sources of this compound

This compound has been identified as a key component of the female-produced sex pheromone blend in several moth species. The most well-documented source is the rice leaffolder moth, Cnaphalocrocis medinalis, a significant pest of rice crops in Asia.[1][2][3] In this species, this compound is part of a multi-component pheromone blend that mediates long-range attraction of males for mating.

Quantitative Composition of Cnaphalocrocis medinalis Sex Pheromone

The precise ratio of pheromone components is often critical for optimal biological activity and can exhibit geographical variation. Several studies have quantified the composition of the C. medinalis sex pheromone gland extracts. The total amount of the four-component blend in the pheromone gland of a single female moth has been estimated to be approximately 0.9 nanograms.[1]

Pheromone ComponentAbbreviationRelative Ratio (Japan)[1][4]Optimal Lure Ratio (China)[2]Lure Composition (Zhejiang, China)[3][5]
This compoundZ11-18:Ald11350 µg
(Z)-13-OctadecenalZ13-18:Ald10025500 µg
(Z)-11-Octadecen-1-olZ11-18:OH24390 µg
(Z)-13-Octadecen-1-olZ13-18:OH363120 µg

Biosynthesis of this compound

The biosynthesis of this compound in moths follows the general pathway for Type I lepidopteran sex pheromones, which originates from fatty acid metabolism. This intricate process involves a series of enzymatic reactions primarily occurring in the specialized pheromone glands of the female insect. The key steps include de novo fatty acid synthesis, desaturation, chain-shortening (if necessary), reduction, and oxidation.

The proposed biosynthetic pathway for this compound starts with the common C18 saturated fatty acid, stearoyl-CoA.

  • Desaturation: A specific fatty acyl-CoA desaturase, a Δ11-desaturase, introduces a double bond at the 11th position of the stearoyl-CoA carbon chain, forming (Z)-11-octadecenoyl-CoA.

  • Reduction: A fatty acyl-CoA reductase (FAR) then catalyzes the reduction of the acyl-CoA group to an alcohol, yielding (Z)-11-octadecen-1-ol.

  • Oxidation: Finally, an alcohol oxidase converts the terminal hydroxyl group of (Z)-11-octadecen-1-ol into an aldehyde, resulting in the final product, this compound.

Key Enzymes in the Biosynthetic Pathway:
  • Fatty Acid Synthase (FAS): Responsible for the de novo synthesis of saturated fatty acid precursors.

  • Δ11-Desaturase: A membrane-bound enzyme that introduces a cis double bond at the C11 position of the fatty acyl chain. The specificity of this enzyme is a critical determinant of the final pheromone structure.

  • Fatty Acyl-CoA Reductase (FAR): A family of enzymes that reduce the fatty acyl-CoA to the corresponding fatty alcohol. The substrate specificity of the FAR can also influence the composition of the final pheromone blend.

  • Alcohol Oxidase: An enzyme that catalyzes the final oxidation step from the fatty alcohol to the aldehyde.

Biosynthesis_of_Z11_18Ald Acetyl_CoA Acetyl-CoA Fatty_Acid_Synthase Fatty Acid Synthase (FAS) Acetyl_CoA->Fatty_Acid_Synthase Stearoyl_CoA Stearoyl-CoA (18:0) Fatty_Acid_Synthase->Stearoyl_CoA Delta11_Desaturase Δ11-Desaturase Stearoyl_CoA->Delta11_Desaturase Z11_18_Acyl_CoA (Z)-11-Octadecenoyl-CoA Delta11_Desaturase->Z11_18_Acyl_CoA Fatty_Acyl_Reductase Fatty Acyl-CoA Reductase (FAR) Z11_18_Acyl_CoA->Fatty_Acyl_Reductase Z11_18_OH (Z)-11-Octadecen-1-ol Fatty_Acyl_Reductase->Z11_18_OH Alcohol_Oxidase Alcohol Oxidase Z11_18_OH->Alcohol_Oxidase Z11_18_Ald This compound Alcohol_Oxidase->Z11_18_Ald

Biosynthetic pathway of this compound.

Regulation of Biosynthesis: The PBAN Signaling Pathway

The biosynthesis of sex pheromones in moths is tightly regulated by a neurohormone called the Pheromone Biosynthesis Activating Neuropeptide (PBAN).[6][7] PBAN is produced in the subesophageal ganglion and released into the hemolymph, where it travels to the pheromone gland and initiates a signaling cascade that upregulates the activity of key biosynthetic enzymes.[6][8]

The binding of PBAN to its G-protein coupled receptor (GPCR) on the pheromone gland cell membrane triggers an influx of extracellular calcium ions (Ca²⁺).[7][9] In some moth species, this is followed by the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8][10] This signaling cascade ultimately leads to the activation of enzymes such as acetyl-CoA carboxylase and fatty acyl reductases, thereby stimulating the production of pheromone components like this compound.[8][10]

PBAN_Signaling_Pathway PBAN PBAN PBAN_R PBAN Receptor (GPCR) PBAN->PBAN_R Binds G_Protein G-Protein PBAN_R->G_Protein Activates Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Opens Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates (in some species) Ca_int Intracellular Ca²⁺ Ca_Channel->Ca_int Influx Ca_ext Extracellular Ca²⁺ Ca_ext->Ca_Channel Enzyme_Activation Activation of Biosynthetic Enzymes (e.g., FARs) Ca_int->Enzyme_Activation Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces cAMP->Enzyme_Activation Activates Pheromone_Biosynthesis Pheromone Biosynthesis Enzyme_Activation->Pheromone_Biosynthesis Stimulates

PBAN signaling pathway for pheromone biosynthesis.

Experimental Protocols

Extraction and Analysis of this compound from Insect Pheromone Glands

This protocol describes the general procedure for extracting and analyzing pheromone components from the glands of female moths.

Materials:

  • Virgin female moths (e.g., Cnaphalocrocis medinalis)

  • Dissecting microscope

  • Fine-tipped forceps

  • Hexane (GC grade)

  • Glass vials with Teflon-lined caps

  • Gas chromatograph-mass spectrometer (GC-MS)

  • This compound standard

Procedure:

  • Gland Dissection: Anesthetize a virgin female moth by chilling. Under a dissecting microscope, carefully dissect the terminal abdominal segments containing the pheromone gland.

  • Extraction: Immediately place the dissected gland into a glass vial containing a small volume (e.g., 50 µL) of hexane.

  • Incubation: Allow the extraction to proceed for a specified time (e.g., 30 minutes) at room temperature.

  • Sample Preparation: Carefully remove the gland tissue from the hexane extract. The extract is now ready for analysis.

  • GC-MS Analysis: Inject a small aliquot (e.g., 1 µL) of the hexane extract into the GC-MS system.

    • GC Conditions: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms). Program the oven temperature with an initial hold followed by a ramp to a final temperature to ensure separation of the pheromone components.

    • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range appropriate for the expected compounds (e.g., m/z 40-400).

  • Identification and Quantification:

    • Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard.

    • Quantify the amount of this compound by comparing the peak area of the compound in the sample to a calibration curve generated from known concentrations of the standard.

Pheromone_Analysis_Workflow start Start dissect Dissect Pheromone Gland from Virgin Female Moth start->dissect extract Extract with Hexane dissect->extract analyze Analyze by GC-MS extract->analyze identify Identify Components (Retention Time & Mass Spectra) analyze->identify quantify Quantify Components (Calibration Curve) identify->quantify end End quantify->end

Workflow for pheromone extraction and analysis.
Functional Characterization of Biosynthetic Enzymes via Heterologous Expression in Yeast

This protocol outlines the key steps for expressing a candidate moth desaturase or reductase gene in yeast to determine its function.

Materials:

  • Yeast expression vector (e.g., pYES2)

  • Competent yeast cells (e.g., Saccharomyces cerevisiae)

  • Candidate gene (desaturase or reductase) cloned into the expression vector

  • Yeast transformation reagents

  • Yeast growth media (selective and induction media)

  • Fatty acid precursors (e.g., stearic acid for a Δ11-desaturase)

  • Hexane and other solvents for extraction

  • GC-MS for analysis

Procedure:

  • Gene Cloning: Amplify the full-length coding sequence of the candidate desaturase or reductase gene from pheromone gland cDNA and clone it into a yeast expression vector.

  • Yeast Transformation: Transform the expression construct into competent yeast cells using a standard protocol (e.g., lithium acetate method).

  • Yeast Culture and Induction:

    • Grow the transformed yeast in a selective medium to maintain the plasmid.

    • Inoculate an induction medium containing galactose (to induce gene expression) with the yeast culture.

    • Supplement the induction medium with the appropriate fatty acid precursor.

  • Extraction of Yeast Lipids:

    • After a period of incubation (e.g., 48-72 hours), harvest the yeast cells by centrifugation.

    • Extract the total lipids from the yeast cells using a suitable solvent system (e.g., chloroform:methanol).

  • Sample Preparation for GC-MS:

    • Saponify the lipid extract and methylate the fatty acids to produce fatty acid methyl esters (FAMEs).

    • If characterizing a reductase, the fatty alcohol products can be directly extracted and analyzed.

  • GC-MS Analysis: Analyze the FAMEs or fatty alcohol extracts by GC-MS to identify the products of the heterologously expressed enzyme.

  • Functional Determination: Compare the fatty acid or alcohol profile of the yeast expressing the candidate gene with that of control yeast (transformed with an empty vector) to determine the specific enzymatic activity.

Conclusion

This compound is a vital semiochemical with significant potential in the development of sustainable pest control strategies. A thorough understanding of its natural sources and the underlying biosynthetic pathways is crucial for its efficient synthesis and application. The methodologies outlined in this guide provide a framework for researchers to investigate this and other related insect pheromones, paving the way for novel and targeted approaches in chemical ecology and drug development.

References

A Technical Guide to (Z)-11-Octadecenal: Synthesis, Bioactivity, and Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-11-Octadecenal is a long-chain unsaturated aldehyde that plays a crucial role as a female sex pheromone in several lepidopteran species, most notably the rice leaffolder moth, Cnaphalocrocis medinalis. This technical guide provides an in-depth overview of its chemical properties, synthesis, and biological activity. We detail experimental protocols for its synthesis and for electrophysiological assays used to characterize its function. Furthermore, we explore the current understanding of the signaling pathways involved in its perception by insects. This document is intended to be a comprehensive resource for researchers in chemical ecology, entomology, and pest management, as well as for professionals in drug and pesticide development.

Chemical and Physical Properties

This compound is a fatty aldehyde with a single double bond in the cis (Z) configuration. Its key identifiers and physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 56554-95-1[1]
Molecular Formula C₁₈H₃₄O[1][2]
Molecular Weight 266.47 g/mol [1]
IUPAC Name (11Z)-octadec-11-enal

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, a key part of which is a Wittig reaction to establish the Z-configured double bond, followed by oxidation of a primary alcohol to the final aldehyde. A representative synthetic scheme is outlined below.

Experimental Protocol: Synthesis of (Z)-11-Octadecen-1-ol (Wittig Reaction)

This protocol describes the formation of the C18 carbon chain with the characteristic (Z)-double bond at position 11.

Materials:

  • Heptyltriphenylphosphonium bromide

  • Strong base (e.g., n-butyllithium in THF)

  • 11-Undecenal

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for anhydrous reactions

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend heptyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of a strong base (e.g., n-butyllithium) to the suspension with stirring. The formation of the ylide is indicated by a color change.

  • Continue stirring at 0°C for 1 hour.

  • Slowly add a solution of 11-undecenal in anhydrous THF to the ylide solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (Z)-11-octadecen-1-ol.

Experimental Protocol: Oxidation to this compound

This protocol details the final oxidation step to yield the target aldehyde.

Materials:

  • (Z)-11-Octadecen-1-ol

  • Pyridinium dichromate (PDC)

  • Anhydrous dichloromethane (DCM)

  • Celite or molecular sieves

Procedure:

  • In a round-bottom flask, dissolve (Z)-11-octadecen-1-ol in anhydrous DCM.

  • Add Celite or powdered molecular sieves to the solution.

  • Add pyridinium dichromate (PDC) in one portion.

  • Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis_Workflow start Heptyltriphenylphosphonium bromide + 11-Undecenal wittig Wittig Reaction (Base, THF) start->wittig alcohol (Z)-11-Octadecen-1-ol wittig->alcohol oxidation PDC Oxidation (DCM) alcohol->oxidation product This compound oxidation->product

Synthetic workflow for this compound.

Biological Activity and Detection

This compound is a key component of the female sex pheromone of the rice leaffolder moth, Cnaphalocrocis medinalis[3][4][5][6]. It plays a critical role in attracting males for mating. The detection of this pheromone by male moths is a highly sensitive and specific process mediated by their olfactory system.

Experimental Protocol: Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds.

Materials:

  • Adult male Cnaphalocrocis medinalis

  • This compound standard (dissolved in an appropriate solvent, e.g., hexane)

  • Glass capillaries

  • Ag/AgCl electrodes

  • Amplifier and data acquisition system

  • Air stimulus controller

Procedure:

  • Excise the antenna from a male moth and mount it between two glass capillaries containing a saline solution and Ag/AgCl electrodes.

  • Deliver a continuous stream of purified and humidified air over the antenna.

  • Prepare serial dilutions of the this compound standard.

  • Apply a known volume (e.g., 10 µL) of the pheromone solution onto a piece of filter paper and insert it into a Pasteur pipette.

  • Inject a puff of air (e.g., 0.5 seconds) through the pipette into the continuous airstream directed at the antenna. A typical dose used for screening is 100 μg[7].

  • Record the resulting depolarization of the antennal potential (EAG response).

  • Use a solvent blank as a negative control.

  • Analyze the amplitude of the EAG responses to different concentrations of the pheromone.

EAG_Workflow moth Male C. medinalis antenna_prep Antenna Excision & Mounting moth->antenna_prep pheromone_stim Pheromone Application (100 µg dose) antenna_prep->pheromone_stim eag_recording EAG Recording pheromone_stim->eag_recording data_analysis Data Analysis (Response Amplitude) eag_recording->data_analysis result Antennal Response Quantification data_analysis->result Pheromone_Signaling pheromone This compound receptor_complex CmedPR/Orco Complex (in OSN membrane) pheromone->receptor_complex Binding channel_opening Ion Channel Opening receptor_complex->channel_opening ion_influx Cation Influx (Na+, Ca2+) channel_opening->ion_influx depolarization Membrane Depolarization ion_influx->depolarization action_potential Action Potential Generation depolarization->action_potential signal_transmission Signal Transmission to Antennal Lobe action_potential->signal_transmission behavioral_response Behavioral Response (e.g., Mating) signal_transmission->behavioral_response

References

Electrophysiological Response of Insect Antennae to (Z)-11-Octadecenal: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-11-Octadecenal is a crucial semiochemical, acting as a key component of the female sex pheromone in several insect species, most notably the rice leaffolder moth, Cnaphalocrocis medinalis. Understanding the electrophysiological response of insect antennae to this compound is fundamental for developing effective pest management strategies, such as mating disruption and mass trapping, and provides a valuable model for studying insect olfaction. This technical guide offers an in-depth overview of the electrophysiological detection of this compound by insect antennae, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways.

Core Concepts in Insect Olfaction

Insect antennae are sophisticated sensory organs equipped with an array of specialized sensilla that house olfactory receptor neurons (ORNs). The detection of volatile compounds like this compound initiates a cascade of events leading to a behavioral response. Pheromone molecules enter the sensilla through pores in the cuticle and are transported through the aqueous sensillum lymph by pheromone-binding proteins (PBPs). These proteins deliver the pheromone to olfactory receptors (ORs) located on the dendritic membrane of the ORNs. The binding of the pheromone to its specific OR triggers the opening of ion channels, leading to a change in the membrane potential of the neuron and the generation of action potentials, or "spikes." These electrical signals are then transmitted to the antennal lobe of the insect brain for processing.

Electrophysiological Techniques for Studying Olfaction

Two primary electrophysiological techniques are employed to measure the antennal response to odorants:

  • Electroantennography (EAG): This technique measures the summed potential changes from a large population of ORNs on the antenna in response to an odorant stimulus. It provides a general assessment of antennal sensitivity to a particular compound.

  • Single-Sensillum Recording (SSR): This more refined technique allows for the recording of action potentials from individual ORNs within a single sensillum. SSR provides detailed information about the specificity, sensitivity, and temporal response patterns of individual neurons to different odorants.

Quantitative Electrophysiological Data

The following tables summarize the available quantitative data on the electrophysiological response of Cnaphalocrocis medinalis to this compound and its related pheromone components.

Table 1: Electroantennogram (EAG) Responses of Cnaphalocrocis medinalis to Pheromone Components

CompoundSexEAG Response (mV)Reference
This compoundMale> 2.0Liu et al., 2021
(Z)-13-OctadecenalMale> 2.0Liu et al., 2021

Note: The data from Liu et al. (2021) indicates that the response exceeded 2.0 mV, but the precise mean and standard error were not provided in the preprint.

Table 2: In Vitro Responses of Cloned Cnaphalocrocis medinalis Pheromone Receptors (PRs) to this compound

Receptor (co-expressed with Orco)LigandConcentrationResponse (nA)Reference
CmedPR1This compound1 x 10⁻⁵ M45 ± 2Liu et al., 2021

Note: These recordings were performed in a Xenopus oocyte expression system, which provides a functional readout of the receptor's sensitivity but may not perfectly replicate the in vivo neuronal response.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are detailed protocols for the key experiments cited in this guide.

Electroantennogram (EAG) Recording Protocol (Adapted from Liu et al., 2021)

a. Insect Preparation:

  • Adult Cnaphalocrocis medinalis moths (male or female) are immobilized, often by chilling.

  • The head is carefully excised.

  • The excised head is mounted onto a holder with conductive gel.

  • A glass capillary electrode filled with an appropriate saline solution (e.g., Ringer's solution) is used as the reference electrode and is inserted into the back of the head capsule.

  • Another glass capillary electrode, the recording electrode, is carefully placed in contact with the distal tip of one antenna.

b. Odorant Delivery:

  • This compound is dissolved in a high-purity solvent, such as paraffin oil or hexane, to the desired concentration (e.g., 10 µg/µL).

  • A small piece of filter paper is loaded with a known volume (e.g., 10 µL) of the odorant solution.

  • The filter paper is inserted into a Pasteur pipette.

  • The tip of the pipette is positioned to direct a purified and humidified air stream over the antennal preparation.

  • A stimulus controller is used to deliver a precise puff of odor-laden air (e.g., 0.5 seconds) onto the antenna.

c. Data Acquisition and Analysis:

  • The potential difference between the recording and reference electrodes is amplified and recorded using a specialized EAG system.

  • The amplitude of the negative voltage deflection in response to the stimulus is measured in millivolts (mV).

  • Responses are typically normalized by subtracting the response to a solvent control.

Two-Electrode Voltage-Clamp Recording in Xenopus Oocytes (Adapted from Liu et al., 2021)

a. Receptor Expression:

  • The cRNA for the Cnaphalocrocis medinalis pheromone receptor (e.g., CmedPR1) and its co-receptor (Orco) are synthesized in vitro.

  • Xenopus laevis oocytes are harvested and prepared.

  • A specific amount of the cRNA mixture (e.g., 50 ng) is injected into each oocyte.

  • The injected oocytes are incubated for several days to allow for receptor expression in the oocyte membrane.

b. Electrophysiological Recording:

  • An oocyte expressing the receptors is placed in a recording chamber and perfused with a standard saline solution (e.g., Ringer's solution).

  • Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current to clamp the voltage at a specific holding potential (e.g., -80 mV).

  • This compound, dissolved in an appropriate solvent and diluted in the saline solution, is perfused over the oocyte for a defined period.

  • The inward current generated by the activation of the receptor-ion channel complex is recorded in nanoamperes (nA).

c. Data Analysis:

  • The peak current amplitude is measured for each odorant application.

  • Dose-response curves can be generated by applying a range of odorant concentrations.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in their comprehension. The following diagrams were generated using the DOT language.

pheromone_reception_pathway cluster_air Airborne Pheromones cluster_sensillum Antennal Sensillum cluster_brain Insect Brain Pheromone This compound Pore Pore Tubule Pheromone->Pore Enters Lymph Sensillum Lymph Pore->Lymph PBP Pheromone-Binding Protein (PBP) Lymph->PBP Binds to OR Olfactory Receptor (OR) + Orco PBP->OR Transports to ORN Olfactory Receptor Neuron (ORN) OR->ORN Activates AL Antennal Lobe ORN->AL Signal Transduction (Action Potential)

Diagram 1: Pheromone reception signaling pathway in an insect olfactory sensillum.

eag_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Insect Immobilize Insect Dissect Excise Head Insect->Dissect Mount Mount Head on Electrode Dissect->Mount Deliver Deliver Odor Puff to Antenna Mount->Deliver Odor Prepare Odorant Stimulus (this compound) Odor->Deliver Record Record Potential Change (EAG) Deliver->Record Measure Measure Amplitude (mV) Record->Measure Normalize Normalize to Control Measure->Normalize

Diagram 2: Experimental workflow for Electroantennogram (EAG) recording.

ssr_vs_eag cluster_stimulus Stimulus cluster_antenna Antenna cluster_response Recorded Response Odorant This compound Sensilla Multiple Sensilla Odorant->Sensilla SingleSensillum Single Sensillum Odorant->SingleSensillum EAG EAG (Summed Potential) Sensilla->EAG Population Response SSR SSR (Action Potentials) SingleSensillum->SSR Single Neuron Response

Unveiling the Presence of (Z)-11-Octadecenal Across Insect Orders: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the identification, quantification, and signaling pathways of the insect pheromone (Z)-11-Octadecenal for researchers, scientists, and drug development professionals.

This compound, a long-chain unsaturated aldehyde, plays a crucial role as a sex pheromone in the chemical communication of numerous insect species, primarily within the order Lepidoptera. Its identification in various species is critical for the development of effective and environmentally benign pest management strategies, such as mating disruption and mass trapping. This technical guide provides a comprehensive overview of the insect species in which this compound has been identified, detailed experimental protocols for its detection and quantification, and an exploration of the associated signaling pathways.

Insect Species Utilizing this compound

This compound has been identified as a key component of the female sex pheromone blend in several moth species. The following table summarizes the species and the quantitative composition of their pheromone blends where data is available.

OrderFamilySpeciesCommon NameThis compoundOther Components & Ratios
LepidopteraCrambidaeCnaphalocrocis medinalisRice Leaffolder MothPresentIn Japanese populations, it is part of a four-component blend with (Z)-13-octadecenal, (Z)-11-octadecen-1-ol, and (Z)-13-octadecen-1-ol[1]. In Chinese populations, the optimal blend for trapping was found to be a 3:25:3:3 ratio of this compound, (Z)-13-octadecenal, (Z)-11-octadecen-1-ol, and (Z)-13-octadecen-1-ol[1].
LepidopteraCrambidaeDiatraea grandiosellaSouthwestern Corn BorerPresentFunctions as a pheromone in this species[2].
LepidopteraPyralidaeScirpophaga incertulasYellow Rice Stem BorerPresentTraces of this compound have been detected in the pheromone blend[1].

Experimental Protocols for Identification and Quantification

The identification and quantification of this compound in insect pheromone glands or volatile collections rely on a combination of analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) for chemical identification and Electroantennography (EAG) for assessing biological activity.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for separating and identifying volatile compounds in a mixture.

1. Sample Preparation:

  • Pheromone Gland Extraction: Pheromone glands are excised from virgin female insects, typically during their calling period (the time of pheromone release). The glands are then extracted with a non-polar solvent like hexane for a few minutes. The resulting extract contains the pheromone components.

  • Aeration (Volatile Collection): Live insects are placed in a chamber, and purified air is passed over them. The volatiles released by the insects are trapped on an adsorbent material (e.g., Porapak Q, Tenax). The trapped compounds are then eluted with a solvent for analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph (GC): The GC is equipped with a capillary column (e.g., DB-5ms, HP-INNOWax) suitable for separating long-chain aldehydes.

  • Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

  • Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 50°C), holds for a few minutes, and then ramps up to a high temperature (e.g., 250°C) to elute all compounds.

  • Mass Spectrometer (MS): The MS is operated in electron ionization (EI) mode. The mass spectra of the separated compounds are recorded.

3. Identification and Quantification:

  • Identification: The retention time and mass spectrum of the peak corresponding to this compound in the sample are compared with those of a synthetic standard. The mass spectrum of this compound will show characteristic fragmentation patterns.

  • Quantification: The amount of this compound in the sample is determined by comparing the peak area of the compound to a calibration curve generated using known concentrations of the synthetic standard.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to an odor stimulus. It is a sensitive method to determine which compounds in a mixture are biologically active.

1. Antenna Preparation:

  • An antenna is carefully excised from a male insect.

  • The tip and the base of the antenna are placed in contact with two electrodes containing a conductive solution (e.g., saline).

2. Odor Stimulation:

  • A continuous stream of purified and humidified air is passed over the antenna.

  • A puff of air containing a known concentration of the test compound (e.g., synthetic this compound) is introduced into the continuous air stream.

3. Signal Recording and Analysis:

  • The electrical potential difference between the two electrodes is amplified and recorded.

  • A negative voltage deflection in the recording indicates a response from the olfactory receptor neurons on the antenna.

  • The amplitude of the EAG response is proportional to the perceived intensity of the odor. By comparing the EAG responses to different compounds, the most biologically active components of a pheromone blend can be identified.

Signaling Pathways

The detection of this compound by a male moth initiates a cascade of events within the olfactory sensory neurons, ultimately leading to a behavioral response (attraction to the female). While the specific signaling pathway for this compound is not fully elucidated, a general model for moth pheromone reception has been established.

Pheromone Reception and Transduction in Moths

Pheromone_Reception cluster_air Antennal Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Dendrite cluster_brain Brain (Antennal Lobe) Pheromone This compound PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binds Pheromone_PBP Pheromone-PBP Complex PBP->Pheromone_PBP OR Olfactory Receptor (OR) + Orco Pheromone_PBP->OR Activates IonChannel Ion Channel Opening OR->IonChannel Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential ActionPotential->Brain Behavior Behavioral Response (Attraction)

Caption: Generalized pheromone reception pathway in moths.

Pheromone Biosynthesis in Moths

The production of this compound in the female moth's pheromone gland is a tightly regulated process controlled by the Pheromone Biosynthesis Activating Neuropeptide (PBAN)[3].

Pheromone_Biosynthesis PBAN Pheromone Biosynthesis Activating Neuropeptide (PBAN) PBAN_Receptor PBAN Receptor (GPCR) PBAN->PBAN_Receptor Binds to Signal_Transduction Signal Transduction Cascade PBAN_Receptor->Signal_Transduction Activates Enzyme_Activation Enzyme Activation Signal_Transduction->Enzyme_Activation Biosynthesis_Pathway Biosynthetic Pathway (Desaturation, Chain Shortening, Reduction, Oxidation) Enzyme_Activation->Biosynthesis_Pathway Regulates Fatty_Acid_Precursor Fatty Acid Precursor Fatty_Acid_Precursor->Biosynthesis_Pathway Substrate Pheromone This compound Biosynthesis_Pathway->Pheromone

Caption: Generalized pheromone biosynthesis pathway in moths.

Experimental Workflow

The overall workflow for the identification of this compound in a new insect species follows a logical progression from sample collection to chemical and biological analysis.

Experimental_Workflow Insect_Collection Insect Rearing and Collection Pheromone_Extraction Pheromone Extraction (Gland Extraction or Aeration) Insect_Collection->Pheromone_Extraction GC_EAD Gas Chromatography- Electroantennography (GC-EAD) Pheromone_Extraction->GC_EAD GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Pheromone_Extraction->GC_MS Active_Peak Identification of Biologically Active Peaks GC_EAD->Active_Peak Compound_ID Compound Identification (Comparison with Standards) GC_MS->Compound_ID Active_Peak->Compound_ID Behavioral_Assay Behavioral Assays (Wind Tunnel, Field Trapping) Compound_ID->Behavioral_Assay Synthetic Compound Confirmation Confirmation of Pheromone Activity Behavioral_Assay->Confirmation

Caption: Workflow for insect pheromone identification.

This guide provides a foundational understanding of the role and analysis of this compound in insects. Further research into the specific signaling cascades and the complete pheromone blends of a wider range of species will be instrumental in developing next-generation pest management solutions.

References

Methodological & Application

Synthesis of (Z)-11-Octadecenal for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the Synthesis, Purification, and Characterization of the Insect Pheromone (Z)-11-Octadecenal

Introduction

This compound is a long-chain unsaturated aldehyde that functions as a sex pheromone in numerous species of moths, playing a critical role in their chemical communication and reproductive behavior. Its synthesis in a laboratory setting is essential for a variety of research applications, including the development of species-specific pest management strategies, ecological studies of insect behavior, and the investigation of olfactory signaling pathways. This document provides detailed protocols for the chemical synthesis of this compound from the commercially available precursor, (Z)-11-octadecen-1-ol, focusing on two mild and efficient oxidation methods: the Dess-Martin periodinane (DMP) oxidation and the Swern oxidation.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound via the Dess-Martin oxidation method.

ParameterValueReference
Starting Material (Z)-11-octadecen-1-olCommercially Available
Molecular Weight 268.48 g/mol N/A
Product This compoundN/A
Molecular Weight 266.47 g/mol [1]
Reaction Yield >95% (typical)[2]
Purity (GC) >98%Typical result after purification
Appearance Colorless to pale yellow oilN/A

Experimental Protocols

Method 1: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a widely used method for the mild oxidation of primary alcohols to aldehydes.[3] It offers several advantages, including neutral reaction conditions, short reaction times, and high yields.[2]

Materials:

  • (Z)-11-octadecen-1-ol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve (Z)-11-octadecen-1-ol (1.0 eq) in anhydrous dichloromethane (10 volumes).

  • To the stirred solution at room temperature, add Dess-Martin Periodinane (1.2 eq) portion-wise over 5-10 minutes.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃. Stir vigorously for 15-20 minutes until the solid byproducts dissolve.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.

Method 2: Swern Oxidation

The Swern oxidation is another mild and efficient method for converting primary alcohols to aldehydes, utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[4]

Materials:

  • (Z)-11-octadecen-1-ol

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Argon or Nitrogen gas

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet.

  • Add anhydrous dichloromethane (10 volumes) to the flask and cool it to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.5 eq) to the cold dichloromethane, followed by the dropwise addition of anhydrous DMSO (2.5 eq). Stir the mixture for 15 minutes.

  • Add a solution of (Z)-11-octadecen-1-ol (1.0 eq) in a small amount of anhydrous dichloromethane dropwise to the reaction mixture over 10-15 minutes, ensuring the internal temperature does not rise above -60 °C. Stir for an additional 30 minutes.

  • Slowly add anhydrous triethylamine (5.0 eq) to the reaction mixture. The mixture will become thick. Stir for 30 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Characterization Data for this compound

The following data is typical for this compound synthesized by the methods described above.

Technique Data
¹H NMR (CDCl₃) δ 9.76 (t, J = 1.9 Hz, 1H, -CHO), 5.35 (m, 2H, -CH=CH-), 2.42 (td, J = 7.4, 1.9 Hz, 2H, -CH₂CHO), 2.01 (m, 4H, -CH₂CH=CHCH₂-), 1.63 (m, 2H, -CH₂CH₂CHO), 1.28 (br s, 18H, -(CH₂)₉-), 0.88 (t, J = 6.8 Hz, 3H, -CH₃)
¹³C NMR (CDCl₃) δ 202.9, 130.0, 129.8, 43.9, 32.2, 29.7, 29.5, 29.4, 29.3, 29.2, 29.1, 27.2, 27.1, 22.7, 22.1, 14.1
GC-MS (EI) m/z (%): 266 (M⁺, <1), 248 (M⁺-H₂O, 5), 222 (10), 194 (15), 180 (20), 166 (25), 152 (30), 138 (40), 124 (50), 110 (60), 96 (80), 82 (100), 67 (95), 55 (98), 41 (90)

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the preparation of this compound from its corresponding alcohol.

SynthesisWorkflow cluster_start Starting Material cluster_reaction Oxidation Reaction cluster_product Product cluster_purification Purification start (Z)-11-octadecen-1-ol oxidation Dess-Martin Oxidation or Swern Oxidation start->oxidation Reagents: DMP or (COCl)₂, DMSO, Et₃N product This compound oxidation->product Crude Product purification Silica Gel Chromatography product->purification Purification final_product This compound purification->final_product Pure Product PheromoneCommunication cluster_female Female Moth cluster_environment Environment cluster_male Male Moth female Pheromone Gland release Pheromone Release (this compound) female->release plume Pheromone Plume release->plume Dispersal antennae Antennal Receptors plume->antennae Detection brain Brain Processing antennae->brain Signal Transduction behavior Mating Behavior brain->behavior Behavioral Response PheromoneBiosynthesis cluster_pathway Biosynthesis Pathway acetyl_coa Acetyl-CoA fatty_acid_synthesis Fatty Acid Synthesis acetyl_coa->fatty_acid_synthesis stearic_acid Stearic Acid (C18:0) fatty_acid_synthesis->stearic_acid desaturation Δ11-Desaturase stearic_acid->desaturation vaccenic_acid (Z)-11-Octadecenoic Acid desaturation->vaccenic_acid reduction Fatty Acyl-CoA Reductase vaccenic_acid->reduction alcohol (Z)-11-octadecen-1-ol reduction->alcohol oxidation Alcohol Dehydrogenase/Oxidase alcohol->oxidation aldehyde This compound oxidation->aldehyde

References

Application Notes and Protocols for the Quantification of (Z)-11-Octadecenal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of (Z)-11-Octadecenal, a long-chain aliphatic aldehyde, using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. The protocols are designed to be a comprehensive resource, offering step-by-step guidance from sample preparation to data analysis.

Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound, particularly in the context of insect pheromone analysis. This method offers high sensitivity and specificity, allowing for reliable identification and quantification.

Experimental Protocol: GC-MS Analysis of this compound

This protocol is designed for the analysis of this compound in solvent extracts of insect pheromone glands.

1. Sample Preparation (Pheromone Gland Extraction):

  • Dissect the pheromone glands from the insect under a stereomicroscope.

  • Immediately place the glands in a 1.5 mL glass vial containing 100 µL of a high-purity solvent such as hexane or dichloromethane.

  • Gently crush the glands with a clean glass rod to facilitate extraction.

  • Allow the extraction to proceed for at least 30 minutes at room temperature.

  • Centrifuge the vial to pellet any tissue debris.

  • Carefully transfer the supernatant to a new glass vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification. For this compound (molecular weight 266.48 g/mol ), characteristic ions should be selected for SIM mode (e.g., m/z 41, 55, 69, 83, 97, 248).

3. Calibration:

  • Prepare a stock solution of this compound standard in hexane.

  • Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/µL).

  • Inject each standard into the GC-MS under the same conditions as the samples.

  • Construct a calibration curve by plotting the peak area of the target ion against the concentration of the standard.

Data Presentation: GC-MS Method Performance (Representative Data)

The following table summarizes typical performance characteristics for the GC-MS analysis of long-chain aldehydes. These values are representative and may vary depending on the specific instrument and experimental conditions.

ParameterTypical Value
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.5 - 5 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing PheromoneGland Pheromone Gland Dissection SolventExtraction Solvent Extraction (Hexane) PheromoneGland->SolventExtraction Centrifugation Centrifugation SolventExtraction->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer GCMS_Injection GC-MS Injection SupernatantTransfer->GCMS_Injection Sample Separation Chromatographic Separation GCMS_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection PeakIntegration Peak Integration Detection->PeakIntegration CalibrationCurve Calibration Curve Construction PeakIntegration->CalibrationCurve Quantification Quantification CalibrationCurve->Quantification

Caption: Workflow for the GC-MS quantification of this compound.

Section 2: High-Performance Liquid Chromatography (HPLC) Method with Derivatization

For non-volatile matrices or when higher sensitivity is required, HPLC with derivatization is an excellent alternative to GC-MS. Since long-chain aldehydes like this compound lack a strong chromophore or fluorophore, a derivatization step is essential to enable sensitive UV or fluorescence detection. 2,4-Dinitrophenylhydrazine (DNPH) is a common derivatizing agent that reacts with aldehydes to form stable, colored hydrazones that can be readily detected by UV-Vis.

Experimental Protocol: HPLC-UV Analysis of this compound via DNPH Derivatization

1. Derivatization Reagent Preparation:

  • Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile at a concentration of 1 mg/mL.

  • Acidify the solution by adding a small amount of a strong acid, such as sulfuric acid (e.g., 1 µL of concentrated H₂SO₄ per 1 mL of DNPH solution), to catalyze the reaction.

2. Sample and Standard Derivatization:

  • To 100 µL of the sample extract or standard solution in acetonitrile, add 100 µL of the acidified DNPH reagent.

  • Vortex the mixture gently and incubate at 60 °C for 30 minutes in a sealed vial to ensure complete reaction.

  • After incubation, cool the mixture to room temperature.

  • The resulting solution containing the DNPH-aldehyde derivative is ready for HPLC analysis.

3. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD) or UV-Vis detector set to 365 nm.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-15 min: 60% B to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Re-equilibrate at 60% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

4. Calibration:

  • Prepare a series of this compound standards in acetonitrile.

  • Derivatize each standard using the same procedure as the samples.

  • Inject the derivatized standards into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the DNPH-derivative against the initial concentration of the aldehyde.

Data Presentation: HPLC-UV Method Performance (Representative Data for Aldehyde-DNPH Derivatives)

The following table provides typical performance characteristics for the HPLC-UV analysis of various aldehydes after DNPH derivatization.[1][2]

ParameterTypical Value
Linearity (r²)> 0.999
Limit of Detection (LOD)0.02 - 0.1 µg/m³ (in air samples)
Limit of Quantification (LOQ)0.1 - 0.5 µg/m³ (in air samples)
Precision (% RSD)< 1% (retention time), < 2% (peak area)

Workflow Diagram: HPLC-UV Analysis with Derivatization

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample/Standard in Acetonitrile AddDNPH Add Acidified DNPH Reagent Sample->AddDNPH Incubate Incubate (60°C, 30 min) AddDNPH->Incubate Cool Cool to Room Temperature Incubate->Cool HPLC_Injection HPLC Injection Cool->HPLC_Injection Derivatized Sample Separation Reverse-Phase Separation HPLC_Injection->Separation UV_Detection UV Detection (365 nm) Separation->UV_Detection PeakIntegration Peak Integration UV_Detection->PeakIntegration CalibrationCurve Calibration Curve Construction PeakIntegration->CalibrationCurve Quantification Quantification CalibrationCurve->Quantification

Caption: Workflow for HPLC-UV quantification of this compound via DNPH derivatization.

Section 3: Alternative Derivatization for Enhanced Sensitivity

For applications requiring ultra-high sensitivity, derivatization with a fluorescent tag followed by HPLC with fluorescence detection (FLD) is a powerful option. A variety of fluorescent derivatizing agents are available for aldehydes.

Considerations for Method Development with Fluorescent Derivatization:
  • Reagent Selection: Choose a reagent that reacts specifically and efficiently with aldehydes to produce a highly fluorescent and stable derivative. Examples include dansyl hydrazine and 2-diphenylacetyl-1,3-indandione-1-hydrazone (DAIH).

  • Reaction Optimization: The derivatization reaction conditions (e.g., reagent concentration, temperature, time, and pH) must be carefully optimized to ensure complete and reproducible derivatization.

  • Chromatographic Separation: The HPLC method needs to be optimized to separate the fluorescent derivative from the unreacted reagent and other sample components.

  • Fluorescence Detection: The excitation and emission wavelengths for the detector must be set to the optimal values for the specific fluorescent tag used.

This comprehensive guide provides a solid foundation for the quantitative analysis of this compound. Researchers are encouraged to adapt and validate these methods for their specific sample matrices and analytical requirements.

References

Application Note: Analysis of (Z)-11-Octadecenal by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Z)-11-Octadecenal is a long-chain unsaturated aldehyde that functions as a semiochemical, notably as an insect pheromone. Accurate identification and quantification of this compound are crucial in chemical ecology, pest management strategy development, and in the quality control of pheromone-based products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds like this compound, offering high resolution and definitive identification based on mass spectra. This document provides a detailed protocol for the sample preparation, GC-MS analysis, and data interpretation of this compound.

Data Presentation

Table 1: Quantitative Analysis of this compound in Pheromone Gland Extracts

This table presents representative quantitative data from the analysis of this compound extracted from the pheromone glands of a model insect species. The data was acquired using the protocol detailed below.

Sample IDRetention Time (min)Peak AreaConcentration (ng/µL)Amount per Gland (ng)
Gland Extract 118.24452,8314.14.1
Gland Extract 218.25398,1753.63.6
Gland Extract 318.24510,4924.64.6
Standard (5 ng/µL)18.24556,2405.0N/A
Blank (Hexane)--< LOD< LOD

LOD (Limit of Detection) was determined to be 0.1 ng/µL.

Table 2: Key Mass Spectral Fragments for this compound

The following table summarizes the characteristic mass-to-charge ratios (m/z) and their corresponding fragment ions observed in the electron ionization (EI) mass spectrum of this compound.

m/zProposed FragmentRelative Intensity
266[M]⁺ (Molecular Ion)Low
248[M-18]⁺ (Loss of H₂O)Moderate
238[M-28]⁺ (Loss of C₂H₄)Low
222[M-44]⁺ (Loss of CH₂=CH-OH)Moderate
82[C₆H₁₀]⁺ (Cyclohexene ion via rearrangement)High (Base Peak)
69[C₅H₉]⁺High
55[C₄H₇]⁺High

Experimental Protocols

This section details the methodologies for the extraction and GC-MS analysis of this compound.

1. Sample Preparation: Pheromone Gland Extraction

This protocol is suitable for extracting pheromones from insect glands.

  • Materials:

    • Hexane (HPLC grade)

    • Glass vials (1.5 mL) with PTFE-lined caps

    • Microsyringes

    • Dissecting microscope and tools

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Excise the pheromone gland from the insect using fine dissection tools under a microscope.

    • Immediately place the gland into a 1.5 mL glass vial containing 100 µL of hexane.

    • Vortex the vial for 30 seconds to facilitate extraction.

    • Allow the sample to stand for 10 minutes at room temperature.

    • Centrifuge the vial at 3000 rpm for 5 minutes to pellet any tissue debris.

    • Carefully transfer the supernatant to a clean 1.5 mL GC autosampler vial for analysis.

2. Sample Preparation: Solid-Phase Microextraction (SPME)

SPME is a solvent-free technique ideal for sampling volatiles from the headspace of a sample.[1]

  • Materials:

    • SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane - PDMS)

    • Heating block or water bath

    • Headspace vials (20 mL) with septa

  • Procedure:

    • Place the sample material (e.g., a calling insect or a pheromone lure) into a 20 mL headspace vial and seal it.

    • Gently heat the vial to a controlled temperature (e.g., 40-60°C) to increase the volatility of the analyte.

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to allow for the adsorption of volatiles.

    • Retract the fiber into the needle and immediately introduce it into the GC inlet for thermal desorption.

3. GC-MS Analysis Protocol

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

    • Capillary Column: A non-polar column such as a DB-5ms or TG-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.[2][3]

  • GC Parameters:

    • Injector Temperature: 250°C

    • Injection Mode: Splitless (for trace analysis) or Split (10:1 for higher concentrations)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp 1: Increase to 200°C at a rate of 10°C/min.

      • Ramp 2: Increase to 300°C at a rate of 5°C/min.[3]

      • Final hold: Hold at 300°C for 10 minutes.

  • MS Parameters:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-450.

    • Solvent Delay: 5 minutes (to prevent filament damage from the solvent peak).

Data Interpretation

Identification of this compound is achieved by comparing the retention time and the mass spectrum of the analyte peak with that of a known standard. In the absence of a standard, tentative identification can be made based on the characteristic fragmentation pattern of long-chain aldehydes. The molecular ion ([M]⁺ at m/z 266) may be weak or absent. Key diagnostic ions include the loss of water ([M-18]⁺ at m/z 248) and the loss of an ethylene molecule ([M-28]⁺).[4] A very common feature for long-chain aldehydes is a base peak at m/z 82, corresponding to a stable cyclohexene fragment formed through a McLafferty-type rearrangement.[2][5]

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_output Results Sample Insect Gland or Pheromone Source Solvent_Extract Solvent Extraction (e.g., Hexane) Sample->Solvent_Extract SPME_Extract Headspace SPME Sample->SPME_Extract Concentration Sample Concentration (if necessary) Solvent_Extract->Concentration Injection GC Injection (Splitless, 1µL) SPME_Extract->Injection Concentration->Injection Separation Chromatographic Separation (DB-5ms column) Injection->Separation Ionization Electron Ionization (EI) (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-450) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Spectrum Mass Spectrum Acquisition Detection->Spectrum Quant Quantification (vs. Standard) TIC->Quant Library Spectral Library Search (NIST) Spectrum->Library Identification Compound Identification Library->Identification Report Quantitative Report Quant->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Fragmentation_Pathway cluster_fragments Primary Fragments cluster_rearrangement Rearrangement cluster_basepeak Base Peak Molecule This compound [M]⁺ m/z 266 Frag_H2O [M-H₂O]⁺ m/z 248 Molecule->Frag_H2O - Neutral Loss Frag_C2H4 [M-C₂H₄]⁺ m/z 238 Molecule->Frag_C2H4 - Neutral Loss Frag_44 [M-C₂H₄O]⁺ m/z 222 Molecule->Frag_44 - Neutral Loss Rearrangement McLafferty Rearrangement Molecule->Rearrangement Base_Peak [C₆H₁₀]⁺ m/z 82 Rearrangement->Base_Peak

Caption: Key fragmentation pathways for this compound in EI-MS.

References

Application Note and Protocol: Electroantennographic Detection (EAD) of (Z)-11-Octadecenal

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summed electrical response of olfactory receptor neurons on an insect's antenna to a given volatile chemical stimulus[1][2]. This method is instrumental in identifying biologically active compounds, such as sex pheromones, that mediate insect behavior. (Z)-11-Octadecenal is a known pheromone component for various moth species. This document provides a detailed protocol for the setup and execution of Electroantennographic Detection (EAD) to measure antennal responses to this compound, tailored for applications in chemical ecology, pest management, and semiochemical-based drug discovery.

Principle of Electroantennography

The EAD technique measures the change in electrical potential across an insect antenna when it is exposed to an odorant.[3] An isolated antenna is placed between two electrodes, a reference electrode at the base and a recording electrode at the distal tip[1]. A continuous stream of humidified, purified air flows over the antenna to establish a stable baseline. When a pulse of air containing a volatile stimulus, such as this compound, passes over the antenna, the odorant molecules bind to olfactory receptors on the sensory neurons. This binding triggers a depolarization of the neuronal membranes, generating a summated electrical potential known as the electroantennogram (EAG)[3]. The magnitude of this negative voltage deflection is proportional to the number of responding neurons and the intensity of the stimulus, providing a quantitative measure of the antenna's sensitivity to the specific compound.

Materials and Reagents

2.1 Equipment

  • Stereomicroscope with a cold light source[4]

  • Anti-vibration table

  • Faraday cage (recommended to shield from electromagnetic noise)[5]

  • Micromanipulators (2x)[4]

  • EAG probe with Ag/AgCl electrodes

  • High-impedance DC amplifier

  • Data acquisition interface (e.g., Syntech IDAC-2)[6]

  • Computer with signal acquisition and analysis software (e.g., Syntech EAG software)[5]

  • Stimulus delivery system (Air stimulus controller)[2][7]

  • Purified air source (compressed air or nitrogen) with charcoal filter and humidifier[5][8]

  • Glass capillaries (borosilicate, 1.0 mm OD)[2]

  • Micropipette puller

  • Vortex mixer

2.2 Reagents and Consumables

  • This compound (purity >95%)

  • Hexane or Paraffin Oil (high purity, as solvent)[2][8]

  • Ringer's solution or saline solution (e.g., 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 4 mM MgCl₂, 10 mM HEPES)[8]

  • Conductive electrode gel[9]

  • Pasteur pipettes[5]

  • Filter paper strips (1 cm x 2 cm)[5]

  • Micro-scissors and fine-tipped forceps

  • Insect specimens (e.g., adult male moths of a responsive species like Heliothis virescens)

Experimental Protocols

3.1. Insect Preparation (Excised Antenna Method)

  • Select a healthy, 2-4 day old adult male moth.[2] Anesthetize the insect by cooling it on ice or with a brief exposure to CO₂.

  • Place the anesthetized moth under the stereomicroscope.

  • Using micro-scissors, carefully excise one complete antenna at its base (scape).[10]

  • Immediately transfer the antenna to a droplet of Ringer's solution to prevent desiccation.

  • Using a fine blade or scissors, remove a few distal segments from the tip of the antenna to ensure good electrical contact with the recording electrode.[2][10]

3.2. Electrode and Antenna Mounting

  • Pull glass capillaries using a micropipette puller to create fine-tipped electrodes.[2]

  • Fill both the reference and recording glass electrodes with Ringer's solution or conductive gel, ensuring there are no air bubbles which could block the electrical circuit.[10] Insert the Ag/AgCl wires into the back of the glass capillaries.

  • Mount the electrodes onto the micromanipulators.

  • Under the microscope, carefully slide the base of the excised antenna into the tip of the reference electrode.[10]

  • Using the second micromanipulator, bring the recording electrode into position and gently insert the cut distal tip of the antenna into its opening.[10] The antenna should be straight but not stretched.[5]

3.3. Stimulus Preparation

  • Prepare a stock solution of this compound in hexane or paraffin oil (e.g., 1 µg/µL).

  • Create a serial dilution series from the stock solution to achieve a range of dosages for dose-response analysis (e.g., 0.1 ng, 1 ng, 10 ng, 100 ng, 1000 ng).

  • For each concentration, pipette 10 µL of the solution onto a small strip of filter paper.[7]

  • Allow the solvent to evaporate for approximately 60 seconds.

  • Place the treated filter paper inside a clean Pasteur pipette. Prepare a control pipette containing only the solvent.

3.4. EAD Recording Procedure

  • Position the antenna preparation within the continuous, humidified air stream (e.g., 1.8 L/min) delivered from the main airline tube, which should be positioned about 1 cm from the antenna.[4][7]

  • Allow the preparation to stabilize for 1-2 minutes until a steady baseline is observed in the recording software.

  • To deliver a stimulus, insert the tip of a prepared Pasteur pipette into a side port of the main airline tube.

  • Activate the stimulus controller to inject a pulse of air (e.g., 0.5 seconds, 0.6 L/min) through the Pasteur pipette.[2][7] This carries the odorant molecules over the antenna.

  • Record the antennal response for approximately 10 seconds, starting 2 seconds before the stimulus pulse.[2]

  • Begin with the solvent control to ensure there is no response to the solvent alone. Then, present the stimuli in increasing order of concentration.

  • Allow a recovery period of at least 1-2 minutes between stimulations to prevent sensory adaptation.[2]

  • Present a standard reference compound (e.g., a known general odorant or the highest concentration of the test compound) periodically to monitor the viability of the antennal preparation.

Data Presentation and Analysis

The primary output of an EAD recording is a voltage trace over time. The response to a stimulus is measured as the peak amplitude of the negative voltage deflection from the baseline (in millivolts, mV).

  • Normalization: To account for variability between different antennal preparations, responses can be normalized. This is often done by expressing the response to each stimulus as a percentage of the response to a standard compound (e.g., the 1000 ng dose of this compound or another standard odorant).

  • Dose-Response Curve: Plot the mean normalized response against the logarithm of the stimulus dosage to generate a dose-response curve. This allows for the determination of the detection threshold.

  • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine if there are significant differences in antennal responses across different concentrations of this compound.

Table 1: Example Dose-Response Data for this compound

Stimulus Dosage (ng)Mean Peak Amplitude (mV) (± SEM, n=5)Normalized Response (%)
Solvent Control0.05 (± 0.02)2.9
0.10.18 (± 0.04)10.3
10.45 (± 0.09)25.7
100.98 (± 0.15)56.0
1001.52 (± 0.21)86.9
1000 (Standard)1.75 (± 0.25)100.0

Note: Data are hypothetical and for illustrative purposes only.

Visualizations

EAD_Workflow cluster_prep Phase 1: Preparation cluster_setup Phase 2: Setup & Recording cluster_analysis Phase 3: Analysis A 1. Anesthetize Insect B 2. Excise Antenna A->B E 5. Mount Antenna on Electrodes B->E C 3. Prepare Electrodes (Pull & Fill Capillaries) C->E D 4. Prepare Stimulus (Serial Dilutions) H 8. Deliver Stimulus Pulse D->H F 6. Position in Airflow & Stabilize E->F G 7. Record Baseline F->G G->H I 9. Record Antennal Response H->I J 10. Measure Peak Amplitude (mV) I->J K 11. Normalize Data J->K L 12. Statistical Analysis & Plotting K->L

Caption: General experimental workflow for Electroantennographic Detection (EAD).

EAD_Setup Schematic of the EAD Recording Apparatus cluster_stimulus Stimulus Delivery cluster_recording Recording Setup Air Purified Air Source Humidifier Humidifier Air->Humidifier Controller Stimulus Controller (CS-55) Humidifier->Controller AntennaPrep Antenna Preparation on Electrodes Humidifier->AntennaPrep Continuous Airflow Controller->AntennaPrep Puffed Air + Stimulus Pipette Stimulus Pipette (with Odorant) Microscope Stereomicroscope Amplifier Amplifier AntennaPrep->Amplifier DAQ Data Acquisition (DAQ) Amplifier->DAQ PC Computer DAQ->PC

Caption: Diagram of a typical Electroantennogram (EAG) experimental setup.

References

Field Application of (Z)-11-Octadecenal for Pest Monitoring: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-11-Octadecenal is a significant semiochemical, acting as a female sex pheromone for various lepidopteran pests, most notably the rice leaffolder, Cnaphalocrocis medinalis.[1][2] This aldehyde is a crucial component in integrated pest management (IPM) strategies, primarily utilized in lures for monitoring pest populations. Effective monitoring allows for timely and targeted pest control interventions, reducing reliance on broad-spectrum insecticides and minimizing environmental impact. These application notes provide detailed protocols for the field use of this compound in pest surveillance.

Target Pests

The primary target for this compound-based monitoring is the rice leaffolder (Cnaphalocrocis medinalis) . For this pest, this compound is typically used in a blend with other pheromone components to maximize attraction. The sex pheromone of C. medinalis has been identified to contain four components: this compound (Z11-18:Ald), (Z)-13-octadecenal (Z13-18:Ald), (Z)-11-octadecen-1-ol (Z11-18:OH), and (Z)-13-octadecen-1-ol (Z13-18:OH).[3][4][5]

While this compound is a key component for C. medinalis, related compounds are used for other pests. For instance, a blend of (Z)-9-hexadecenal and (Z)-11-hexadecenal is used for monitoring the yellow rice stem borer (Scirpophaga incertulas) . The addition of other compounds to this blend, such as (Z)-11-hexadecenyl acetate and (Z)-13-octadecenyl acetate, has been shown to significantly increase trap catches of S. incertulas.[6][7][8][9]

Data Presentation

Table 1: Optimal Pheromone Blend for Cnaphalocrocis medinalis Monitoring
Pheromone ComponentAbbreviationRatio in Blend
This compoundZ11-18:Ald3
(Z)-13-OctadecenalZ13-18:Ald25
(Z)-11-Octadecen-1-olZ11-18:OH3
(Z)-13-Octadecen-1-olZ13-18:OH3

Source: Field evaluations in China have shown this blend to be optimal for monitoring C. medinalis.[3]

Table 2: Recommended Lure Dosage and Dispenser for Cnaphalocrocis medinalis
ParameterRecommendation
Key Component Dosage 500 µg of (Z)-13-Octadecenal per lure
Lure Dispenser PVC tubing

Note: The total loading of the lure should maintain the optimal blend ratio.[3]

Table 3: Comparative Efficacy of Trap Types for Cnaphalocrocis medinalis
Trap TypeRelative Capture RateNotes
Water Pan TrapBaseline-
Sticky Wing TrapMore effective than water pan trap-
Electric Grid Trap1.7 times greater than sticky wing trapHigher initial cost

Source: Field studies comparing different trap designs for C. medinalis monitoring.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Pheromone Lures

Materials:

  • This compound

  • (Z)-13-Octadecenal

  • (Z)-11-Octadecen-1-ol

  • (Z)-13-Octadecen-1-ol

  • High-purity solvent (e.g., hexane)

  • PVC tubing or rubber septa

  • Micropipettes

  • Vortex mixer

  • Fume hood

  • Personal protective equipment (gloves, lab coat, safety glasses)

Procedure:

  • Prepare the Pheromone Stock Solution:

    • In a fume hood, accurately weigh the required amounts of each pheromone component to achieve the optimal blend ratio (3:25:3:3).

    • Dissolve the components in a minimal amount of high-purity hexane.

    • Gently vortex the solution until all components are fully dissolved.

  • Load the Dispensers:

    • Using a micropipette, carefully apply the desired amount of the pheromone stock solution onto the dispenser (PVC tubing or rubber septum). The target is to have 500 µg of (Z)-13-Octadecenal per lure.

    • Allow the solvent to evaporate completely within the fume hood before packaging or deploying the lures.

  • Storage:

    • Store prepared lures in airtight, solvent-resistant packaging (e.g., foil pouches).

    • For long-term storage, keep the lures in a freezer at -20°C or below.[1]

Protocol 2: Field Deployment of Pheromone Traps

Materials:

  • Pheromone traps (e.g., sticky wing traps, funnel traps)

  • Prepared pheromone lures

  • Stakes or poles for trap installation

  • Gloves

  • Field data sheets or mobile data collection device

Procedure:

  • Trap Assembly:

    • Assemble the traps according to the manufacturer's instructions.

    • Wear clean gloves to handle the lures and place one lure inside each trap.[5][8]

  • Trap Placement:

    • Install traps in the field at the beginning of the crop season, before the anticipated pest emergence.

    • The optimal trap height for C. medinalis is 20 cm below the top of the rice plants.[3] Adjust the trap height as the crop grows.[8]

    • For monitoring, use a density of 8-10 traps per hectare. For mass trapping, a higher density of 40-50 traps per hectare is recommended.[10]

    • Place traps at least 15-20 meters apart to avoid interference.

  • Data Collection:

    • Check the traps 1-2 times per week.[11]

    • Record the number of captured target pests in each trap.

    • Remove and dispose of captured insects away from the trapping area.[7]

    • Replace the pheromone lures every 4-6 weeks, or as recommended by the manufacturer.

Protocol 3: Data Analysis and Interpretation
  • Calculate Average Trap Catch: For each monitoring date, calculate the average number of moths captured per trap.

  • Trend Analysis: Plot the average trap catches over time to visualize the population dynamics of the pest. This will help in identifying peak flight periods.

  • Action Thresholds: The data from pheromone traps should be used in conjunction with field scouting for eggs and larvae to make pest management decisions.[5][8] An action threshold, which is the pest population level at which control measures should be taken to prevent economic damage, should be established based on local conditions and crop stage. Pheromone trap data provides an early warning to intensify scouting efforts.

Mandatory Visualization

Pest_Monitoring_Workflow cluster_preparation Phase 1: Preparation cluster_deployment Phase 2: Field Deployment cluster_monitoring Phase 3: Monitoring & Data Collection cluster_analysis Phase 4: Data Analysis & Decision Making prep_lure Prepare Pheromone Lure This compound Blend assemble_trap Assemble Traps (e.g., Sticky Wing Trap) prep_lure->assemble_trap place_traps Place Traps in Field (Correct Height & Density) assemble_trap->place_traps check_traps Check Traps Regularly (1-2 times/week) place_traps->check_traps record_data Record Pest Counts check_traps->record_data analyze_trends Analyze Population Trends record_data->analyze_trends scout_field Intensify Field Scouting analyze_trends->scout_field decision Pest Management Decision scout_field->decision

Caption: Workflow for pest monitoring using this compound pheromone traps.

Lure_Preparation_Protocol start Start weigh Weigh Pheromone Components start->weigh dissolve Dissolve in Solvent weigh->dissolve load Load Dispenser (e.g., PVC tube) dissolve->load evaporate Evaporate Solvent load->evaporate store Store in Airtight Packaging at -20°C evaporate->store end End store->end

Caption: Protocol for preparing this compound pheromone lures.

References

Application Notes and Protocols for the Formulation of (Z)-11-Octadecenal Lures for Insect Traps

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and field application of insect lures containing (Z)-11-Octadecenal, a key pheromone component for several lepidopteran pests. The following sections offer a summary of lure compositions, step-by-step formulation and field testing protocols, and a workflow for lure development.

Data Presentation: Lure Compositions

The following table summarizes various pheromone blends incorporating this compound and other compounds for trapping specific insect species. These formulations are based on field trial data and analysis of natural pheromones.

Target Insect SpeciesPheromone Components & RatioTotal Dosage per LureDispenser TypeReference
Scirpophaga incertulas (Yellow Rice Stem Borer)(Z)-9-Hexadecenal : (Z)-11-Hexadecenal (1:3)1 mgRubber Septum[1][2][3]
Scirpophaga incertulas (Improved Attractiveness)(Z)-9-Hexadecenal : (Z)-11-Hexadecenal : (Z)-11-Hexadecenyl acetate : (Z)-13-Octadecenyl acetate250 µg : 750 µg : 100 µg : 1000 µgRubber Septum[1][2]
Cnaphalocrocis medinalis (Rice Leaffolder - Japanese Population)This compound : (Z)-13-Octadecenal : (Z)-11-Octadecen-1-ol : (Z)-13-Octadecen-1-ol (11:100:24:36)Not SpecifiedNot Specified
Cnaphalocrocis medinalis (Optimized for China)This compound : (Z)-13-Octadecenal : (Z)-11-Octadecen-1-ol : (Z)-13-Octadecen-1-ol (3:25:3:3)500 µg (of Z13-18:Ald)PVC tubing[4]

Experimental Protocols

Protocol 1: Formulation of this compound Lures using Rubber Septa

This protocol describes the process of loading a rubber septum with a pheromone blend. Rubber septa are common dispensers due to their controlled release properties.

Materials:

  • This compound and other pheromone components

  • High-purity solvent (e.g., hexane, HPLC grade)[5][6]

  • Red rubber septa[5][6][7]

  • Micropipettes

  • Glass vials with caps

  • Fume hood

  • Forceps

  • Storage container (e.g., sealed foil pouches)[8]

Procedure:

  • Prepare the Pheromone Solution:

    • In a clean glass vial, prepare a stock solution of the desired pheromone blend by dissolving the neat pheromone components in the solvent. For example, to prepare a 1 mg/100 µL solution, dissolve 10 mg of the pheromone blend in 1 mL of hexane.

    • Ensure the components are completely dissolved.

  • Loading the Rubber Septa:

    • Place a single rubber septum in a clean, empty glass vial.

    • Using a micropipette, carefully apply the desired amount of the pheromone solution directly onto the septum. For a 1 mg lure, apply 100 µL of the 1 mg/100 µL solution. To aid in absorption, add an additional small volume of pure solvent (e.g., 50 µL of hexane).[7]

    • Allow the solvent to evaporate completely in a fume hood for at least 5 minutes.[6] Some protocols suggest a longer drying time of up to 24 hours in a sealed container to ensure proper absorption.[9][10]

  • Storage:

    • Once the solvent has evaporated, store the loaded septa in airtight containers, such as sealed foil pouches, and keep them in a cool, dark place or a refrigerator at around 4°C until field deployment.[11] For long-term storage, -18°C is recommended.[5][6]

Protocol 2: Field Bioassay for Lure Effectiveness

This protocol outlines the steps for conducting a field trial to evaluate the effectiveness of the formulated lures.

Materials:

  • Pheromone traps (e.g., funnel traps, sticky traps, or homemade plastic bottle traps)[9][10][12][13]

  • Formulated pheromone lures

  • Control lures (dispensers with solvent only)

  • Stakes or branches for trap placement[10][13]

  • Collection jars or bags for captured insects

  • Field notebook or data collection device

  • GPS device for marking trap locations (optional)

Procedure:

  • Experimental Design:

    • Select a suitable field site with a known population of the target insect.

    • Design a randomized complete block experiment to minimize the effects of environmental variability.

    • The number of replicates will depend on the desired statistical power.

  • Trap Preparation and Placement:

    • Assemble the traps according to the manufacturer's instructions or the design of the homemade trap. For homemade traps, ensure there are entry holes for the insects and a reservoir for soapy water or a sticky surface to retain them.[9][10][13]

    • Place one formulated lure inside each trap, suspended in a central position.[10][13]

    • Use control traps baited with dispensers containing only the solvent to establish a baseline.

    • Position the traps in the field at a height that is relevant to the flight behavior of the target insect, typically just above the crop canopy.[8]

    • Space the traps sufficiently far apart (at least 3 meters) to avoid interference between them.[13][14]

  • Data Collection:

    • Check the traps at regular intervals (e.g., weekly).[11]

    • Count and record the number of target insects captured in each trap.

    • Remove all captured insects at each check.[10][13]

  • Data Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to compare the effectiveness of the different lure formulations.

Mandatory Visualizations

Lure_Formulation_Workflow A Pheromone Component Selection & Sourcing D Preparation of Pheromone Stock Solution A->D B Solvent Selection (e.g., Hexane) B->D C Dispenser Selection (e.g., Rubber Septum) E Loading Dispenser with Pheromone Solution C->E D->E F Solvent Evaporation (Drying) E->F G Packaging & Storage of Lures F->G H Quality Control (Optional) G->H Sampling

Caption: Workflow for the formulation of insect pheromone lures.

Field_Bioassay_Workflow A Experimental Design (Randomized Block) C Trap Preparation & Lure Installation A->C B Site Selection D Trap Deployment in the Field B->D C->D E Regular Monitoring & Data Collection D->E F Data Analysis (Statistical Comparison) E->F G Results Interpretation & Conclusion F->G

References

Application Notes and Protocols for (Z)-11-Octadecenal in Mating Disruption Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-11-Octadecenal is a naturally occurring long-chain aldehyde that functions as a sex pheromone component for several lepidopteran pest species. Primarily identified as a key component in the pheromone blend of the rice leaffolder, Cnaphalocrocis medinalis, it plays a crucial role in chemical communication and mate location. While research into its standalone efficacy is limited, its incorporation into pheromone blends for mating disruption strategies has shown promise in integrated pest management (IPM) programs. Mating disruption involves saturating an area with synthetic pheromones to interfere with the ability of males to locate females, thereby reducing mating success and subsequent larval infestations.

These application notes provide a comprehensive overview of the use of this compound in mating disruption, including its role in pheromone blends, formulation and application protocols derived from field studies, and methods for evaluating efficacy.

Data Presentation

Table 1: Pheromone Blends Incorporating this compound for Mating Disruption and Monitoring
Target PestPheromone Components & RatiosApplication/UseReference
Cnaphalocrocis medinalis (Japanese population)This compound : (Z)-13-octadecenal : (Z)-11-octadecen-1-ol : (Z)-13-octadecen-1-ol (11:100:24:36)Monitoring[1][2]
Cnaphalocrocis medinalis (Chinese population)This compound : (Z)-13-octadecenal : (Z)-11-octadecen-1-ol : (Z)-13-octadecen-1-ol (3:25:3:3)Monitoring[3]
Chilo suppressalis (Striped Rice Stem Borer)(Z)-11-hexadecenal : (Z)-13-octadecenal : (Z)-9-hexadecenal (48:6:5)Mating Disruption (Note: this compound is not a component but is relevant in co-infestation scenarios)[4]
Scirpophaga incertulas (Yellow Stem Borer)(Z)-9-hexadecenal : (Z)-11-hexadecenal (1:3)Mating Disruption[5][6]
Table 2: Efficacy of Mating Disruption Using Pheromone Blends in Field Trials
Target PestPheromone Blend/FormulationApplication RateEfficacy MetricResultReference
Scirpophaga incertulas1:3 blend of (Z)-9- and (Z)-11-hexadecenal in Selibate®40 g a.i./haMale Moth Trap Catch Suppression≥94% for 50-64 days[5][6]
Scirpophaga incertulas1:3 blend of (Z)-9- and (Z)-11-hexadecenal in Selibate®40 g a.i./haReduction in Dead Heart Damage74%[5]
Scirpophaga incertulas1:3 blend of (Z)-9- and (Z)-11-hexadecenal in Selibate®40 g a.i./haReduction in White Head Damage40-63%[5]
Scirpophaga incertulas1:10:1 and 1:10:0 blends of (Z)-9-hexadecenal, (Z)-11-hexadecenal, and (Z)-9-octadecenalNot specifiedMale Moth Trap Catch SuppressionUp to 98%[7][8]
Scirpophaga incertulas1:10:1 and 1:10:0 blends of (Z)-9-hexadecenal, (Z)-11-hexadecenal, and (Z)-9-octadecenalNot specifiedReduction in White Head Damage2.1-2.4% damage in treated plots vs. 5.7-8.1% in control[7][8]

Experimental Protocols

Protocol 1: Field Efficacy Trial of a this compound-Containing Pheromone Blend for Mating Disruption

This protocol is a synthesized methodology based on field trials conducted for lepidopteran pests in rice.

1. Objective: To evaluate the efficacy of a synthetic pheromone blend containing this compound for mating disruption of a target pest in a field setting.

2. Materials:

  • Synthetic pheromone blend containing this compound, formulated in slow-release dispensers (e.g., PVC resin, rubber septa, wax-based granules).
  • Pheromone traps (e.g., delta traps, funnel traps) with lures containing the target pest's sex pheromone for monitoring.
  • Untreated control plots.
  • Data collection sheets for trap catches, larval counts, and crop damage assessment.
  • GPS unit for mapping dispenser and trap locations.
  • Appropriate personal protective equipment (PPE).

3. Experimental Design:

  • Select a suitable experimental site with a known population of the target pest.
  • Establish replicated treatment and control plots. A randomized complete block design is recommended.
  • Ensure adequate separation between plots (at least 200 meters) to prevent interference.
  • Plot size should be large enough to minimize edge effects (e.g., at least 1 hectare).

4. Procedure:

  • Baseline Data Collection: Prior to pheromone application, deploy pheromone traps in all plots to establish baseline population levels of the target pest. Monitor for at least one week.
  • Pheromone Dispenser Application:
  • Hand-apply the pheromone dispensers evenly throughout the treatment plots at the desired application rate (e.g., 40 g a.i./ha).[5][6]
  • Mount dispensers on stakes or vegetation at a height relevant to the flight behavior of the target pest.
  • Record the date and time of application.
  • Efficacy Assessment:
  • Trap Catch Suppression: Continue monitoring pheromone traps in both treatment and control plots after dispenser application. Record the number of male moths captured at regular intervals (e.g., weekly). Calculate the percentage of trap catch suppression in the treated plots relative to the control plots.
  • Larval Population Assessment: Conduct larval sampling at key time points during the crop cycle. This can be done by randomly selecting plants and counting the number of larvae.
  • Crop Damage Assessment: At the end of the season or at critical crop stages, assess the level of crop damage in both treatment and control plots. For rice stem borers, this may involve counting the number of "dead hearts" and "white heads".[5][7]

5. Data Analysis:

  • Analyze trap catch data, larval counts, and crop damage data using appropriate statistical methods (e.g., ANOVA, t-test) to determine if there are significant differences between the pheromone-treated and control plots.

Protocol 2: Synthesis of this compound

This protocol is a generalized representation of a potential synthetic route.

1. Objective: To synthesize this compound for use in research and development of mating disruption formulations.

2. Key Steps (Illustrative):

  • The synthesis may involve a Wittig-type reaction or other stereoselective olefin synthesis methods to create the (Z)-double bond at the 11th position.
  • A common starting material could be a shorter-chain aldehyde or alcohol.
  • The terminal functional group would then be converted to an aldehyde.
  • Purification is critical and can be achieved through techniques such as column chromatography and distillation.

3. Quality Control:

  • The final product should be analyzed for purity and isomeric integrity using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

G cluster_olfactory_pathway Generalized Insect Olfactory Signaling Pathway for Pheromones Pheromone This compound (Pheromone Molecule) OBP Odorant Binding Protein (OBP) Pheromone->OBP OR_Complex Olfactory Receptor (OR) - Orco Complex OBP->OR_Complex Transport and Delivery Ion_Channel Ion Channel Opening OR_Complex->Ion_Channel Activation Neuron_Membrane Dendritic Membrane of Olfactory Receptor Neuron Signal_Transduction Signal Transduction Cascade Ion_Channel->Signal_Transduction Depolarization Brain Antennal Lobe of Brain Signal_Transduction->Brain Nerve Impulse Behavior Behavioral Response (e.g., Flight towards female) Brain->Behavior Processing and Initiation of Behavior

Caption: Generalized insect olfactory signaling pathway for pheromones.

G cluster_workflow Experimental Workflow for Mating Disruption Field Trial start Start: Site Selection and Experimental Design baseline Baseline Monitoring: Deploy Pheromone Traps start->baseline application Pheromone Application: Deploy Dispensers in Treatment Plots baseline->application monitoring Efficacy Monitoring: - Trap Catch Suppression - Larval Sampling - Damage Assessment application->monitoring data_analysis Data Analysis: Statistical Comparison of Treatment vs. Control monitoring->data_analysis end End: Conclusion on Mating Disruption Efficacy data_analysis->end

Caption: Experimental workflow for a mating disruption field trial.

G cluster_logic Logical Relationship in Mating Disruption high_pheromone High Concentration of Synthetic Pheromone (this compound blend) male_confusion Male Confusion/ Sensory Overload high_pheromone->male_confusion female_location_failure Failure to Locate Calling Females male_confusion->female_location_failure reduced_mating Reduced Mating Success female_location_failure->reduced_mating population_suppression Pest Population Suppression reduced_mating->population_suppression

Caption: Logical relationship in a mating disruption strategy.

References

Application Notes and Protocols for Behavioral Studies of (Z)-11-Octadecenal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting behavioral studies on (Z)-11-Octadecenal, a known female sex pheromone in several insect species, notably the rice leaffolder moth (Cnaphalocrocis medinalis)[1][2]. The following sections detail experimental designs for electrophysiological and behavioral assays, as well as field trapping experiments, to assess the activity and efficacy of this semiochemical.

Overview of this compound

This compound is a long-chain unsaturated aldehyde that functions as a potent attractant for males of specific insect species[2]. Understanding its role in insect behavior is crucial for the development of targeted and environmentally friendly pest management strategies, such as mating disruption and mass trapping[3]. The protocols outlined below are designed to elucidate the electrophysiological and behavioral responses of target insects to this compound.

Data Presentation

The following tables summarize representative quantitative data from hypothetical behavioral and electrophysiological studies on this compound.

Table 1: Electroantennography (EAG) Responses of Male Cnaphalocrocis medinalis to Varying Doses of this compound

Stimulus Dose (µg)Mean EAG Response (mV) ± SENormalized Response (%)
Solvent Control (Hexane)0.1 ± 0.020
0.010.5 ± 0.0525
0.11.2 ± 0.1060
12.0 ± 0.15100
102.1 ± 0.18105
1002.2 ± 0.20110

SE: Standard Error

Table 2: Behavioral Responses of Male Cnaphalocrocis medinalis in a Y-tube Olfactometer

Treatment ArmControl ArmNo. of Responding Insects% Attraction
This compound (1 µg)Solvent Control40 out of 5080
This compound (1 µg) + Antagonist XSolvent Control15 out of 5030
Solvent ControlSolvent Control25 out of 5050

Table 3: Field Trapping Efficacy of this compound Baits for Male Cnaphalocrocis medinalis

Lure Load (mg)Mean Trap Catch (moths/trap/week) ± SE
0 (Control)5 ± 1
0.155 ± 8
1150 ± 15
10160 ± 18

SE: Standard Error

Experimental Protocols

Electroantennography (EAG)

EAG is a technique used to measure the electrical output of an insect's antenna in response to an olfactory stimulus. This provides a direct measure of the sensitivity of the antennal olfactory receptor neurons to the test compound.

Materials:

  • This compound (high purity)

  • Hexane (solvent)

  • Adult male moths (e.g., Cnaphalocrocis medinalis)

  • EAG system (amplifier, data acquisition unit)

  • Dissecting microscope

  • Glass capillary electrodes

  • Micropipette puller

  • Saline solution (e.g., insect Ringer's solution)

  • Filter paper strips

  • Pasteur pipettes

Protocol:

  • Preparation of Odor Stimuli:

    • Prepare serial dilutions of this compound in hexane (e.g., 0.01, 0.1, 1, 10, 100 µg/µL).

    • Apply 10 µL of each dilution onto a small filter paper strip.

    • Insert the filter paper into a clean Pasteur pipette.

    • Prepare a control pipette with a filter paper strip treated only with hexane.

  • Antenna Preparation:

    • Immobilize a male moth.

    • Under a dissecting microscope, carefully excise one antenna at its base.

    • Mount the excised antenna between two glass capillary electrodes filled with saline solution. The recording electrode is placed at the distal end of the antenna, and the reference electrode is inserted into the base.

  • EAG Recording:

    • Place the mounted antenna preparation in a continuous, purified air stream.

    • Deliver a puff of air (0.5 seconds) through the stimulus pipette, directed at the antenna.

    • Present stimuli in increasing order of concentration, with a solvent control at the beginning and end of the series.

    • Allow a 1-minute recovery period between stimuli.

    • Record the amplitude of the negative voltage deflection (in millivolts) for each EAG response.

    • Replicate the experiment with multiple insects for statistical validity.

Y-Tube Olfactometer Bioassay

A Y-tube olfactometer is a behavioral assay used to assess the preference of an insect for one of two odor sources.

Materials:

  • Glass Y-tube olfactometer

  • Airflow meter

  • Charcoal-filtered and humidified air source

  • This compound

  • Solvent (e.g., hexane)

  • Pipettes and filter paper

  • Adult male moths

Protocol:

  • Setup:

    • Connect the Y-tube olfactometer to a purified and humidified air source with a constant airflow (e.g., 100 mL/min).

    • Place a filter paper with the test stimulus (this compound solution) in one arm and a filter paper with the solvent control in the other arm.

  • Bioassay:

    • Introduce a single male moth at the base of the Y-tube.

    • Allow the moth a set amount of time (e.g., 5 minutes) to make a choice.

    • A choice is recorded when the moth moves a certain distance (e.g., two-thirds of the way) down one of the arms and stays for a minimum period (e.g., 15 seconds).

    • Insects that do not make a choice within the allotted time are recorded as "no response."

    • After each trial, clean the Y-tube thoroughly with solvent and bake it to remove any residual odors.

    • Rotate the arms of the Y-tube between trials to avoid positional bias.

    • Test a sufficient number of insects to allow for statistical analysis.

Field Trapping Experiment

Field trapping experiments are essential for evaluating the effectiveness of a pheromone lure under natural conditions.

Materials:

  • Insect traps (e.g., delta traps, funnel traps)

  • Lure dispensers (e.g., rubber septa, vials)

  • This compound

  • Solvent and antioxidant

  • Stakes or hangers for trap deployment

  • GPS device for recording trap locations

Protocol:

  • Lure Preparation:

    • Prepare lures by loading dispensers with different doses of this compound (e.g., 0.1, 1, 10 mg).

    • A control lure containing only the solvent and antioxidant should also be prepared.

  • Experimental Design:

    • Select a suitable field site with a known population of the target insect.

    • Use a randomized complete block design, with each block containing one of each lure treatment.

    • Place traps at a consistent height and spacing (e.g., 50 meters apart) to avoid interference.

  • Trap Deployment and Monitoring:

    • Deploy the baited traps in the field.

    • Check the traps at regular intervals (e.g., weekly) and record the number of captured target insects.

    • Replace the lures at appropriate intervals based on their expected field life.

    • Continue the experiment for a predetermined period (e.g., the duration of the insect's flight period).

  • Data Analysis:

    • Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA) to determine the most effective lure dosage.

Visualizations

Insect Olfactory Signaling Pathway

The following diagram illustrates the general mechanism of pheromone reception and signal transduction in an insect olfactory sensory neuron.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron Dendrite PBP Pheromone Binding Protein PR Pheromone Receptor (ORx/Orco complex) PBP->PR Pheromone Delivery Pheromone This compound Pheromone->PBP Binding Gq G-protein (Gq) PR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IonChannel Ion Channel IP3->IonChannel Opening Depolarization Membrane Depolarization IonChannel->Depolarization Cation Influx ActionPotential Action Potential Depolarization->ActionPotential To Antennal Lobe To Antennal Lobe ActionPotential->To Antennal Lobe

Caption: Insect pheromone signal transduction pathway.

Experimental Workflow for this compound Behavioral Studies

This diagram outlines the logical progression of experiments, from initial screening to field validation.

Experimental_Workflow cluster_lab Laboratory Assays cluster_field Field Validation cluster_dev Product Development EAG Electroantennography (EAG) - Antennal Response Screening Olfactometer Y-Tube Olfactometer - Behavioral Choice Assay EAG->Olfactometer Identifies Active Compounds FieldTrapping Field Trapping - Lure Efficacy Testing Olfactometer->FieldTrapping Confirms Behavioral Attraction PestManagement Pest Management Strategy (e.g., Mating Disruption, Mass Trapping) FieldTrapping->PestManagement Validates Field Performance

Caption: Workflow for this compound studies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (Z)-11-Octadecenal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield challenges during the synthesis of (Z)-11-Octadecenal.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, categorized by reaction step.

Step 1: Wittig Reaction for (Z)-11-Octadecen-1-ol Synthesis

The Wittig reaction is a crucial step for establishing the (Z)-double bond. Low yield or poor stereoselectivity are common challenges.

Issue 1: Low Z:E Isomer Ratio (High proportion of the undesired E-isomer)

  • Question: My Wittig reaction is producing a significant amount of the (E)-isomer, leading to a low yield of the desired (Z)-11-octadecen-1-ol. How can I improve the Z-selectivity?

  • Answer: The formation of the Z-isomer is kinetically favored and can be enhanced by carefully controlling the reaction conditions. Here are key factors to consider:

    • Choice of Base and Solvent: The use of lithium-containing bases (e.g., n-BuLi) can lead to the formation of a betaine intermediate, which can equilibrate to the more thermodynamically stable E-isomer. To favor the Z-isomer, it is recommended to use salt-free conditions with bases that do not contain lithium cations, such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide (KOtBu). Non-polar, aprotic solvents like tetrahydrofuran (THF) or diethyl ether are preferred as they do not stabilize the betaine intermediate.

    • Temperature: Higher temperatures can promote the retro-Wittig reaction, allowing for equilibration to the E-isomer. It is critical to conduct the reaction at low temperatures, typically -78 °C, to favor the kinetically controlled formation of the Z-alkene.

    • Ylide Type: Non-stabilized ylides, such as the one required for this synthesis, generally lead to (Z)-alkenes. Ensure that the phosphonium salt used does not contain electron-withdrawing groups that would stabilize the ylide, as this would favor the E-alkene.

Issue 2: Incomplete Reaction or Low Overall Yield

  • Question: The Wittig reaction is not going to completion, or the overall yield of the alcohol is low, even after workup. What are the potential causes and solutions?

  • Answer: Several factors can contribute to an incomplete reaction or low yield:

    • Base Strength: The chosen base may not be strong enough to fully deprotonate the phosphonium salt and generate the ylide. Ensure the base is sufficiently strong for the specific phosphonium salt being used.

    • Ylide Decomposition: Unstabilized ylides are sensitive to air and moisture. It is crucial to perform the reaction under a dry, inert atmosphere (e.g., argon or nitrogen).

    • Steric Hindrance: While less common with linear aldehydes, significant steric hindrance in either the aldehyde or the ylide can slow down the reaction.

    • Order of Addition: The standard and recommended procedure is to add the aldehyde to the pre-formed ylide at a low temperature. Deviating from this may impact both the yield and selectivity.

Step 2: Oxidation of (Z)-11-Octadecen-1-ol to this compound

The oxidation of the alcohol to the aldehyde requires mild conditions to prevent over-oxidation to the carboxylic acid or other side reactions.

Issue 3: Over-oxidation to Carboxylic Acid

  • Question: I am observing the formation of (Z)-11-octadecenoic acid as a significant byproduct. How can I prevent this over-oxidation?

  • Answer: The use of harsh oxidizing agents will lead to the formation of the carboxylic acid. It is essential to use mild and selective oxidation methods. Recommended methods include:

    • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C). It is highly effective for oxidizing primary alcohols to aldehydes with minimal over-oxidation.[1]

    • Dess-Martin Periodinane (DMP) Oxidation: DMP is a commercially available, mild oxidant that can be used at room temperature. It offers high yields and a simple workup.

Issue 4: Low Yield of Aldehyde and Formation of Side Products

  • Question: The yield of this compound is low, and I am seeing other spots on my TLC plate. What could be the issue?

  • Answer: Besides over-oxidation, other side reactions can occur:

    • Pummerer Rearrangement (with Swern Oxidation): If the reaction temperature is not kept low during a Swern oxidation, a Pummerer rearrangement can occur, leading to byproducts. It is critical to maintain the temperature at or below -60 °C.

    • Aldehyde Instability: Long-chain unsaturated aldehydes can be sensitive and may degrade, especially during purification.

Step 3: Purification of this compound

The final purification step is critical for obtaining a high-purity product.

Issue 5: Decomposition of the Aldehyde on Silica Gel Column

  • Question: My product seems to be decomposing during silica gel chromatography, resulting in a low recovery of the pure aldehyde. What can I do?

  • Answer: Aldehydes can be unstable on silica gel, which is slightly acidic. This can lead to degradation. Here are some strategies to mitigate this:

    • Deactivation of Silica Gel: Before use, the silica gel can be treated with a base, such as triethylamine, to neutralize the acidic sites. A common practice is to add a small percentage of triethylamine (e.g., 1%) to the eluent.

    • Alternative Purification Method (Bisulfite Adduct Formation): Aldehydes can be selectively separated from a mixture by forming a water-soluble bisulfite adduct. The aldehyde can then be regenerated by treatment with a base. This method is effective for removing non-aldehydic impurities.

Frequently Asked Questions (FAQs)

  • Q1: What is the typical overall yield for the synthesis of this compound?

    • A1: The overall yield can vary significantly depending on the specific reagents and conditions used in each step. With optimized protocols, yields for the Wittig reaction can be in the range of 70-90%, and the subsequent oxidation can also achieve similar high yields. However, losses during purification can reduce the overall yield.

  • Q2: How can I confirm the Z-configuration of the double bond?

    • A2: The stereochemistry of the double bond can be confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. In ¹H NMR, the coupling constant (J-value) for the vinyl protons of a Z-isomer is typically smaller (around 7-12 Hz) compared to the E-isomer (around 13-18 Hz). ¹³C NMR can also be used, as the chemical shifts of the allylic carbons are different for Z and E isomers.

  • Q3: What are the storage conditions for this compound?

    • A3: this compound is a relatively stable compound but should be stored under appropriate conditions to prevent degradation. It is recommended to store it at low temperatures, such as -20°C for short-term storage (up to a month) and -80°C for long-term storage (up to 6 months). It is also advisable to store it under an inert atmosphere to prevent oxidation.

  • Q4: Are there any common impurities I should look for in the final product?

    • A4: Common impurities can include the (E)-isomer of 11-octadecenal, the corresponding alcohol ((Z)-11-octadecen-1-ol) if the oxidation is incomplete, the carboxylic acid ((Z)-11-octadecenoic acid) from over-oxidation, and triphenylphosphine oxide from the Wittig reaction.

Data Presentation

The following table summarizes the impact of different reaction conditions on the yield and stereoselectivity of key steps in the synthesis of this compound and similar long-chain unsaturated aldehydes.

Reaction StepReagents and ConditionsSubstrateProductYield (%)Z:E RatioReference
Wittig Reaction (Heptyl)triphenylphosphonium bromide, NaHMDS, THF, -78 °C to RTUndecanal(Z)-11-Octadecen-1-ol~85>95:5General knowledge from literature
(Heptyl)triphenylphosphonium bromide, n-BuLi, THF, -78 °C to RTUndecanal(Z)-11-Octadecen-1-olVariableCan be lower, e.g., 85:15General knowledge from literature
Oxidation Swern Oxidation (DMSO, (COCl)₂, Et₃N, CH₂Cl₂, -78 °C)(Z)-11-Octadecen-1-olThis compound>90-General knowledge from literature
Dess-Martin Periodinane, CH₂Cl₂, RT(Z)-11-Octadecen-1-olThis compound>90-General knowledge from literature
Pyridinium Dichlorochromate (PDC), CH₂Cl₂, RT(Z)-11-Octadecen-1-olThis compound~80-90-Based on similar reported syntheses

Experimental Protocols

This section provides a detailed, optimized protocol for the synthesis of this compound.

Protocol 1: Synthesis of (Z)-11-Octadecen-1-ol via Wittig Reaction
  • Preparation of the Ylide:

    • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (heptyl)triphenylphosphonium bromide (1.1 equivalents) and anhydrous tetrahydrofuran (THF).

    • Cool the suspension to -78 °C in a dry ice/acetone bath.

    • Slowly add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equivalents, as a solution in THF) dropwise to the suspension.

    • Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes. The formation of the orange-red ylide indicates a successful reaction.

  • Wittig Reaction:

    • Cool the ylide solution back down to -78 °C.

    • Slowly add a solution of 11-hydroxyundecanal (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

    • Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with diethyl ether (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford (Z)-11-octadecen-1-ol.

Protocol 2: Oxidation to this compound using Swern Oxidation
  • Activation of DMSO:

    • To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add anhydrous dichloromethane (CH₂Cl₂) and cool to -78 °C.

    • Slowly add oxalyl chloride (1.5 equivalents) to the CH₂Cl₂, followed by the dropwise addition of anhydrous dimethyl sulfoxide (DMSO) (2.2 equivalents).

    • Stir the mixture at -78 °C for 30 minutes.

  • Oxidation:

    • Add a solution of (Z)-11-octadecen-1-ol (1.0 equivalent) in anhydrous CH₂Cl₂ dropwise to the activated DMSO solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour.

  • Work-up and Purification:

    • Add triethylamine (5.0 equivalents) dropwise to the reaction mixture at -78 °C and stir for 30 minutes.

    • Allow the reaction to warm to room temperature.

    • Add water to quench the reaction and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with CH₂Cl₂ (3 x).

    • Combine the organic layers, wash with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude aldehyde by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) using a hexane/diethyl ether gradient.

Visualizations

Synthesis_Pathway HeptylPPh3Br (Heptyl)triphenylphosphonium bromide step1 Wittig Reaction (NaHMDS, THF, -78°C) HeptylPPh3Br->step1 Hydroxyundecanal 11-Hydroxyundecanal Hydroxyundecanal->step1 Alcohol (Z)-11-Octadecen-1-ol step2 Swern Oxidation (DMSO, (COCl)₂, Et₃N, -78°C) Alcohol->step2 Mild Oxidation Aldehyde This compound step1->Alcohol High Z-selectivity step2->Aldehyde

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield of this compound dp1 Which step has low yield? start->dp1 dp2 Low Z:E ratio? dp1->dp2 Wittig dp3 Over-oxidation? dp1->dp3 Oxidation dp4 Decomposition on column? dp1->dp4 Purification sol1 Check base, solvent, temp for Wittig dp2->sol1 No sol2 Use salt-free conditions Lower temperature (-78°C) dp2->sol2 Yes sol3 Use mild oxidant (Swern/DMP) Control temperature dp3->sol3 Yes sol4 Deactivate silica with Et₃N Use bisulfite adduct purification dp4->sol4 Yes

Caption: Troubleshooting workflow for low yield.

References

improving resolution in GC analysis of (Z)-11-Octadecenal isomers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Gas Chromatography (GC) Analysis

Topic: Improving Resolution in GC Analysis of (Z)-11-Octadecenal and Related Isomers

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the gas chromatographic separation of this compound and its geometric or positional isomers.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high resolution for this compound isomers so challenging?

Separating isomers of long-chain unsaturated aldehydes like this compound is difficult because isomers often have very similar boiling points and polarities. Standard non-polar GC columns, which separate compounds primarily by boiling point, are often insufficient to resolve these subtle structural differences, leading to peak co-elution.[1][2][3] The key to separation lies in exploiting subtle differences in their interaction with the GC stationary phase.

Q2: What is the most critical factor to consider when trying to improve the resolution of these isomers?

The single most important factor influencing the separation of geometric or positional isomers is the choice of the GC column's stationary phase.[4] The stationary phase chemistry dictates the selectivity of the column, which is its ability to differentiate between closely related compounds.[4][5] For unsaturated compounds like octadecenal isomers, a highly polar stationary phase is generally required to achieve adequate resolution.

Q3: Which specific GC stationary phases are recommended for separating fatty aldehyde or fatty acid isomers?

For separating geometric isomers, highly polar cyanopropyl polysiloxane stationary phases are the industry standard and provide the best selectivity.[1][6] Look for columns with high cyanopropyl content.

Key Recommendations:

  • High-Polarity Phases: Phases like BPX70, SP-2560, or CP-Sil 88 are specifically designed for separating cis/trans isomers of fatty acid methyl esters (FAMEs) and related compounds.[1][7]

  • Polyethylene Glycol (WAX) Phases: Columns such as BP20 (WAX) are also a good option for separating compounds that differ in their hydrogen bonding capacities, which can be relevant for aldehydes.[1]

Q4: How do column dimensions (length, internal diameter, film thickness) impact isomer resolution?

Optimizing column dimensions is crucial for maximizing separation efficiency after selecting the correct phase.

  • Length: A longer column provides more theoretical plates, which generally increases resolution. For difficult isomer separations, columns of 60m, 100m, or even longer are often used.[3][7] However, doubling the column length only increases resolution by about 40% while significantly increasing analysis time.[2]

  • Internal Diameter (ID): A smaller ID (e.g., 0.18mm or 0.25mm) increases column efficiency and, therefore, resolution.[1] The trade-off is a lower sample loading capacity.[8]

  • Film Thickness (d_f): A thicker film increases retention and can improve the resolution of highly volatile compounds. However, for less volatile compounds like octadecenal, a thinner film (e.g., 0.20 - 0.25 µm) often yields sharper peaks and better overall performance.[8]

Q5: Can derivatization improve the GC resolution of this compound isomers?

Yes, derivatization is a powerful technique to improve the chromatographic properties of aldehydes.[9][10] Aldehydes can sometimes exhibit poor peak shape due to their polarity. Converting them into more stable, less polar derivatives can significantly improve analysis.

Common Derivatization Strategies for Aldehydes:

  • Oxime Formation: Aldehydes can be converted to their corresponding oxime derivatives using reagents like O-methylhydroxylamine HCl.[11] This process replaces the active aldehyde group, often leading to improved peak shape and thermal stability.

  • Acetal Formation: Reaction with an alcohol under acidic conditions can form an acetal, which is more stable for GC analysis.

  • Diels-Alder Adducts: For isomers with conjugated double bonds, forming Diels-Alder adducts can accentuate structural differences, which has been shown to dramatically improve the separation of similar compounds like conjugated linoleic acid isomers.[6]

Q6: My peaks are still co-eluting after optimizing my column and method. What advanced techniques can I explore?

If standard GC methods are insufficient, you can consider the following:

  • GC-MS with Selected Ion Monitoring (SIM): If the isomers, while co-eluting, produce unique fragment ions in a mass spectrometer, you can use SIM to quantify each isomer without achieving baseline chromatographic separation.[12][13]

  • Comprehensive Two-Dimensional GC (GCxGC): This powerful technique uses two columns with different stationary phase selectivities to provide a significant increase in resolving power, making it ideal for extremely complex mixtures and difficult-to-separate isomers.

Troubleshooting Guide: Common GC Issues

ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution / Co-eluting Peaks 1. Incorrect stationary phase selectivity.[5] 2. Column is too short or has too large an internal diameter.[1] 3. Temperature program is too fast.[3][14] 4. Carrier gas flow rate is not optimal.[12]1. Switch to a high-polarity cyanopropylsiloxane column (e.g., SP-2560, BPX70).[1] 2. Use a longer column (≥60m) with a smaller ID (≤0.25mm).[3][7] 3. Decrease the oven ramp rate (e.g., from 5°C/min to 1-2°C/min) or add an isothermal hold before the isomers elute.[12] 4. Optimize the carrier gas linear velocity. A slower flow often improves resolution, but check the optimal rate for your column ID.[3]
Peak Tailing 1. Active sites in the injector liner or on the column. 2. Column contamination or degradation. 3. Sample polarity is incompatible with the stationary phase.1. Use a deactivated injector liner; consider silanizing glassware.[11] 2. Condition the column according to the manufacturer's instructions. Trim the first 10-20 cm from the column inlet. 3. Consider derivatizing the aldehyde to reduce its polarity.[9]
Peak Fronting 1. Column overload (injecting too much sample). 2. Sample solvent is incompatible with the stationary phase.1. Dilute the sample or increase the split ratio.[8][15] 2. Ensure the sample is dissolved in a solvent that is compatible with the stationary phase (e.g., use a polar solvent for a polar column).
Broad Peaks 1. Sub-optimal carrier gas flow rate. 2. Injector or detector temperature is too low. 3. Thick stationary phase film leading to slow mass transfer.1. Re-calculate and set the optimal carrier gas flow rate for your column dimensions.[14] 2. Increase injector and detector temperatures to ensure rapid sample volatilization and detection. 3. Use a column with a thinner film thickness (e.g., 0.25 µm or less).[8]

Experimental Protocols

Protocol 1: GC Method Optimization for this compound Isomers

This protocol provides a starting point for developing a high-resolution separation method.

  • Column Selection:

    • Install a high-polarity capillary column.

    • Primary Recommendation: Fused silica capillary column coated with a bonded biscyanopropyl polysiloxane phase (e.g., SP-2560 or equivalent), 100 m x 0.25 mm ID, 0.20 µm film thickness.

  • GC Parameters:

    • Carrier Gas: Helium or Hydrogen. Set to an optimal linear velocity (e.g., for He and 0.25mm ID, ~25-30 cm/s).[14]

    • Injector:

      • Temperature: 250°C

      • Mode: Split (start with a 50:1 split ratio and adjust as needed)

      • Injection Volume: 1 µL

    • Oven Temperature Program:

      • Initial Temperature: 100°C, hold for 2 min.

      • Ramp: Increase at 2°C/min to 240°C.

      • Final Hold: Hold at 240°C for 10 min.

      • Optimization Note: If isomers co-elute, reduce the ramp rate to 1°C/min.[3]

    • Detector (FID):

      • Temperature: 260°C

      • Hydrogen Flow: 30 mL/min

      • Air Flow: 300 mL/min

      • Makeup Gas (N₂ or He): 25 mL/min

  • Data Analysis:

    • Analyze the resulting chromatogram for peak separation (resolution).

    • Adjust the temperature ramp rate and carrier gas flow to achieve baseline resolution (Rs > 1.5).

Protocol 2: Derivatization of this compound to an Oxime Derivative

This procedure converts the aldehyde into a more stable oxime for improved chromatography.[11]

  • Reagent Preparation:

    • Prepare a 10 mg/mL solution of O-methylhydroxylamine hydrochloride in pyridine. Caution: Pyridine is toxic and flammable. Handle in a fume hood.

  • Sample Preparation:

    • Dissolve approximately 1 mg of the aldehyde sample in 200 µL of a suitable solvent (e.g., hexane or toluene).

  • Derivatization Reaction:

    • Add 100 µL of the O-methylhydroxylamine hydrochloride solution to the sample vial.

    • Cap the vial tightly.

    • Heat the reaction mixture at 60°C for 30 minutes.

    • Allow the vial to cool to room temperature.

  • Sample Cleanup (if necessary):

    • Add 1 mL of water and 1 mL of hexane to the vial.

    • Vortex briefly and allow the layers to separate.

    • Carefully transfer the upper hexane layer, which contains the oxime derivative, to a clean autosampler vial for GC analysis.

  • GC Analysis:

    • Inject the derivatized sample using the optimized GC method from Protocol 1. The oxime derivative will have a different retention time than the original aldehyde.

Visualized Workflows and Logic

TroubleshootingWorkflow Start Poor Isomer Resolution (Rs < 1.5) CheckMethod Step 1: Review GC Method Start->CheckMethod ColumnCheck Is the column a high-polarity cyanopropyl phase? CheckMethod->ColumnCheck OptimizeParams Step 2: Optimize Parameters RampCheck Is the temperature ramp rate slow (1-3°C/min)? OptimizeParams->RampCheck ConsiderDeriv Step 3: Consider Derivatization DerivNeeded Does the native aldehyde exhibit poor peak shape? ConsiderDeriv->DerivNeeded AdvancedTech Step 4: Advanced Techniques UseGCMS Action: Use GC-MS with SIM or GCxGC for separation AdvancedTech->UseGCMS ColumnCheck->OptimizeParams Yes SelectColumn Action: Select appropriate high-polarity column (e.g., SP-2560, BPX70) ColumnCheck->SelectColumn No FlowCheck Is the carrier gas flow rate optimized? RampCheck->FlowCheck Yes AdjustRamp Action: Decrease ramp rate or add isothermal hold RampCheck->AdjustRamp No FlowCheck->ConsiderDeriv Yes AdjustFlow Action: Recalculate and set optimal linear velocity FlowCheck->AdjustFlow No DerivNeeded->AdvancedTech No PerformDeriv Action: Derivatize to oxime or other stable form DerivNeeded->PerformDeriv Yes SelectColumn->OptimizeParams AdjustRamp->FlowCheck AdjustFlow->ConsiderDeriv End Resolution Achieved PerformDeriv->End UseGCMS->End

Caption: A logical workflow for troubleshooting poor GC resolution of isomers.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis GC Analysis Sample Aldehyde Isomer Sample Solvent Dissolve in Solvent Sample->Solvent Reagent Add Derivatization Reagent (e.g., O-methylhydroxylamine HCl) Solvent->Reagent Reaction Heat at 60°C for 30 min Reagent->Reaction Extract Extract with Organic Solvent Reaction->Extract Inject Inject into GC Extract->Inject Transfer Derivative Separate Separation on High-Polarity Column Inject->Separate Detect Detection (FID) Separate->Detect Analyze Data Analysis: Assess Resolution Detect->Analyze

Caption: Experimental workflow for derivatization and GC analysis.

References

troubleshooting pheromone trap efficacy for (Z)-11-Octadecenal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing pheromone traps with (Z)-11-Octadecenal.

I. Troubleshooting Guides & FAQs

This section addresses common issues encountered during the use of this compound pheromone traps in a question-and-answer format.

Q1: My pheromone traps are not catching any target insects. What are the possible reasons?

A1: Several factors could contribute to zero captures. Consider the following troubleshooting steps:

  • Incorrect Species Identification: this compound is a species-specific pheromone. Verify that your target insect is indeed attracted to this compound. It is a known pheromone component for species such as the rice leaffolder moth (Cnaphalocrocis medinalis) and the lesser wax moth (Achroia grisella).

  • Improper Trap Placement: Trap placement is critical for efficacy. Traps should be positioned at the flight height of the target moth species and in areas where they are likely to be active. Avoid placing traps in areas with strong winds or drafts, which can disrupt the pheromone plume.[1] For many moth species, placing traps 1-1.5 meters above the ground is a good starting point.

  • Incorrect Lure Handling and Storage: Pheromone lures are sensitive to heat and light. Ensure that lures were stored in a cool, dark place (refrigeration or freezing is often recommended) before use.[2] Handle lures with gloves or forceps to avoid contamination with other chemicals or scents that could act as repellents.

  • Lure Age and Release Rate: The pheromone lure may be old or depleted. Check the manufacturer's recommended lifespan for the lure. The release rate of the pheromone can also be affected by environmental conditions; high temperatures can cause the pheromone to be released too quickly, shortening the lure's effective life.

  • Environmental Conditions: Extreme temperatures (either too high or too low) and heavy rain can reduce insect activity and, consequently, trap captures. Moths are generally less active during periods of a full moon.

  • Competing Pheromone Sources: If there is a high population of female moths in the area, they will be a competing source of the natural pheromone, potentially reducing the attractiveness of your synthetic lure.

  • Insecticide Use: Recent insecticide applications in the vicinity of the traps can significantly reduce the local insect population, leading to lower or no captures.

Q2: I am catching non-target insect species in my traps. How can I improve specificity?

A2: While pheromone traps are generally species-specific, some non-target captures can occur. Here's how to address this:

  • Trap Design: The design of the trap can influence the types of insects caught. For example, bucket traps may capture a wider range of insects than delta or wing traps.[3][4] Experiment with different trap designs to see which is most selective for your target species.

  • Lure Purity: Ensure the this compound lure is of high purity. Impurities from the synthesis process can sometimes attract other insect species.

  • Trap Color: The color of the trap can influence which insects are attracted. While many standard traps are white, green, or red, testing different colors may help reduce bycatch.

Q3: My trap captures are inconsistent from week to week. What could be causing this variability?

A3: Fluctuations in trap captures are common and can be influenced by several factors:

  • Insect Population Dynamics: Insect populations naturally fluctuate due to factors like weather, predation, and emergence patterns. A sudden decrease in captures may reflect a natural decline in the local adult population.

  • Weather Patterns: Temperature, humidity, wind speed, and rainfall can all impact insect flight activity and, therefore, trap captures. Correlate your capture data with local weather data to identify any patterns.

  • Lure Degradation: The release rate of the pheromone from the lure is not always constant and can decrease over time. This can lead to a gradual decline in trap captures. Be sure to replace lures according to the manufacturer's recommendations.

  • Trap Maintenance: Ensure traps are consistently maintained. A trap that is full of insects or debris will be less effective.

Q4: How can I be sure that my this compound lure is still active?

A4: Verifying the activity of a pheromone lure in the field can be challenging without specialized equipment. However, you can take the following steps:

  • Follow Manufacturer's Guidelines: Adhere to the storage and handling instructions provided by the lure manufacturer to maximize its shelf life and field longevity.

  • Analytical Chemistry: For a definitive answer, the lure can be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amount of this compound remaining. This requires specialized laboratory equipment and expertise.

  • Electroantennography (EAG): EAG is a technique that measures the electrical response of an insect's antenna to a chemical stimulus. By exposing the antenna of your target insect to the pheromone from the lure, you can determine if it is still eliciting a response. This is a highly sensitive method but also requires specialized equipment.

II. Quantitative Data Summary

The following tables summarize quantitative data related to factors influencing pheromone trap efficacy. Note that data for this compound is limited; therefore, data for related compounds and general principles are included for guidance.

Table 1: Effect of Lure Loading Dose on Moth Capture

Pheromone ComponentTarget InsectLure Loading Dose (mg)Mean Trap Capture (+/- SE)Source
(Z,Z)-6,9-nonadecadieneTrichopteryx polycommata00.2 +/- 0.1 a[5]
0.0010.5 +/- 0.2 a[5]
0.012.3 +/- 0.8 ab[5]
0.15.8 +/- 1.5 b[5]
19.7 +/- 2.1 c[5]
210.5 +/- 2.3 c[5]
511.2 +/- 2.5 c[5]
1012.1 +/- 2.8 c[5]
(Z)-11-hexadecenal & (E)-11-hexadecenal (5:1 ratio)Glyphodes perspectalis00 a[6]
0.115.3 +/- 3.2 b[6]
0.525.8 +/- 5.1 c[6]
122.1 +/- 4.5 bc[6]
Means in the same column for a given insect followed by the same letter are not significantly different.

Table 2: Comparison of Trap Designs for Noctuid Moth Captures

Trap DesignAttractantMean No. Moths / TrapSource
Funnel Sleeve TrapAutographa gamma pheromone15.6 a[3][4]
Universal TrapAutographa gamma pheromone5.2 b[3][4]
Homemade Bucket TrapHelicoverpa gelotopoeon pheromone35.7 a[3][4]
Funnel Sleeve TrapHelicoverpa gelotopoeon pheromone28.9 a[3][4]
LepTrap (sticky)Helicoverpa gelotopoeon pheromone10.1 b[3][4]
Wing Trap (sticky)Helicoverpa gelotopoeon pheromone4.5 c[3][4]
Delta Trap (sticky)Helicoverpa gelotopoeon pheromone3.2 c[3][4]
Means in the same column for a given attractant followed by the same letter are not significantly different.

III. Experimental Protocols

This section provides detailed methodologies for key experiments to troubleshoot and optimize the efficacy of this compound pheromone traps.

Protocol 1: Quantification of this compound in a Pheromone Lure using GC-MS

Objective: To determine the amount of this compound remaining in a pheromone lure after a period of field exposure.

Materials:

  • Used pheromone lure

  • New, unused pheromone lure (as a control)

  • Hexane (or other suitable solvent, HPLC grade)

  • Vials with PTFE-lined caps

  • Vortex mixer

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • This compound analytical standard

  • Internal standard (e.g., a stable hydrocarbon of similar volatility)

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of this compound in hexane, each containing a fixed concentration of the internal standard.

  • Lure Extraction: a. Carefully remove the used lure from the trap using clean forceps and place it in a labeled vial. b. Add a precise volume of hexane to the vial (e.g., 1 mL). c. Add a known amount of the internal standard to the vial. d. Seal the vial and vortex for 1-2 minutes to extract the pheromone. e. Allow the lure to extract for at least one hour at room temperature. f. Repeat steps 2a-2e for the new, unused lure.

  • GC-MS Analysis: a. Set up the GC-MS with a suitable capillary column (e.g., a nonpolar column like DB-5ms). b. Establish a temperature program that provides good separation of this compound from other compounds. An example program could be: start at 80°C, ramp at 5°C/min to 280°C. c. Analyze the calibration standards to generate a calibration curve. d. Inject an aliquot of the hexane extract from the used and new lures into the GC-MS.

  • Data Analysis: a. Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra. b. Calculate the ratio of the peak area of this compound to the peak area of the internal standard for each sample. c. Use the calibration curve to determine the concentration of this compound in the extracts from the used and new lures. d. Calculate the total amount of this compound remaining in the used lure and compare it to the amount in the new lure.

Protocol 2: Electroantennography (EAG) Bioassay for Lure Activity

Objective: To determine if a pheromone lure is still emitting biologically active this compound.

Materials:

  • Live, male insects of the target species

  • Pheromone lure to be tested

  • Control stimulus (e.g., clean air, solvent blank)

  • EAG system (including micromanipulators, electrodes, amplifier, and data acquisition software)

  • Dissecting microscope

  • Odor delivery system (puff pipe)

Procedure:

  • Insect Preparation: a. Anesthetize a male insect by chilling it on ice. b. Under the dissecting microscope, carefully excise one antenna at its base. c. Mount the excised antenna between the two electrodes of the EAG probe. The recording electrode is placed at the tip of the antenna, and the reference electrode is placed at the base.

  • EAG Recording: a. Place the antenna preparation in a continuous stream of clean, humidified air. b. Allow the baseline signal to stabilize. c. Deliver a puff of the control stimulus (clean air or solvent blank) over the antenna and record the response. d. Deliver a puff of air that has passed over the pheromone lure and record the antennal response. e. Repeat the stimulus presentations with sufficient time between puffs for the antenna to recover.

  • Data Analysis: a. Measure the amplitude of the negative voltage deflection (the EAG response) for each stimulus. b. Compare the response to the pheromone lure with the response to the control. A significantly larger response to the lure indicates that it is still emitting biologically active pheromone.

IV. Visualizations

Diagram 1: Generalized Olfactory Signaling Pathway for an Aldehyde Pheromone

Aldehyde_Pheromone_Signaling cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) Membrane PBP Pheromone Binding Protein (PBP) Pheromone_PBP This compound-PBP Complex PBP->Pheromone_PBP Forms Complex OR Odorant Receptor (OR) + Orco Co-receptor Pheromone_PBP->OR Delivers Pheromone IonChannel Ion Channel (Orco) OR->IonChannel Activates G_Protein G-protein OR->G_Protein Activates Depolarization Depolarization IonChannel->Depolarization Na+/Ca2+ influx AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces cAMP->IonChannel Opens Pheromone This compound Pheromone->PBP Binds ActionPotential Action Potential to Brain Depolarization->ActionPotential Triggers

Caption: A simplified diagram of a plausible olfactory signal transduction pathway for an aldehyde pheromone in an insect.

Diagram 2: Experimental Workflow for Troubleshooting Low Trap Efficacy

Troubleshooting_Workflow Start Low/No Trap Capture Check_Placement Verify Trap Placement (Height, Location) Start->Check_Placement Check_Lure Inspect Lure (Age, Handling) Start->Check_Lure Check_Environment Review Environmental Conditions Start->Check_Environment Is_Placement_OK Placement Optimal? Check_Placement->Is_Placement_OK Is_Lure_OK Lure within Specifications? Check_Lure->Is_Lure_OK Is_Environment_OK Favorable Conditions? Check_Environment->Is_Environment_OK Is_Placement_OK->Check_Lure Yes Adjust_Placement Adjust Trap Placement Is_Placement_OK->Adjust_Placement No Is_Lure_OK->Check_Environment Yes Replace_Lure Replace Lure Is_Lure_OK->Replace_Lure No Wait_for_Conditions Wait for Favorable Conditions Is_Environment_OK->Wait_for_Conditions No Advanced_Troubleshooting Advanced Troubleshooting Is_Environment_OK->Advanced_Troubleshooting Yes Adjust_Placement->Start Replace_Lure->Start Wait_for_Conditions->Start GC_MS GC-MS Analysis of Lure Advanced_Troubleshooting->GC_MS EAG EAG Bioassay Advanced_Troubleshooting->EAG Consider_Other_Factors Consider Other Factors (Population, Insecticides) Advanced_Troubleshooting->Consider_Other_Factors End Problem Resolved GC_MS->End EAG->End Consider_Other_Factors->End

Caption: A logical workflow for troubleshooting low or no captures in pheromone traps.

Diagram 3: Logical Relationships of Factors Affecting Pheromone Trap Efficacy

Pheromone_Trap_Efficacy_Factors cluster_lure Lure Factors cluster_environment Environmental Factors cluster_trap Trap Factors cluster_biological Biological Factors Efficacy Pheromone Trap Efficacy Pheromone_Compound This compound Purity & Isomers Release_Rate Pheromone Release Rate Pheromone_Compound->Release_Rate Lure_Matrix Lure Material (e.g., rubber septum) Lure_Matrix->Release_Rate Release_Rate->Efficacy Lure_Age Lure Age & Storage Lure_Age->Release_Rate Temperature Temperature Temperature->Release_Rate Insect_Population Target Insect Population Density Temperature->Insect_Population Affects Activity Humidity Humidity Humidity->Insect_Population Affects Activity Wind Wind Speed & Direction Wind->Efficacy Plume Disruption Wind->Release_Rate UV_Light UV Light UV_Light->Pheromone_Compound Degradation Trap_Design Trap Design (e.g., Delta, Bucket) Trap_Design->Efficacy Trap_Placement Trap Placement (Height, Location) Trap_Placement->Efficacy Trap_Color Trap Color Trap_Color->Efficacy Insect_Population->Efficacy Competing_Sources Competing Natural Pheromone Sources Competing_Sources->Efficacy

Caption: A diagram illustrating the interconnected factors that influence the overall efficacy of a pheromone trap.

References

degradation pathways of (Z)-11-Octadecenal in field conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of (Z)-11-Octadecenal in field conditions.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound in field conditions?

While specific field studies on this compound are limited, based on its chemical structure as an unsaturated aldehyde, two primary degradation pathways are expected: abiotic and biotic degradation.

  • Abiotic Degradation: This involves degradation through non-living factors.

    • Photodegradation: Exposure to sunlight, particularly UV radiation, can be a significant factor.[1] The double bond and the aldehyde functional group are susceptible to photochemical reactions, which can lead to isomerization (Z to E), oxidation, or cleavage of the molecule.[2][3][4]

    • Oxidation: The aldehyde group is prone to oxidation, which can convert it to the corresponding carboxylic acid, (Z)-11-octadecenoic acid. This can be initiated by atmospheric oxygen, ozone, or reactive oxygen species present in the environment.

    • Hydrolysis: While less likely to be the primary pathway for a long-chain aldehyde with low water solubility, hydrolysis might occur under certain soil pH and temperature conditions.[5]

  • Biotic Degradation: This involves degradation by living organisms, primarily microorganisms.

    • Microbial Degradation: Soil and plant-surface microbes can utilize long-chain fatty aldehydes as a carbon source.[5][6] Bacteria often metabolize fatty acids and aldehydes through beta-oxidation.[7][8] The initial step is typically the oxidation of the aldehyde to a carboxylic acid by enzymes like fatty aldehyde dehydrogenase.[9]

Q2: What are the primary environmental factors that influence the degradation rate of this compound?

Several environmental factors can significantly impact the stability and longevity of this compound in the field. These include temperature, sunlight (UV radiation), soil properties, and moisture.

Q3: What are the expected degradation products of this compound?

Based on the likely degradation pathways, the following products could be anticipated:

  • (Z)-11-Octadecenoic acid: Formed via oxidation of the aldehyde group.

  • (E)-11-Octadecenal: The geometric isomer, formed via photoisomerization.

  • Smaller aldehydes and carboxylic acids: Resulting from oxidative cleavage at the double bond.

  • Fatty alcohols: Potentially formed through microbial reduction of the aldehyde.[9][10]

  • Complete mineralization to CO2 and H2O: The ultimate endpoint of extensive microbial degradation.

Q4: How can I monitor the degradation of this compound in a field experiment?

Monitoring degradation typically involves collecting samples at various time points and analyzing the remaining amount of the parent compound and the appearance of degradation products. Common approaches include:

  • Dispenser Residual Analysis: Collecting pheromone dispensers from the field at set intervals and extracting the remaining this compound for quantification by Gas Chromatography (GC).[11]

  • Soil/Foliage Sampling: Collecting soil or leaf samples from the vicinity of the dispensers to quantify adsorbed pheromone and potential degradation products.

  • Air Sampling: Although technically challenging, specialized equipment can be used to trap airborne pheromone to measure its concentration in the atmosphere over time.[12]

Troubleshooting Guides

Problem: Inconsistent or rapid loss of pheromone from dispensers.

  • Question: My pheromone lures seem to be depleting faster than the manufacturer's specifications, leading to inconsistent results. What could be the cause?

  • Answer: Rapid loss of this compound can be attributed to several factors:

    • High Temperatures: Elevated temperatures increase the volatility of the pheromone, leading to a faster release rate from the dispenser.

    • UV Radiation: Direct exposure to intense sunlight can accelerate photodegradation, breaking down the active molecule.

    • Wind Speed: High winds can increase the diffusion rate from the dispenser surface.

    • Improper Storage: Lures may have been compromised before deployment due to storage at high temperatures or exposure to light.[13]

    • Solutions:

      • Record weather data (temperature, solar radiation, wind speed) at your field site to correlate with release rates.

      • Consider using dispensers with UV protection or those designed for a more controlled release in high temperatures.

      • Ensure lures are stored in a cool, dark place as recommended by the manufacturer, often in a freezer.[13]

Problem: Poor recovery of this compound from environmental samples (e.g., soil, leaves).

  • Question: I am trying to measure the amount of this compound in soil and on leaf surfaces, but my recovery rates are very low and inconsistent. Why is this happening?

  • Answer: Low recovery from environmental matrices is a common challenge due to:

    • Strong Adsorption: Long-chain aldehydes can bind tightly to organic matter in soil and the waxy cuticle of leaves, making extraction difficult.

    • Rapid Microbial Degradation: Soil microbes may rapidly degrade the pheromone once it is released from the dispenser.[5]

    • Inefficient Extraction: The solvent and method used for extraction may not be optimal for this specific compound and matrix combination.

    • Solutions:

      • Spike blank soil/leaf samples with a known amount of this compound and test different extraction solvents (e.g., hexane, dichloromethane, ethyl acetate) and techniques (e.g., sonication, vortexing) to optimize your recovery rate.

      • Flash-freeze environmental samples immediately after collection to halt microbial activity and store them at -80°C until extraction.

      • Incorporate an internal standard prior to extraction to correct for losses during sample workup.

Problem: My GC-MS analysis shows poor peak shape (tailing) for this compound.

  • Question: When I analyze my extracts, the peak for this compound is tailing, which makes accurate quantification difficult. What is the cause?

  • Answer: Peak tailing for an active compound like an aldehyde is often due to interactions with the GC system.

    • Active Sites in the Inlet: The aldehyde can interact with active sites (exposed silanols) in a dirty or non-deactivated inlet liner.

    • Column Contamination/Degradation: The front end of the GC column can become contaminated or active over time, causing peak tailing.

    • Improper Column Installation: A poor column cut or incorrect installation depth can create dead volume and lead to tailing.[14]

    • Solutions:

      • Replace the inlet liner with a new, deactivated liner. Using a liner with glass wool can help trap non-volatile contaminants.[15]

      • Trim 10-20 cm from the front of the GC column to remove any active or contaminated sections.

      • Ensure the column is cut cleanly and installed at the correct depth in both the inlet and the MS interface according to the manufacturer's instructions.[14]

Problem: My chromatogram shows many unexpected peaks.

  • Question: Besides my target analyte, my GC-MS results show numerous other peaks that I can't identify. What are they?

  • Answer: The presence of unexpected peaks can arise from several sources:

    • Degradation Products: You may be detecting the degradation products discussed in the FAQ section, such as (Z)-11-octadecenoic acid or isomers.

    • Dispenser Matrix Components: Solvents, stabilizers, or other components from the pheromone lure itself may be co-extracting with your analyte.

    • Contamination: Contaminants can be introduced from sampling containers, solvents, or handling during sample preparation.

    • Solutions:

      • Analyze a blank (solvent only) and an extract from an unused pheromone dispenser to identify peaks originating from the solvent and the lure matrix.

      • Attempt to tentatively identify the unknown peaks by examining their mass spectra and comparing them to spectral libraries (e.g., NIST).

      • Ensure all glassware is scrupulously clean and rinse with high-purity solvent before use.

Data Presentation

Table 1: Summary of Factors Influencing the Degradation of this compound in Field Conditions

FactorTypeExpected Impact on Degradation/LossRationale
High Temperature AbioticIncreased Rate of LossIncreases volatility and release rate from dispensers; may accelerate oxidation reactions.[11]
Sunlight (UV) AbioticIncreased DegradationCan provide the energy for photodegradation, including isomerization and bond cleavage.[3][16]
High Soil Moisture Abiotic/BioticVariableMay promote hydrolysis and will support higher microbial activity, potentially increasing biotic degradation.
Soil pH Abiotic/BioticVariableCan influence the rate of abiotic hydrolysis and affects the composition and activity of the soil microbial community.
High Organic Matter BioticIncreased DegradationSupports a larger and more active microbial population, leading to faster biotic degradation.[17]
High Wind Speed AbioticIncreased Rate of LossIncreases the rate of volatilization and dispersal from the source, though not a degradation process itself.

Experimental Protocols

Protocol: Field Degradation Study of this compound in a Lure Dispenser

This protocol outlines a method to quantify the degradation and release rate of this compound from a dispenser under field conditions.

  • Preparation and Pre-Analysis:

    • Obtain at least 20 identical pheromone dispensers loaded with a known amount of this compound.

    • Select five dispensers at random for a baseline (T=0) measurement.

    • Extract the pheromone from each of the five T=0 dispensers using 2 mL of hexane in a sealed vial. Vortex for 1 minute.

    • Add an internal standard (e.g., hexadecane) to each extract.

    • Analyze the extracts via GC-MS to determine the average initial amount of this compound per dispenser.

  • Field Deployment:

    • Deploy the remaining 15 dispensers in the field in a randomized block design.

    • Place a data logger at the site to record temperature and relative humidity.

  • Sample Collection:

    • Collect five randomly selected dispensers from the field at three time points (e.g., Day 7, Day 14, Day 21).

    • Place each collected dispenser in a labeled glass vial and transport it to the lab in a cooler.

  • Sample Extraction and Analysis:

    • Extract the remaining pheromone from each collected dispenser as described in step 1.3.

    • Add the same internal standard at the same concentration as in the T=0 samples.

    • Analyze all extracts by GC-MS.

      • GC Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

      • Oven Program: Start at 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

      • Inlet: 250°C, splitless injection.

      • MS: Scan mode from 40-400 m/z.

  • Data Analysis:

    • Quantify the amount of this compound in each sample relative to the internal standard.

    • Calculate the average amount of pheromone remaining at each time point.

    • Plot the amount of this compound remaining vs. time to determine the degradation/release curve.

    • Screen chromatograms for the appearance of new, significant peaks that could be degradation products.

Visualizations

cluster_abiotic Abiotic Pathways cluster_biotic Biotic Pathways Photodegradation Photodegradation (UV Light) E11_18Ald (E)-11-Octadecenal (Isomerization) Photodegradation->E11_18Ald Fragments Smaller Aldehydes & Ketones Photodegradation->Fragments Oxidation Oxidation (O₂, O₃) Z11_18Acid (Z)-11-Octadecenoic Acid Oxidation->Z11_18Acid Microbial Microbial Action (Bacteria, Fungi) Microbial->Z11_18Acid CO2 CO₂ + H₂O (Mineralization) Microbial->CO2 Z11_18Ald This compound Z11_18Ald->Photodegradation Z11_18Ald->Oxidation Z11_18Ald->Microbial Z11_18Acid->Microbial β-oxidation

Potential degradation pathways of this compound.

Start Start: Field Experiment Design T0_Analysis T=0 Analysis: Quantify initial pheromone in a subset of dispensers Start->T0_Analysis Deployment Deploy dispensers in field plots Start->Deployment Data_Analysis Data Analysis: Calculate release rate and identify degradation products T0_Analysis->Data_Analysis Collection Collect dispensers at set time intervals (e.g., 7, 14, 21 days) Deployment->Collection Extraction Solvent extraction of remaining pheromone from each dispenser Collection->Extraction GCMS GC-MS Analysis: Quantify parent compound and screen for products Extraction->GCMS GCMS->Data_Analysis End End: Report Findings Data_Analysis->End

Experimental workflow for a field degradation study.

Problem Problem Identified: Poor Peak Shape (Tailing) Check_Liner Is the inlet liner old or visibly dirty? Problem->Check_Liner Replace_Liner Action: Replace inlet liner Check_Liner->Replace_Liner Yes Check_Column Has the column been used for many injections? Check_Liner->Check_Column No Resolved Problem Resolved Replace_Liner->Resolved Trim_Column Action: Trim 10-20 cm from column inlet Check_Column->Trim_Column Yes Check_Install Is the column installation (cut, depth) correct? Check_Column->Check_Install No Trim_Column->Resolved Reinstall_Column Action: Re-cut and reinstall column Check_Install->Reinstall_Column No Contact_Support Problem Persists: Contact Instrument Support Check_Install->Contact_Support Yes Reinstall_Column->Resolved

Troubleshooting decision tree for GC-MS peak tailing.

References

Technical Support Center: Optimizing (Z)-11-Octadecenal Lure Longevity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maximizing the field and storage life of (Z)-11-Octadecenal lures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage protocol for this compound lures to ensure maximum shelf-life?

A1: For optimal long-term stability, this compound lures should be stored in their original, unopened packaging at -20°C to -80°C.[1] When stored at -80°C, the stock solution can be expected to remain stable for up to 6 months; at -20°C, this is reduced to approximately one month.[1] It is crucial to prevent exposure to light and oxygen during storage.

Q2: How should I handle the lures before and during field deployment?

A2: To prevent contamination and degradation, handle lures with clean forceps or gloves. Avoid direct skin contact, as oils and residues can interfere with the pheromone release.[2] When deploying in the field, place the lure in the trap as instructed by the manufacturer, ensuring it is protected from direct sunlight and extreme weather conditions where possible.

Q3: What is the expected field longevity of a this compound lure?

A3: The effective field life of a this compound lure can vary significantly based on environmental conditions. Factors such as temperature, UV radiation, and airflow all impact the rate of pheromone release and degradation.[3] Under typical field conditions, it is advisable to replace lures every 3-4 weeks to maintain optimal attractiveness. However, in hotter and sunnier climates, more frequent replacement may be necessary.

Q4: Can I reuse a lure after it has been deployed in the field?

A4: It is not recommended to reuse lures. Once deployed, the pheromone release rate will have already begun to decline, and the lure will have been exposed to environmental factors that contribute to degradation. For consistent and reliable experimental results, always use a fresh lure for each trapping period.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound lures.

Issue 1: My traps are catching fewer insects than expected.

  • Question: Is the lure still active?

    • Answer: The lure may be exhausted or degraded. Check the deployment date and replace the lure if it has exceeded the recommended 3-4 week lifespan. Lure efficacy can decline over time, with one study showing a 75% reduction in trap catches after 3-6 weeks for a different pheromone.[4]

  • Question: Was the lure stored and handled correctly?

    • Answer: Improper storage or handling can lead to premature degradation. Confirm that lures were stored at the recommended temperature and handled with clean instruments.

  • Question: Are the environmental conditions optimal?

    • Answer: Extreme heat and direct sunlight can accelerate pheromone degradation and reduce lure attractiveness.[3][5] Consider repositioning traps to a shaded area if possible. High wind speeds can also disrupt the pheromone plume.[6]

Issue 2: The lure appears discolored or has a different consistency.

  • Question: Has the lure been exposed to air or light for an extended period?

    • Answer: Discoloration can be a sign of oxidation or polymerization, which are common degradation pathways for aldehydes.[7] This can occur with prolonged exposure to air and UV light.[8][9] Ensure lures remain in their sealed, opaque packaging until use.

  • Question: Is it possible the lure was contaminated?

    • Answer: Contamination from other chemicals or even skin oils can alter the lure's properties. Always use clean handling procedures.

Issue 3: I am seeing inconsistent results between traps with lures from the same batch.

  • Question: Are the traps placed in varied microclimates?

    • Answer: Even small differences in sun exposure, temperature, and airflow between trap locations can lead to different rates of pheromone release and degradation, impacting catch rates.

  • Question: Were all lures handled identically?

    • Answer: Inconsistencies in handling, such as touching one lure with bare hands, can introduce variability.

Experimental Protocols

Protocol 1: Assessing Lure Longevity via Field Trapping

This protocol determines the effective field life of a lure by measuring the decline in insect capture over time.

  • Lure Preparation:

    • Obtain a batch of this compound lures from a single manufacturing lot.

    • Store all lures at -20°C in their original packaging until deployment.

  • Trap Setup:

    • Deploy a series of traps (e.g., delta traps) in the desired experimental area. The number of traps will depend on the statistical power required.

    • Place traps in a grid pattern with sufficient spacing (e.g., 20-50 meters apart) to avoid interference.

  • Lure Deployment and Monitoring:

    • On day 0, place a fresh lure in each trap.

    • Inspect traps at regular intervals (e.g., every 3-4 days) and record the number of target insects captured.

    • Clear the traps of all insects after each count.

  • Data Analysis:

    • Plot the mean number of insects captured per trap against the number of days since deployment.

    • The point at which the capture rate drops significantly (e.g., below 50% of the initial rate) can be considered the effective field life of the lure.

Protocol 2: Quantifying Pheromone Degradation Using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a quantitative measure of pheromone degradation over time under controlled environmental conditions.

  • Lure Aging:

    • Place lures in a controlled environment chamber.

    • Expose the lures to specific conditions of temperature, humidity, and UV light that mimic field conditions.

    • Remove a subset of lures at predetermined time points (e.g., 0, 7, 14, 21, and 28 days).

  • Pheromone Extraction:

    • For each aged lure, extract the remaining this compound using a suitable solvent (e.g., hexane).

    • Carefully measure the volume of the solvent used.

  • GC-MS Analysis:

    • Prepare a calibration curve using standards of known this compound concentrations.

    • Inject a known volume of the lure extract into the GC-MS.

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Quantify the amount of this compound remaining in the lure by comparing the peak area to the calibration curve.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial amount (day 0).

    • Plot the percentage of remaining pheromone against time to determine the degradation rate.

Data Presentation

Table 1: Factors Influencing this compound Lure Longevity

FactorEffect on LongevityRecommendations
Temperature Higher temperatures increase the release rate and degradation, reducing longevity.[3]Store lures frozen. In the field, place traps in shaded areas when possible.
UV Radiation Direct sunlight can cause photodegradation of the aldehyde functional group.[8][9]Use traps that offer some protection from direct sun or place them in shaded locations.
Oxygen Exposure to air can lead to oxidation of the aldehyde to a carboxylic acid, rendering it inactive.[7]Keep lures in sealed, airtight packaging until the moment of use.
Dispenser Type The material and design of the dispenser control the release rate.Select a dispenser type appropriate for the target insect and environmental conditions.

Mandatory Visualization

degradation_pathways cluster_main Degradation of this compound Z11_18Ald This compound (Active Pheromone) Oxidized (Z)-11-Octadecenoic Acid (Inactive) Z11_18Ald->Oxidized Oxidation (O2) Polymerized Polymerized Aldehydes (Inactive) Z11_18Ald->Polymerized Polymerization (Light, Acid) Isomerized (E)-11-Octadecenal (Reduced Activity) Z11_18Ald->Isomerized Isomerization (UV Light, Heat)

Caption: Primary degradation pathways for this compound.

experimental_workflow cluster_workflow Lure Longevity Assessment Workflow start Start: Batch of Lures storage Controlled Storage (-20°C to -80°C) start->storage aging Field or Chamber Aging (Controlled Timepoints) storage->aging extraction Solvent Extraction of Remaining Pheromone aging->extraction analysis GC-MS Quantification extraction->analysis data Data Analysis: Degradation Rate analysis->data

Caption: Workflow for quantitative assessment of lure longevity.

References

Technical Support Center: Synthesis of (Z)-11-Octadecenal via Wittig Reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize byproducts and maximize the yield of the desired (Z)-isomer in the Wittig synthesis of (Z)-11-Octadecenal.

Troubleshooting Guide

This guide addresses common issues encountered during the Wittig reaction for the synthesis of this compound, focusing on minimizing byproducts and achieving high (Z)-selectivity.

Issue Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete ylide formation.- Ensure the phosphonium salt is completely dry. - Use a sufficiently strong, non-lithium base (e.g., NaHMDS, KHMDS, KOtBu) to ensure complete deprotonation.[1] - Verify the pKa of the phosphonium salt and select a base accordingly.
Ylide decomposition.- Unstabilized ylides are sensitive to air and moisture.[2] Conduct the reaction under a dry, inert atmosphere (e.g., argon or nitrogen).[2]
Steric hindrance.- While less common with linear aldehydes, ensure the phosphonium salt is not excessively bulky.
Poor (Z)-Selectivity (High percentage of (E)-isomer) Presence of lithium salts.- Lithium cations can lead to equilibration, favoring the more stable (E)-isomer.[1][3] Utilize lithium-free bases such as NaHMDS, KHMDS, or KOtBu.[1]
High reaction temperature.- Higher temperatures can promote the formation of the thermodynamically favored (E)-isomer.[1] Perform the reaction at low temperatures (e.g., -78 °C) to favor the kinetically controlled (Z)-product.[1]
Polar aprotic solvent.- Polar aprotic solvents can stabilize intermediates that lead to the (E)-isomer.[1] Use non-polar aprotic solvents like THF, diethyl ether, or toluene.[1]
Difficulty in Removing Triphenylphosphine Oxide (TPPO) Byproduct Co-elution during chromatography.- TPPO can be difficult to separate from the desired alkene via standard silica gel chromatography.
- Method 1: Precipitation with Metal Salts. Treat the crude product with zinc chloride (ZnCl₂) to form an insoluble TPPO-Zn complex that can be filtered off.[4] - Method 2: Conversion to a Water-Soluble Salt. The Horner-Wadsworth-Emmons reaction, a variation of the Wittig reaction, produces a water-soluble phosphate byproduct that is easily removed during aqueous workup.[5] - Method 3: Chromatography-Free Purification. A method involving treatment with oxalyl chloride to form an insoluble chlorophosphonium salt has been reported for efficient TPPO removal.[6]
Formation of Other Byproducts Self-condensation of the aldehyde.- Ensure slow addition of the aldehyde to the pre-formed ylide solution at low temperature.
Oxidation of the aldehyde.- Use freshly distilled or purified aldehyde to avoid acidic impurities that can quench the ylide.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low (Z)-selectivity in the Wittig reaction for synthesizing this compound?

A1: The primary cause of low (Z)-selectivity is often the presence of lithium salts, which can lead to the equilibration of reaction intermediates and favor the formation of the more thermodynamically stable (E)-isomer.[1][3] To maximize (Z)-selectivity, it is crucial to use "salt-free" conditions by employing bases that do not contain lithium cations, such as sodium bis(trimethylsilyl)amide (NaHMDS), potassium bis(trimethylsilyl)amide (KHMDS), or potassium tert-butoxide (KOtBu).[1]

Q2: Which bases are recommended for generating the unstabilized ylide to ensure high (Z)-selectivity?

A2: For high (Z)-selectivity, strong, non-lithium bases are recommended. These include sodium amide (NaNH₂), NaHMDS, and KHMDS.[1][7] These bases effectively deprotonate the phosphonium salt to form the ylide without introducing lithium cations that can compromise the stereochemical outcome.[1]

Q3: What is the optimal temperature for carrying out the Wittig reaction to obtain the (Z)-isomer?

A3: The formation of the (Z)-alkene is kinetically favored and is best achieved at low temperatures.[1] A reaction temperature of -78 °C is commonly employed to prevent the reversal of the initial cycloaddition step, which can lead to the formation of the (E)-isomer.[1]

Q4: How can I effectively remove the triphenylphosphine oxide (TPPO) byproduct from my final product?

A4: Removing TPPO can be challenging due to its similar polarity to many alkene products.[6] Effective methods include:

  • Precipitation: Reacting the crude mixture with zinc chloride to form an insoluble complex with TPPO, which can then be removed by filtration.[4]

  • Alternative Reactions: Employing the Horner-Wadsworth-Emmons reaction, which generates a water-soluble phosphate byproduct that is easily separated during the aqueous workup.[5]

  • Chromatography-Free Methods: Utilizing reagents like oxalyl chloride to convert TPPO into an easily separable salt.[6]

Q5: Can the solvent choice impact the Z/E ratio of the product?

A5: Yes, the solvent can influence the stereoselectivity. Non-polar aprotic solvents such as tetrahydrofuran (THF), diethyl ether, or toluene are preferred as they do not significantly stabilize the betaine-like intermediates that can lead to the (E)-isomer.[1]

Quantitative Data on (Z)-Selectivity

The following table summarizes representative data on the influence of reaction conditions on the Z/E ratio in Wittig reactions with unstabilized ylides, similar to the synthesis of this compound.

Ylide PrecursorAldehydeBaseSolventTemperature (°C)Z:E RatioReference
n-Heptyltriphenylphosphonium BromideUndecanalNaHMDSTHF-78 to RT>95:5Hypothetical, based on principles
n-Heptyltriphenylphosphonium BromideUndecanalKHMDSTHF-78 to RT>95:5Hypothetical, based on principles
n-Heptyltriphenylphosphonium BromideUndecanalKOtBuToluene-78 to RT>90:10Hypothetical, based on principles
n-Heptyltriphenylphosphonium BromideUndecanaln-BuLiTHF-78 to RT~60:40[8]

Experimental Protocols

Protocol 1: High (Z)-Selectivity Wittig Reaction under Salt-Free Conditions

This protocol is designed to maximize the formation of this compound by utilizing a non-lithium base and low-temperature conditions.

Materials:

  • n-Heptyltriphenylphosphonium bromide

  • Sodium bis(trimethylsilyl)amide (NaHMDS) or Potassium bis(trimethylsilyl)amide (KHMDS)

  • Undecanal

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or pentane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Methodology:

  • To a stirred suspension of n-heptyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (argon or nitrogen), add the salt-free base (e.g., NaHMDS, 1.05 equivalents) portion-wise.

  • Allow the mixture to stir at room temperature for 1 hour. The formation of the ylide is typically indicated by a color change to orange or deep red.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Add a solution of undecanal (1.0 equivalent) in anhydrous THF dropwise over 15 minutes.

  • Allow the reaction to stir at -78 °C for 2-4 hours, then let it warm slowly to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane (3 x 50 mL).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes or a hexanes/ethyl acetate gradient) to isolate this compound. The Z/E ratio can be determined by ¹H NMR or GC analysis.[3]

Visualizations

Wittig_Troubleshooting start Start Wittig Reaction for This compound issue Identify Primary Issue start->issue low_yield Low Yield issue->low_yield Yield poor_selectivity Poor (Z)-Selectivity issue->poor_selectivity Purity byproduct_removal Byproduct Removal Issues issue->byproduct_removal Purification check_ylide Check Ylide Formation low_yield->check_ylide check_conditions Check Reaction Conditions poor_selectivity->check_conditions check_purification Review Purification Method byproduct_removal->check_purification solution_base Use Strong, Non-Lithium Base (NaHMDS, KHMDS) check_ylide->solution_base Incomplete Deprotonation solution_inert Ensure Inert Atmosphere (Argon/Nitrogen) check_ylide->solution_inert Ylide Decomposition solution_salt_free Confirm Salt-Free Conditions check_conditions->solution_salt_free Li+ Present solution_temp Lower Reaction Temperature (-78 °C) check_conditions->solution_temp Temp > -78°C solution_solvent Use Non-Polar Aprotic Solvent (THF, Toluene) check_conditions->solution_solvent Polar Solvent solution_tppo_removal Implement TPPO Removal Strategy (e.g., ZnCl2 precipitation) check_purification->solution_tppo_removal end Optimized Synthesis of This compound solution_base->end solution_inert->end solution_salt_free->end solution_temp->end solution_solvent->end solution_tppo_removal->end

Caption: Troubleshooting workflow for the Wittig synthesis of this compound.

Wittig_Mechanism cluster_intermediate Intermediate Formation (Low Temperature) cluster_products Products ylide Unstabilized Ylide (Salt-Free) oxaphosphetane cis-Oxaphosphetane (Kinetically Favored) ylide->oxaphosphetane + Aldehyde [2+2] Cycloaddition aldehyde Undecanal aldehyde->oxaphosphetane z_alkene This compound oxaphosphetane->z_alkene Syn-elimination tppo Triphenylphosphine Oxide (Byproduct) oxaphosphetane->tppo Syn-elimination

Caption: Simplified mechanism for the (Z)-selective Wittig reaction.

References

addressing inconsistent results in (Z)-11-Octadecenal bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistent results in bioassays involving (Z)-11-Octadecenal. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are my bioassay results inconsistent?

This compound is a fatty aldehyde that functions as a sex pheromone for various insect species, particularly moths. Inconsistent bioassay results are common and can arise from a combination of factors related to the chemical's stability, the experimental setup, and the biological variability of the test subjects. This guide will help you identify and troubleshoot these potential issues.

Q2: How should I properly store my this compound standard?

Proper storage is critical to maintain the integrity of this compound. Due to its volatility and potential for degradation, improper storage is a primary source of experimental variability.

Storage ConditionRecommended DurationPotential Issues if Stored Improperly
-80°C in a suitable solventUp to 6 months[1]Degradation, oxidation, loss of activity
-20°C in a suitable solventUp to 1 month[1]Faster degradation compared to -80°C
Room TemperatureNot recommended for long-term storageRapid degradation and volatilization

Q3: What are the key environmental factors that can affect my bioassay?

Environmental conditions can significantly impact the outcome of your this compound bioassays by affecting both the pheromone's properties and the insect's behavior. Key factors include:

  • Temperature: Higher temperatures can increase the volatility and release rate of the pheromone from the dispenser, but also accelerate its degradation.[2]

  • Humidity: Can influence the insect's olfactory sensitivity and the dispersal of the pheromone plume.

  • Light: The timing of the light/dark cycle is crucial as many target insects have specific circadian rhythms for mating and pheromone response.

  • Airflow: The speed and turbulence of the air in a wind tunnel or field setting will affect the structure of the pheromone plume, which is critical for insect orientation.

Troubleshooting Guides

Issue 1: Low or No Insect Response in Behavioral Assays (e.g., Wind Tunnel)

A lack of response from your test insects is a common problem. The following troubleshooting guide will help you pinpoint the potential cause.

Troubleshooting Workflow for Low Insect Response

cluster_pheromone Pheromone Integrity cluster_bioassay Bioassay Setup cluster_insects Insect Condition start Low/No Insect Response check_pheromone Verify Pheromone Integrity start->check_pheromone check_bioassay Evaluate Bioassay Setup start->check_bioassay check_insects Assess Insect Condition start->check_insects purity Purity & Age of Standard check_pheromone->purity Is the standard new and of high purity? storage Storage Conditions check_pheromone->storage Was it stored correctly? solvent Solvent Effects check_pheromone->solvent Is the solvent appropriate and fresh? blend Pheromone Blend Ratio check_pheromone->blend Is the correct blend of components being used? release_rate Pheromone Release Rate check_bioassay->release_rate Is the dispenser releasing the pheromone effectively? environment Environmental Conditions check_bioassay->environment Are temperature, humidity, and airflow optimal? contamination Contamination check_bioassay->contamination Is the setup free from contaminating odors? age Insect Age & Mating Status check_insects->age Are the insects of the optimal age and virgin? circadian Circadian Rhythm check_insects->circadian Is the experiment timed with their activity period? acclimation Acclimation check_insects->acclimation Have the insects been properly acclimated?

Caption: Troubleshooting flowchart for low insect response in behavioral bioassays.

Detailed Troubleshooting Steps:

Potential Cause Recommended Action
Pheromone Degradation 1. Verify the age and storage conditions of your this compound standard. 2. Prepare fresh dilutions for each experiment. 3. Consider analyzing your standard via GC-MS to confirm its purity and integrity.
Incorrect Pheromone Blend For many species, this compound is part of a multi-component pheromone blend. Ensure you are using the correct ratio of all components as minor components can be critical for attraction.
Suboptimal Release Rate The release rate of the pheromone from the dispenser is crucial. If the rate is too low, it may not be detected. If it's too high, it can be repellent. Experiment with different dispenser types and loadings.
Inappropriate Environmental Conditions 1. Ensure the temperature, humidity, and airflow in your wind tunnel are within the optimal range for the species being tested. 2. Conduct experiments during the insect's natural activity period (scotophase for nocturnal insects).
Insect-Related Factors 1. Use insects of the appropriate age and physiological state (e.g., virgin males for sex pheromone assays). 2. Allow insects to acclimate to the experimental conditions before testing.
Contamination Ensure your wind tunnel and all equipment are thoroughly cleaned between experiments to avoid contamination from other chemicals that could be repellent or mask the pheromone.
Issue 2: Inconsistent Electroantennography (EAG) Responses

EAG is a powerful tool for assessing the olfactory response of insects. However, results can be variable if not performed under controlled conditions.

Troubleshooting Workflow for Inconsistent EAG Responses

cluster_preparation Antenna Preparation cluster_stimulus Stimulus Delivery cluster_recording Recording Setup start Inconsistent EAG Responses check_preparation Verify Antenna Preparation start->check_preparation check_stimulus Evaluate Stimulus Delivery start->check_stimulus check_recording Assess Recording Setup start->check_recording antenna_health Antenna Viability check_preparation->antenna_health Is the antenna fresh and undamaged? electrode_contact Electrode Contact check_preparation->electrode_contact Is there good contact between the antenna and electrodes? saline Saline Solution check_preparation->saline Is the correct saline solution being used? concentration Stimulus Concentration check_stimulus->concentration Are the concentrations appropriate? solvent_effects Solvent Interference check_stimulus->solvent_effects Is the solvent control showing a response? puff_duration Puff Duration & Flow Rate check_stimulus->puff_duration Are the stimulus delivery parameters consistent? grounding Electrical Grounding check_recording->grounding Is the setup properly grounded? noise Signal-to-Noise Ratio check_recording->noise Is there excessive electrical noise? recovery_time Antennal Recovery check_recording->recovery_time Is there sufficient time between stimuli?

Caption: Troubleshooting flowchart for inconsistent EAG responses.

Detailed Troubleshooting Steps:

Potential Cause Recommended Action
Poor Antenna Preparation 1. Use fresh, healthy insects and excise the antenna carefully to avoid damage. 2. Ensure good electrical contact between the antenna and the electrodes using an appropriate conductive gel. 3. Use the correct saline solution for your insect species.
Stimulus Delivery Issues 1. Prepare fresh serial dilutions of this compound for each experiment. 2. Always run a solvent blank to ensure the solvent is not eliciting a response. 3. Maintain consistent puff duration and airflow for stimulus delivery.
Electrical Noise 1. Ensure your EAG setup is properly grounded and shielded within a Faraday cage to minimize electrical interference. 2. Check for and eliminate sources of electrical noise in the laboratory.
Antennal Fatigue Allow sufficient recovery time (typically 30-60 seconds) between stimuli to prevent adaptation or fatigue of the olfactory receptor neurons.
Incorrect Data Analysis Use a consistent method for measuring the amplitude of the EAG response and normalize the data to a standard compound to allow for comparison between preparations.

Experimental Protocols

Wind Tunnel Bioassay: Standard Operating Procedure

This protocol outlines a general procedure for conducting a wind tunnel bioassay to assess the behavioral response of moths to this compound.

  • Insect Preparation:

    • Rear insects under controlled conditions of temperature, humidity, and photoperiod.

    • Separate male moths shortly after emergence to ensure they are virgin.

    • Acclimate the moths to the wind tunnel room conditions for at least one hour before testing.[3]

  • Wind Tunnel Setup:

    • Maintain a constant laminar airflow (e.g., 30 cm/s).[4]

    • Set the temperature and humidity to mimic the conditions during the insect's natural mating period (e.g., 25°C and 60-70% RH).

    • Use a red light source for observation of nocturnal insects.

  • Pheromone Source Preparation:

    • Dissolve this compound in a high-purity solvent (e.g., hexane) to the desired concentration.

    • Apply a known amount of the pheromone solution to a dispenser (e.g., a rubber septum or filter paper).

    • Allow the solvent to evaporate completely before placing the dispenser in the wind tunnel.

  • Behavioral Observation:

    • Release individual male moths onto a platform at the downwind end of the tunnel.

    • Record the following behaviors: activation (wing fanning), take-off, upwind flight, casting (zigzagging flight), and contact with the pheromone source.[5]

    • Each moth should be tested only once to avoid effects of pre-exposure.

Experimental Workflow for Wind Tunnel Bioassay

insect_prep Insect Preparation (Rearing, Acclimation) release Insect Release (Downwind) insect_prep->release wt_setup Wind Tunnel Setup (Airflow, Temp, Humidity) wt_setup->release pheromone_prep Pheromone Source Preparation pheromone_prep->release observation Behavioral Observation (Flight path, Source contact) release->observation data_analysis Data Analysis (% Response, Latency) observation->data_analysis

Caption: General workflow for a wind tunnel bioassay.

Electroantennography (EAG): Standard Operating Procedure

This protocol provides a general outline for performing EAG to measure the olfactory response of an insect antenna to this compound.

  • Electrode Preparation:

    • Pull glass capillaries into fine-tipped electrodes using a micropipette puller.

    • Fill the electrodes with an appropriate insect saline solution.

    • Insert silver wires into the back of the electrodes.

  • Antenna Preparation:

    • Anesthetize an insect (e.g., by chilling).

    • Excise one antenna at the base.

    • Mount the antenna between the recording and reference electrodes. The base of the antenna should be in contact with the reference electrode, and the tip with the recording electrode.[6]

  • Stimulus Preparation and Delivery:

    • Prepare serial dilutions of this compound in a suitable solvent.

    • Apply a known volume of the test solution to a piece of filter paper and insert it into a Pasteur pipette.

    • Deliver a puff of air through the pipette to carry the odorant over the antenna.

  • Data Recording and Analysis:

    • Record the voltage deflection from the antenna using an EAG amplifier and data acquisition software.[6]

    • Measure the amplitude of the negative deflection for each stimulus.

    • Subtract the response to a solvent control from the response to the pheromone.

    • Construct a dose-response curve by plotting the EAG response against the logarithm of the stimulus concentration.

Signaling Pathway

The detection of this compound in moths is a complex process that involves a series of molecular events in the antenna, leading to a neural signal being sent to the brain. The current understanding suggests a metabotropic signaling pathway.[7][8]

Proposed Olfactory Signaling Pathway for Aldehyde Pheromones in Moths

cluster_sensillum Sensillum Lymph cluster_membrane Dendritic Membrane cluster_cytosol Cytosol PBP Pheromone-Binding Protein (PBP) PBP_Pheromone PBP-Pheromone Complex PBP->PBP_Pheromone Pheromone This compound Pheromone->PBP Binds OR Odorant Receptor (OR) PBP_Pheromone->OR Activates G_protein G-protein OR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_channel Ca2+ Channel IP3->Ca_channel Opens Depolarization Membrane Depolarization DAG->Depolarization Ca_ion Ca_channel->Ca_ion Influx Ca_ion->Depolarization Action Potential to Brain Action Potential to Brain Depolarization->Action Potential to Brain

Caption: A diagram of the proposed metabotropic signaling pathway for pheromone detection in moths.

This pathway involves the binding of the pheromone to a Pheromone-Binding Protein (PBP) in the sensillum lymph, which then transports it to an Odorant Receptor (OR) on the dendritic membrane of an olfactory receptor neuron.[9][10] This activates a G-protein, which in turn activates Phospholipase C (PLC). PLC cleaves PIP2 into IP3 and DAG, which act as second messengers to open ion channels, leading to membrane depolarization and the generation of an action potential.[7]

References

Technical Support Center: Enhancing the Stability of (Z)-11-Octadecenal Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of (Z)-11-Octadecenal formulations. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Formulation

Q: My this compound formulation is showing a rapid decrease in purity over a short period. What are the likely causes and how can I mitigate this?

A: Rapid degradation of this compound is primarily due to its unsaturated aldehyde structure, which is susceptible to oxidation, polymerization, and isomerization.

Likely Causes:

  • Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid, and the double bond is also prone to oxidation, especially in the presence of oxygen, light, and metal ions.

  • Polymerization: Aldehydes can undergo aldol condensation and polymerization, leading to the formation of higher molecular weight impurities.[1] This can be catalyzed by acidic or basic conditions.

  • Isomerization: The cis double bond can isomerize to the more stable trans form, which may affect its biological activity.

Troubleshooting Steps:

  • Inert Atmosphere: Prepare and store formulations under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Light Protection: Protect the formulation from light by using amber vials or by working in a dark environment. Photostability testing is recommended to understand the material's sensitivity to light.[2][3]

  • Temperature Control: Store formulations at low temperatures (e.g., -20°C or -80°C) to slow down degradation reactions.[4]

  • Antioxidant Addition: Incorporate antioxidants to prevent oxidative degradation. Common choices for lipid-based compounds include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols (Vitamin E).[5][6]

  • Chelating Agents: Add chelating agents like ethylenediaminetetraacetic acid (EDTA) or citric acid to sequester metal ions that can catalyze oxidation.[5]

  • pH Control: Maintain the pH of the formulation in a neutral range, as both acidic and basic conditions can accelerate degradation. The effect of pH on aldehyde stability is a critical factor to consider.[7][8][9]

Issue 2: Appearance of Unknown Peaks in HPLC Analysis

Q: I am observing unexpected peaks in the HPLC chromatogram of my this compound formulation during stability studies. How can I identify these and prevent their formation?

A: The appearance of new peaks indicates the formation of degradation products.

Identification of Degradation Products:

  • (Z)-11-Octadecenoic acid: An oxidation product, identifiable by a different retention time and mass spectrum (if using LC-MS).

  • Trans-isomer: Isomerization of the double bond will result in a peak with a slightly different retention time.

  • Polymers/Aldol Condensation Products: These are higher molecular weight species and may appear as broader peaks or a rising baseline.

  • Oxidation products of the double bond: Epoxides or other oxidation products can form.

Prevention Strategies:

  • Review Formulation Components: Ensure all excipients are compatible with this compound and are of high purity.

  • Implement Stabilization Techniques: Refer to the troubleshooting steps in Issue 1 to minimize degradation.

  • Forced Degradation Studies: Conduct forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) to intentionally generate degradation products. This will help in identifying the unknown peaks in your stability samples.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for a stock solution of this compound?

A1: For long-term storage (up to 6 months), it is recommended to store stock solutions of this compound at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.[4] The solvent should be of high purity and deoxygenated.

Q2: Which antioxidants are most effective for stabilizing this compound?

A2: While specific studies on this compound are limited, antioxidants commonly used for unsaturated lipids are a good starting point. These include radical scavengers like BHT, BHA, and tocopherols.[6] The choice may depend on the formulation's solvent system and intended application. A combination of antioxidants can sometimes provide synergistic effects.[5]

Q3: How does the choice of solvent affect the stability of this compound?

A3: The solvent can significantly impact stability. Protic solvents may participate in certain degradation reactions. It is crucial to use high-purity, peroxide-free solvents. The solvent should also be deoxygenated before use.

Q4: Can I use tertiary amines to stabilize my formulation?

A4: Yes, tertiary amines like triethanolamine have been shown to be effective in stabilizing aldehydes against polymerization and autocondensation.[10] They act as acid acceptors, neutralizing any carboxylic acid formed from oxidation, which can otherwise catalyze further degradation.

Data Presentation

Table 1: Factors Affecting the Stability of this compound and Recommended Mitigation Strategies

FactorPotential Degradation PathwayRecommended Mitigation Strategy
Oxygen Oxidation of the aldehyde to a carboxylic acid; Oxidation of the double bond.Prepare and store under an inert atmosphere (Nitrogen, Argon).
Light Photodegradation, isomerization.Use amber vials; Store in the dark. Conduct photostability studies.[2][3]
Temperature Increased reaction rates for all degradation pathways.Store at low temperatures (-20°C to -80°C).[4]
Metal Ions Catalysis of oxidation reactions.Add chelating agents (e.g., EDTA, citric acid).[5]
pH (Acidic/Basic) Catalysis of polymerization and aldol condensation; Isomerization.Maintain a neutral pH; Use appropriate buffering systems.
Incompatible Excipients Reactions with impurities or reactive functional groups.Use high-purity excipients; Conduct compatibility studies.

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment of this compound

This protocol outlines a general method for assessing the purity and stability of this compound formulations. Method optimization will be required based on the specific formulation.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Dilute the formulation in the mobile phase to a suitable concentration.

  • Analysis: Monitor the peak area of this compound over time under various storage conditions. The appearance of new peaks should be noted and quantified.

Protocol 2: Forced Degradation Study

To understand the degradation pathways, a forced degradation study should be performed on a stock solution of this compound.

  • Acid Hydrolysis: Incubate the sample with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the sample with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Incubate the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Store the sample at 80°C for 48 hours.

  • Photodegradation: Expose the sample to a light source according to ICH Q1B guidelines.[2][3]

  • Analysis: Analyze all samples by the developed HPLC method and compare the chromatograms to an untreated control.

Mandatory Visualizations

degradation_pathway Z11_Octadecenal This compound Oxidation_Aldehyde (Z)-11-Octadecenoic Acid Z11_Octadecenal->Oxidation_Aldehyde Oxidation (O2, Metal Ions) Oxidation_DB Epoxide/Other Oxidation Products Z11_Octadecenal->Oxidation_DB Oxidation (O2) Polymerization Polymers/Aldol Products Z11_Octadecenal->Polymerization Acid/Base Catalysis Isomerization (E)-11-Octadecenal Z11_Octadecenal->Isomerization Light, Heat

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow start Formulation Instability Observed check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_excipients Evaluate Excipient Compatibility check_storage->check_excipients add_stabilizers Incorporate Stabilizers check_excipients->add_stabilizers antioxidants Add Antioxidants (e.g., BHT, Tocopherol) add_stabilizers->antioxidants chelators Add Chelating Agents (e.g., EDTA) add_stabilizers->chelators ph_control Adjust and Buffer pH add_stabilizers->ph_control re_evaluate Re-evaluate Stability antioxidants->re_evaluate chelators->re_evaluate ph_control->re_evaluate

Caption: Troubleshooting workflow for formulation instability.

experimental_workflow formulation Prepare Formulation with/without Stabilizers stability_chambers Place in Stability Chambers (Controlled Temp/Humidity/Light) formulation->stability_chambers sampling Sample at Predetermined Time Points stability_chambers->sampling hplc_analysis Analyze by HPLC sampling->hplc_analysis data_evaluation Evaluate Purity and Degradation Products hplc_analysis->data_evaluation conclusion Determine Optimal Formulation and Shelf-life data_evaluation->conclusion

References

interference from other compounds in (Z)-11-Octadecenal EAD analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from other compounds during the electroantennographic detection (EAD) analysis of (Z)-11-Octadecenal.

Troubleshooting Guides

Issue: Low or No EAD Signal for this compound

Possible Cause Troubleshooting Steps
Degradation of the Standard This compound, being an aldehyde, is susceptible to oxidation to the corresponding carboxylic acid, (Z)-11-octadecenoic acid. This degradation product is generally less volatile and may not elicit a significant EAD response. - Store the this compound standard under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below) to minimize oxidation. - Prepare fresh dilutions of the standard in a high-purity solvent before each experiment. - Consider using an antioxidant (e.g., BHT) in the solvent, but first, verify it does not interfere with the EAD preparation.
Contaminated Solvent Solvents can contain impurities that may interfere with the EAD response or damage the antennal preparation. - Use high-purity, analytical grade solvents. - Run a solvent blank (puffing only the solvent over the antenna) to ensure it does not elicit a response.
Poor Volatilization Insufficient volatilization of the compound will lead to a weak or absent signal. - Gently warm the stimulus delivery cartridge to increase the volatility of this compound. Avoid overheating, which can cause degradation. - Use a solvent with a lower boiling point to facilitate co-evaporation.
Antennal Preparation Issues A non-responsive or damaged antenna will result in a poor signal. - Ensure the antenna is correctly mounted and making good contact with the electrodes. - Use a fresh, healthy insect for each preparation. - Verify the saline solution is correctly prepared and free of contaminants.

Issue: Inconsistent or Unstable Baseline

Possible Cause Troubleshooting Steps
Electrical Noise External electrical sources can interfere with the sensitive EAD recordings. - Ensure the EAD setup is properly grounded. - Use a Faraday cage to shield the preparation from electromagnetic interference. - Check for and eliminate ground loops in your equipment.
Airflow Instability Fluctuations in the airflow over the antenna can cause baseline drift. - Ensure a constant and gentle flow of purified, humidified air over the antenna. - Check for leaks in the air delivery system.
Mechanical Vibration Vibrations can be transmitted to the antennal preparation, causing noise. - Place the EAD setup on an anti-vibration table. - Minimize movement and activity in the vicinity of the setup during recording.

Frequently Asked Questions (FAQs)

Q1: My synthetic this compound standard is giving a lower-than-expected EAD response. What could be the issue?

A1: The most likely issue is the presence of the geometric isomer, (E)-11-Octadecenal. Even small amounts of the (E)-isomer can act as an antagonist and significantly inhibit the antennal response to the active (Z)-isomer.[1][2] It is also possible that your standard has partially oxidized to (Z)-11-octadecenoic acid, which is less volatile and may not be detected by the antenna. Always use a high-purity standard and verify its integrity using techniques like Gas Chromatography (GC) before EAD analysis.

Q2: I am observing a response to my solvent blank. What should I do?

A2: A response to the solvent blank indicates contamination. Use a fresh, unopened bottle of high-purity solvent. Ensure all glassware and stimulus delivery components (e.g., Pasteur pipettes, filter paper) are thoroughly cleaned and baked at a high temperature to remove any residual odors.

Q3: How can I confirm that the peak I am seeing in my GC-EAD analysis is indeed this compound and not an interfering compound?

A3: In a coupled Gas Chromatography-Electroantennographic Detection (GC-EAD) system, you should compare the retention time of the EAD-active peak from your sample with that of a high-purity synthetic standard of this compound. Co-injection of your sample with the standard should result in a single, sharp EAD-active peak at the expected retention time. If you observe multiple EAD-active peaks or a broadened peak, it suggests the presence of other electrophysiologically active compounds.

Q4: Can other compounds present in the natural pheromone extract interfere with the detection of this compound?

A4: Yes. Natural pheromone blends are often complex mixtures. While some minor components can be synergistic, others may be inhibitory. It is also possible for plant volatiles or other environmental odors to be present in an extract and elicit an EAD response, potentially masking or overlapping with the response to this compound. GC-EAD is essential for separating these components and identifying the specific compound that the antenna is responding to.

Quantitative Data on Interference

The following table provides illustrative data on the potential impact of common interfering compounds on the EAD response to this compound. The values are representative and the actual effects can vary depending on the insect species and experimental conditions.

Interfering Compound Concentration in Sample Effect on this compound EAD Response Potential Mechanism of Interference
(E)-11-Octadecenal 10%Significant reduction in signal amplitudeCompetitive binding to the same olfactory receptors, acting as an antagonist.[1][2]
25%Near complete inhibition of the responseStrong antagonistic effect at the receptor level.
(Z)-11-Octadecenoic acid 20%Moderate reduction in signal amplitudeMay alter the volatility of the aldehyde or have a weak inhibitory effect.
Unidentified Contaminants VariableIncreased baseline noise, spurious peaksCan be electrophysiologically active, causing a non-specific response.

Experimental Protocols

Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD) for this compound Analysis

This protocol outlines the general steps for analyzing this compound using GC-EAD.

  • Insect Preparation:

    • Select a healthy, sexually mature male moth of the species of interest.

    • Carefully excise one antenna at its base using fine scissors.

    • Mount the antenna between two glass capillary electrodes filled with a suitable saline solution (e.g., Ringer's solution). The recording electrode is placed at the distal end and the reference electrode at the basal end of the antenna.

  • GC-EAD System Setup:

    • The GC is equipped with a non-polar or medium-polarity capillary column suitable for pheromone analysis.

    • The column effluent is split, with one part directed to the Flame Ionization Detector (FID) and the other to a heated transfer line that delivers the effluent over the prepared antenna.

    • The antennal preparation is placed in a humidified and purified air stream.

  • Sample and Standard Preparation:

    • Prepare a dilute solution of high-purity (>98%) this compound in a high-purity solvent (e.g., hexane) at a known concentration (e.g., 10 ng/µL).

    • Prepare the sample extract at a similar concentration.

  • Analysis:

    • Inject the this compound standard into the GC to determine its retention time and confirm the responsiveness of the antennal preparation.

    • Inject the sample extract.

    • Simultaneously record the signals from the FID and the EAD amplifier.

  • Data Interpretation:

    • Align the FID and EAD chromatograms.

    • Identify peaks in the FID chromatogram that correspond to a deflection in the EAD signal.

    • Compare the retention time of the EAD-active peak in the sample to that of the this compound standard to confirm its presence.

Visualizations

EAD_Workflow cluster_prep Sample Preparation cluster_analysis EAD Analysis cluster_data Data Interpretation cluster_interference Potential Interference Points Pheromone Pheromone Standard/Extract Dilution Dilution Pheromone->Dilution Solvent High-Purity Solvent Solvent->Dilution GC Gas Chromatography Dilution->GC Antenna Antennal Preparation GC->Antenna Column Effluent FID_Signal FID Signal GC->FID_Signal EAD_Signal EAD Signal Antenna->EAD_Signal Comparison Signal Comparison EAD_Signal->Comparison FID_Signal->Comparison Identification Compound Identification Comparison->Identification Impurity Isomers/ Degradation Products Impurity->Pheromone Contamination Solvent/Glassware Contamination Contamination->Solvent Noise Electrical/Mechanical Noise Noise->EAD_Signal

Caption: Experimental workflow for GC-EAD analysis of this compound highlighting potential sources of interference.

Troubleshooting_Logic node_q node_q node_a node_a Start Start Troubleshooting LowSignal Low or No Signal? Start->LowSignal Yes Yes LowSignal->Yes Yes No No LowSignal->No No BaselineIssue Unstable Baseline? Yes_BI Yes_BI BaselineIssue->Yes_BI Yes No_BI Issue Resolved or Consult Further BaselineIssue->No_BI No SolventBlank Response to Solvent Blank? Yes_SB Yes_SB SolventBlank->Yes_SB Yes No_SB No_SB SolventBlank->No_SB No CheckStandard Check Standard Purity (Isomers/Degradation) CheckAntenna Check Antennal Preparation CheckStandard->CheckAntenna CheckAntenna->LowSignal CheckSetup Check for Electrical Noise and Airflow Stability CheckSetup->BaselineIssue CleanGlassware Use High-Purity Solvent & Clean Glassware CleanGlassware->LowSignal Yes->SolventBlank No->BaselineIssue Yes_SB->CleanGlassware No_SB->CheckStandard Yes_BI->CheckSetup

Caption: A logical flowchart for troubleshooting common issues in this compound EAD analysis.

References

Technical Support Center: Refining (Z)-11-Octadecenal Dosage for Mating Disruption

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists refining the dosage of (Z)-11-Octadecenal for effective mating disruption experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical role of this compound in insect pheromone blends?

This compound is a known female sex pheromone component for several moth species, including the rice leaffolder, Cnaphalocrocis medinalis.[1][2][3] It typically functions as part of a multi-component blend, and the specific ratio of these components is often crucial for species-specific attraction.[2][4]

Q2: Is there a standard effective dosage for this compound when used alone for mating disruption?

Currently, published research primarily focuses on the use of this compound as a component within a broader pheromone blend for mating disruption or monitoring. For instance, in the case of the rice leaffolder, Cnaphalocrocis medinalis, this compound is a minor component in the four-part sex pheromone.[1][3][5][6] Using a single, and particularly a minor, component for mating disruption may not be effective as it could lead to an imbalanced sensory input for the male insect.[4] The efficacy of using this compound alone for mating disruption would require extensive dose-response field trials.

Q3: Where can I find quantitative data on pheromone blends containing this compound?

Quantitative data for pheromone blends is species-specific. For the rice leaffolder, Cnaphalocrocis medinalis, a common pheromone lure composition for monitoring includes this compound. The following table summarizes the composition of a typical lure.

Pheromone ComponentAbbreviationAmount per Lure (µg)
This compoundZ11-18:Ald50
(Z)-13-OctadecenalZ13-18:Ald500
(Z)-11-Octadecen-1-olZ11-18:OH90
(Z)-13-Octadecen-1-olZ13-18:OH120

Data sourced from a study on sex pheromone lures for Cnaphalocrocis medinalis.[1]

Q4: How do I begin to determine the optimal dosage of this compound within a pheromone blend for mating disruption?

Optimizing the dosage of a single component within a pheromone blend is a multi-step process that begins with laboratory-based bioassays and progresses to field trials. The general workflow involves electrophysiological studies, wind tunnel experiments, and ultimately, large-scale field evaluations.

Troubleshooting Guide

Issue: My mating disruption trial using a modified this compound dosage is not effective.

Possible Cause 1: Incorrect Pheromone Ratio

  • Explanation: Most moth species rely on a specific ratio of pheromone components for mate recognition.[4] Altering the dosage of this compound may have created an imbalanced blend that is no longer attractive or disruptive to the target male insect.

  • Troubleshooting Steps:

    • Revert to the naturally occurring pheromone ratio as a positive control in your experiments.

    • Conduct electroantennogram (EAG) studies to assess the male antenna's response to different blend ratios.[7][8]

    • Perform wind tunnel experiments to observe the behavioral responses of males to various blend compositions.

Possible Cause 2: Insufficient Dispenser Density or Release Rate

  • Explanation: The effectiveness of mating disruption depends on maintaining a sufficient concentration of the pheromone in the atmosphere throughout the target insect's activity period.[4] The dispenser type, loading dose, and environmental factors like temperature and wind can all affect the release rate.

  • Troubleshooting Steps:

    • Measure the release rate of this compound from your chosen dispensers under controlled laboratory conditions.

    • Increase the density of dispensers in the field, particularly at the upwind edges of the plot.[9]

    • Consider using different types of dispensers (e.g., rubber septa, hollow fibers, sprayable microcapsules) that may have different release profiles.[4][10]

Possible Cause 3: High Pest Population Density

  • Explanation: Mating disruption is most effective when the pest population is low to moderate.[4][9] At high population densities, the probability of random encounters between males and females increases, reducing the efficacy of the disruption.

  • Troubleshooting Steps:

    • Assess the initial pest population density using non-pheromone-based traps (e.g., light traps or traps with floral lures) before implementing the mating disruption trial.[1]

    • If the population is high, consider an initial application of an insecticide to reduce numbers before deploying the pheromone dispensers.[4]

Possible Cause 4: Immigration of Mated Females

  • Explanation: Mating disruption does not kill insects; it only prevents mating within the treated area. Mated females from surrounding untreated areas can migrate into the trial plot and lay eggs.[4]

  • Troubleshooting Steps:

    • Select large, isolated trial plots whenever possible. An isolation distance of 50 to 100 meters may be sufficient for some moth species.[4]

    • If isolation is not possible, consider treating a border area around the trial plot with a higher concentration of dispensers or with an insecticide.

Experimental Protocols

Protocol for Refining the Dosage of a Pheromone Component for Mating Disruption

This protocol provides a generalized methodology for determining the optimal dosage of a single pheromone component, such as this compound, within a blend for effective mating disruption.

Phase 1: Laboratory and Wind Tunnel Analysis

  • Electroantennography (EAG):

    • Prepare a series of pheromone blends with varying ratios of this compound to the other components.

    • Excise the antenna from a male of the target species.

    • Mount the antenna between two electrodes and record the electrical response as puffs of the different pheromone blends are passed over it.

    • This will determine the relative sensitivity of the male's olfactory system to different blend ratios.[7][8]

  • Wind Tunnel Bioassays:

    • Release individual male moths into a wind tunnel.

    • At the upwind end of the tunnel, place a dispenser releasing one of the experimental pheromone blends.

    • Observe and record the male's flight behavior, including activation, upwind flight, and contact with the dispenser.

    • This will assess the behavioral response to different dosages and ratios in a controlled environment.

Phase 2: Small-Scale Field Trials

  • Plot Design:

    • Establish multiple small, replicated plots. Include a control plot with no pheromone treatment and a standard treatment with the original pheromone blend.

    • Randomly assign the different experimental blend dosages to the remaining plots.

  • Dispenser Deployment:

    • Deploy the pheromone dispensers in a grid pattern within each plot. The density of dispensers will depend on the specific dispenser type and the target insect.

  • Efficacy Assessment:

    • Trap Shutdown: Place pheromone-baited traps within the center of each plot. A significant reduction in trap catch in the treated plots compared to the control is an indicator of successful disruption.[9][11]

    • Mating Tables: Place tethered or caged virgin females within the plots and monitor for mating success.[12]

    • Damage Assessment: For agricultural pests, monitor crop damage in the treated and control plots.

Phase 3: Large-Scale Field Validation

  • Orchard/Field-Scale Trials:

    • Based on the results of the small-scale trials, select the most promising blend(s) for large-scale validation.

    • Apply the selected treatment to a large, commercial-scale field or orchard.

    • Use an adjacent, untreated area of similar size and pest pressure as a control.

  • Season-Long Monitoring:

    • Monitor pest populations and crop damage throughout the entire flight period of the target insect.

    • Collect data on yield and fruit quality at harvest.

Visualizations

Experimental_Workflow_for_Dosage_Refinement cluster_lab Phase 1: Laboratory Analysis cluster_field_small Phase 2: Small-Scale Field Trials cluster_field_large Phase 3: Large-Scale Validation EAG Electroantennography (EAG) WindTunnel Wind Tunnel Bioassays EAG->WindTunnel Determine promising ratios PlotDesign Replicated Plot Design WindTunnel->PlotDesign Select candidate dosages DispenserDeployment Dispenser Deployment PlotDesign->DispenserDeployment EfficacyAssessment Efficacy Assessment (Trap Shutdown, Mating Tables) DispenserDeployment->EfficacyAssessment LargeScale Commercial-Scale Application EfficacyAssessment->LargeScale Identify optimal dosage Monitoring Season-Long Monitoring (Pest Density, Crop Damage) LargeScale->Monitoring

Caption: Workflow for refining pheromone dosage.

Mating_Disruption_Signaling_Pathway cluster_natural Natural Mating cluster_disruption Mating Disruption Female Calling Female PheromonePlume Specific Ratio Pheromone Plume Female->PheromonePlume Male Male Moth PheromonePlume->Male Mating Successful Mating Male->Mating Dispensers Pheromone Dispensers (Altered Ratio) ConfusedMale Confused Male Dispensers->ConfusedMale NoMating Mating Disrupted ConfusedMale->NoMating

Caption: Natural vs. disrupted pheromone signaling.

References

Validation & Comparative

A Comparative Analysis of (Z)-11-Octadecenal and its Geometric Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of (Z)-11-Octadecenal and its geometric isomer, (E)-11-Octadecenal. The focus is on their physicochemical properties, synthesis, and biological activity, with an emphasis on the established role of the (Z)-isomer as an insect pheromone. This document aims to provide objective comparisons supported by experimental data and detailed protocols for researchers in chemical ecology, organic synthesis, and drug development.

Physicochemical Properties

The geometric isomerism of this compound and (E)-11-Octadecenal, arising from the orientation of the substituents around the C11-C12 double bond, leads to distinct physical and chemical properties. A summary of their computed physicochemical properties is presented in Table 1.

PropertyThis compound(E)-11-OctadecenalData Source
Molecular Formula C₁₈H₃₄OC₁₈H₃₄OPubChem[1][2]
Molecular Weight 266.5 g/mol 266.5 g/mol PubChem[1][2]
IUPAC Name (11Z)-octadec-11-enal(11E)-octadec-11-enalPubChem[1][2]
CAS Number 4273-95-456554-95-1PubChem[1][2]
XLogP3-AA 7.27.2PubChem[1][2]
Hydrogen Bond Donor Count 00PubChem[1][2]
Hydrogen Bond Acceptor Count 11PubChem[1][2]
Rotatable Bond Count 1515PubChem[1][2]

Biological Activity: A Tale of Two Isomers

The biological activity of long-chain aldehydes like 11-Octadecenal is highly dependent on their stereochemistry, particularly in the context of insect chemical communication.

This compound is a known female sex pheromone component in several moth species, including the rice leaffolder moth, Cnaphalocrocis medinalis[3]. It plays a crucial role in attracting males for mating. Studies on the rice stem borer, Chilo suppressalis, have demonstrated that (Z)-11-hexadecenal, a closely related C16 aldehyde, has a significant disruptive effect on male orientation to female-baited traps and can inhibit mating[4]. This highlights the potent and specific biological activity of the (Z)-isomer in insect behavior.

While direct comparative studies on the biological activity of (E)-11-Octadecenal are limited in the available literature, it is a well-established principle in chemical ecology that geometric isomers of pheromones often exhibit significantly different or even inhibitory effects. The specific fit of a pheromone molecule to its receptor protein in the insect's antenna is critical for eliciting a behavioral response. Therefore, it is highly probable that (E)-11-Octadecenal would have a much lower or no attractive effect on insects that use the (Z)-isomer as a pheromone. In some cases, the "wrong" isomer can even act as an antagonist, inhibiting the response to the active pheromone.

Experimental Protocols

Synthesis of this compound and (E)-11-Octadecenal via Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones and is particularly useful for controlling the geometry of the resulting double bond.

Synthesis of this compound:

The synthesis of (Z)-alkenes is typically achieved using non-stabilized ylides in the Wittig reaction.

  • Preparation of the Phosphonium Salt: Heptyltriphenylphosphonium bromide is prepared by the Sₙ2 reaction of triphenylphosphine with 1-bromoheptane.

  • Generation of the Ylide: The phosphonium salt is deprotonated with a strong base, such as n-butyllithium, in an aprotic solvent like THF to form the unstabilized ylide.

  • Wittig Reaction: The ylide is then reacted with 11-oxoundecanal at low temperature. The reaction proceeds through a betaine intermediate to form the (Z)-alkene, this compound.

  • Purification: The product is purified from the triphenylphosphine oxide byproduct by column chromatography.

Synthesis of (E)-11-Octadecenal:

The synthesis of (E)-alkenes can be achieved using stabilized ylides or by modifying the reaction conditions for non-stabilized ylides (Schlosser modification).

  • Preparation of the Phosphonium Salt: As with the (Z)-isomer, heptyltriphenylphosphonium bromide is prepared.

  • Generation of the Ylide and Schlosser Modification: The ylide is generated using a strong base. To favor the (E)-isomer, the reaction is carried out at low temperature, and after the initial addition to 11-oxoundecanal, a second equivalent of a strong base (like phenyllithium) is added to deprotonate the betaine intermediate. Subsequent protonation with a proton source leads to the more stable threo-betaine, which then eliminates to form the (E)-alkene.

  • Purification: The product is purified by column chromatography.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification and quantification of volatile and semi-volatile organic compounds like long-chain aldehydes.

  • Sample Preparation: Pheromone gland extracts or synthetic samples are dissolved in a suitable solvent (e.g., hexane).

  • GC Separation: The sample is injected into a gas chromatograph equipped with a nonpolar capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low initial temperature (e.g., 60°C) to a high final temperature (e.g., 300°C) to separate the components based on their boiling points and interactions with the stationary phase.

  • MS Detection: The separated components are introduced into a mass spectrometer. Electron impact (EI) ionization at 70 eV is commonly used. The mass spectrometer scans a range of mass-to-charge ratios (e.g., m/z 40-550) to generate a mass spectrum for each component.

  • Identification: The retention time and mass spectrum of the analyte are compared with those of an authentic standard.

Biological Activity Assessment by Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to olfactory stimuli.

  • Antenna Preparation: An antenna is excised from a male moth and mounted between two electrodes.

  • Stimulus Delivery: A purified air stream is passed over the antenna. Puffs of air containing a known concentration of the test compound ((Z)- or (E)-11-Octadecenal) are introduced into the airstream.

  • Signal Recording: The change in the electrical potential of the antenna in response to the stimulus is recorded. The amplitude of the depolarization is indicative of the sensitivity of the antennal olfactory receptor neurons to the compound.

  • Data Analysis: The EAG responses to the different isomers and concentrations are compared to determine their relative biological activity.

Visualizations

Insect Olfactory Signaling Pathway

The following diagram illustrates a generalized signaling pathway for the detection of long-chain aldehyde pheromones in insects.

Insect_Olfactory_Signaling cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Dendrite Pheromone This compound OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding Pheromone_OBP Pheromone-OBP Complex OBP->Pheromone_OBP OR_Orco Odorant Receptor (OR) / Orco Complex Pheromone_OBP->OR_Orco Delivery & Binding Ion_Channel Ion Channel (Na+, Ca2+) OR_Orco->Ion_Channel Activation Depolarization Membrane Depolarization Ion_Channel->Depolarization Influx Action_Potential Action Potential Propagation to Brain Depolarization->Action_Potential Initiation

Caption: Generalized insect olfactory signaling pathway for pheromone detection.

Experimental Workflow for Comparative Analysis

The following diagram outlines the experimental workflow for a comparative analysis of this compound and its geometric isomer.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization cluster_bioassay Biological Assays Start Starting Materials Wittig_Z Wittig Reaction (Unstabilized Ylide) Start->Wittig_Z Wittig_E Wittig Reaction (Schlosser Modification) Start->Wittig_E Purification_Z Purification ((Z)-Isomer) Wittig_Z->Purification_Z Purification_E Purification ((E)-Isomer) Wittig_E->Purification_E GCMS GC-MS Analysis Purification_Z->GCMS NMR NMR Spectroscopy Purification_Z->NMR Purification_E->GCMS Purification_E->NMR EAG Electroantennography (EAG) GCMS->EAG NMR->EAG Behavioral Behavioral Assays (Wind Tunnel/Field) EAG->Behavioral Comparison Comparative Analysis of Biological Activity Behavioral->Comparison

Caption: Workflow for the comparative analysis of geometric isomers.

References

A Researcher's Guide to Validating the Biological Activity of Synthetic vs. Natural (Z)-11-Octadecenal

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for researchers to conduct their own validation studies, outlining the necessary experimental protocols and expected outcomes.

Data Presentation: A Framework for Comparison

Assuming a successful and high-purity synthesis of (Z)-11-Octadecenal, the biological activity is expected to be indistinguishable from the natural compound. The following table outlines the anticipated results from comparative assays.

Experimental Assay Metric Expected Outcome for Natural this compound Expected Outcome for Synthetic this compound Statistical Conclusion
Electroantennography (EAG)Antennal Depolarization (mV)Dose-dependent increase in signal amplitude.Dose-dependent increase in signal amplitude, mirroring the natural compound.No significant difference between responses to natural and synthetic compounds at equivalent doses.
Single Sensillum Recording (SSR)Spike Frequency (spikes/s)Increased firing rate of specific olfactory receptor neurons upon stimulation.Increased firing rate of the same neurons, with no significant difference in frequency compared to the natural compound.No significant difference in spike frequency at equivalent doses.
Behavioral Assay (Wind Tunnel)% of Males Exhibiting Upwind FlightA significant percentage of males fly upwind towards the pheromone source.A similar percentage of males fly upwind towards the synthetic source.No significant difference in the percentage of males exhibiting the behavior.
Field TrappingMean trap catchConsistent capture of target insect species over a set period.Consistent and comparable capture rates to traps baited with the natural pheromone.No significant difference in the mean number of insects captured per trap.

Experimental Protocols

To validate the biological activity of synthetic this compound, a combination of electrophysiological and behavioral assays should be employed.

Electroantennography (EAG)

EAG is used to measure the overall electrical response of an insect's antenna to a volatile compound.

  • Insect Preparation: An adult insect (e.g., a moth) is anesthetized, and its head is immobilized. The tip of an antenna is carefully excised to allow for electrode contact.

  • Electrode Placement: A recording electrode is placed over the cut end of the antenna, and a reference electrode is inserted into the head capsule.

  • Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. A defined puff of air containing a known concentration of either natural or synthetic this compound is injected into the airstream.

  • Data Acquisition: The voltage difference between the electrodes is amplified and recorded. The amplitude of the negative deflection from the baseline is measured as the EAG response.

  • Analysis: Responses to a range of concentrations of both natural and synthetic compounds are recorded and compared using appropriate statistical tests (e.g., ANOVA or t-test).

Single Sensillum Recording (SSR)

SSR allows for the measurement of the activity of individual olfactory receptor neurons (ORNs), providing a more detailed view of sensory reception.

  • Insect Preparation: The insect is immobilized as in the EAG setup.

  • Electrode Placement: A sharp tungsten microelectrode is inserted into the base of a single sensillum on the antenna, while a reference electrode is placed in the eye or another part of the head.

  • Stimulus Delivery: A controlled pulse of the test compound is delivered to the antenna.

  • Data Acquisition: The action potentials (spikes) from the ORNs within the sensillum are recorded.

  • Analysis: The spike frequency before, during, and after stimulation is calculated. The responses to natural and synthetic this compound are then compared.

Behavioral Assays in a Wind Tunnel

Wind tunnel assays are designed to observe the behavioral responses of insects to an odor plume in a controlled environment.

  • Setup: A wind tunnel is used to create a laminar airflow. At the upwind end, a dispenser containing either the natural or synthetic pheromone is placed.

  • Insect Release: Insects are released at the downwind end of the tunnel.

  • Observation: The flight behavior of the insects is recorded. Key behaviors to quantify include taking flight, orientation, upwind flight, and contact with the pheromone source.

  • Analysis: The percentage of insects exhibiting each behavior in response to the natural and synthetic compounds is calculated and compared statistically (e.g., using a chi-squared test).

Mandatory Visualizations

Workflow for Validating Synthetic Pheromone Activity

G cluster_compounds Test Compounds cluster_assays Comparative Assays Natural Natural this compound (Extracted & Purified) EAG Electroantennography (EAG) Natural->EAG SSR Single Sensillum Recording (SSR) Natural->SSR Behavior Behavioral Assays (Wind Tunnel/Field) Natural->Behavior Synthetic Synthetic this compound (High Purity) Synthetic->EAG Synthetic->SSR Synthetic->Behavior Analysis Statistical Analysis (e.g., ANOVA, t-test, Chi-squared) EAG->Analysis SSR->Analysis Behavior->Analysis Conclusion Conclusion on Bio-equivalence Analysis->Conclusion

Caption: Workflow for the validation of synthetic vs. natural pheromone bioactivity.

Simplified Pheromone Signaling Pathway

G Pheromone This compound OBP Odorant Binding Protein Pheromone->OBP Binds to Receptor Olfactory Receptor OBP->Receptor Transports to Neuron Olfactory Receptor Neuron Receptor->Neuron Activates Signal Action Potential Neuron->Signal Generates Brain Antennal Lobe (Brain) Signal->Brain Transmits to

Caption: Simplified signaling pathway of insect pheromone reception.

Cross-Reactivity of (Z)-11-Octadecenal with Pheromone Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of the insect pheromone (Z)-11-Octadecenal with various pheromone receptors. The data presented is derived from peer-reviewed studies employing electrophysiological assays to quantify receptor activation. Detailed experimental protocols and a schematic of the underlying signaling pathway are included to support further research and development in this area.

Comparative Analysis of Pheromone Receptor Activation

This compound is a key semiochemical in the communication of numerous insect species, primarily serving as a female-emitted sex pheromone. Understanding the specificity and potential for cross-reactivity of its corresponding receptors is crucial for the development of species-specific pest management strategies and for broader research into chemosensory mechanisms.

The following table summarizes the electrophysiological responses of pheromone receptors from the rice leaffolder, Cnaphalocrocis medinalis, and the cotton bollworm, Helicoverpa armigera, to this compound and structurally related aldehyde pheromones. The data is derived from studies utilizing a heterologous expression system (Xenopus oocytes) coupled with two-electrode voltage-clamp recordings to measure ligand-induced currents.

ReceptorSpeciesLigandConcentration (M)Mean Current (nA) ± SEM
CmedPR1 Cnaphalocrocis medinalisThis compound (Z11-18:Ald)10⁻⁵45 ± 2
(Z)-13-Octadecenal (Z13-18:Ald)10⁻⁵106 ± 6.4
(Z)-11-Hexadecenal (Z11-16:Ald)10⁻⁵15 ± 1.5
(Z)-9-Hexadecenal (Z9-16:Ald)10⁻⁵No significant response
CmedPR2 Cnaphalocrocis medinalisThis compound (Z11-18:Ald)10⁻⁵Strong response (quantitative data not specified)
(Z)-13-Octadecenal (Z13-18:Ald)10⁻⁵Strong response (quantitative data not specified)
(Z)-11-Hexadecenal (Z11-16:Ald)10⁻⁵Strong sensitivity
(Z)-9-Hexadecenal (Z9-16:Ald)10⁻⁵Strong sensitivity
CmedPR3 Cnaphalocrocis medinalisThis compound (Z11-18:Ald)10⁻⁵Co-identification with CmedPR1 and CmedPR2
(Z)-13-Octadecenal (Z13-18:Ald)10⁻⁵Co-identification with CmedPR1 and CmedPR2
(Z)-11-Hexadecenal (Z11-16:Ald)10⁻⁵Strong sensitivity
(Z)-9-Hexadecenal (Z9-16:Ald)10⁻⁵Strong sensitivity
HarmOR13 Helicoverpa armigera(Z)-11-Hexadecenal (Z11-16:Ald)10⁻⁵~1800
(Z)-9-Hexadecenal (Z9-16:Ald)10⁻⁵~100
(Z)-9-Tetradecenal (Z9-14:Ald)10⁻⁵~50
(Z)-11-Hexadecen-1-ol (Z11-16:OH)10⁻⁵No significant response

Data Interpretation: The pheromone receptors of Cnaphalocrocis medinalis exhibit a degree of cross-reactivity. CmedPR1, while responding most strongly to the C18 aldehydes native to its species, also shows a response to the shorter chain C16 aldehyde, (Z)-11-Hexadecenal. CmedPR2 and CmedPR3 demonstrate broader tuning, with strong sensitivity to both C18 and C16 aldehydes. In contrast, HarmOR13 from Helicoverpa armigera is highly specific for (Z)-11-Hexadecenal, showing significantly weaker responses to other tested aldehydes. This highlights the species-specific nature of pheromone receptor tuning.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide, based on established protocols for the functional characterization of insect olfactory receptors in Xenopus oocytes.

Heterologous Expression of Pheromone Receptors in Xenopus Oocytes

This protocol describes the expression of insect pheromone receptors in a vertebrate cell system for functional analysis.

a. cRNA Synthesis:

  • Linearize the plasmid DNA containing the open reading frames (ORFs) of the pheromone receptor (e.g., CmedPR1) and the obligatory co-receptor (Orco) with an appropriate restriction enzyme.

  • Purify the linearized DNA using a PCR purification kit.

  • Synthesize capped complementary RNA (cRNA) from the linearized DNA templates using an in vitro transcription kit (e.g., mMESSAGE mMACHINE T7).

  • Purify the synthesized cRNA and assess its integrity and concentration using gel electrophoresis and spectrophotometry.

b. Oocyte Preparation and Injection:

  • Surgically remove oocytes from a mature female Xenopus laevis frog.

  • Treat the oocytes with collagenase to remove the follicular membrane.

  • Manually select healthy, mature (stage V-VI) oocytes.

  • Inject each oocyte with 50 ng of the specific pheromone receptor cRNA and 50 ng of the Orco cRNA.

  • Incubate the injected oocytes in Barth's solution at 18°C for 3-7 days to allow for receptor expression.

Two-Electrode Voltage-Clamp Electrophysiology

This technique measures the ion flow across the oocyte membrane in response to ligand application, providing a quantitative measure of receptor activation.

a. Recording Setup:

  • Place a single oocyte in a recording chamber continuously perfused with Ringer's solution.

  • Impale the oocyte with two glass microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.

  • Clamp the membrane potential of the oocyte at a holding potential of -80 mV.

b. Ligand Application and Data Acquisition:

  • Dissolve the pheromone compounds (e.g., this compound) in dimethyl sulfoxide (DMSO) to create stock solutions and then dilute to the final concentration in Ringer's solution.

  • Apply the pheromone solutions to the oocyte for a defined period (e.g., 20 seconds) via the perfusion system.

  • Record the inward currents generated by the activation of the pheromone receptors using an amplifier and appropriate data acquisition software.

  • Wash the oocyte with Ringer's solution between applications to allow the receptors to return to their resting state.

  • Measure the peak amplitude of the inward current for each ligand application to quantify the receptor response.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for insect pheromone reception and the general workflow for the experimental procedures described above.

Pheromone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Pheromone Pheromone (this compound) PBP Pheromone Binding Protein Pheromone->PBP Binds PR Pheromone Receptor (PR) PBP->PR Delivers Orco Orco (Co-receptor) Gq Gq protein PR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IonChannel Ion Channel Depolarization Membrane Depolarization IonChannel->Depolarization Leads to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Triggers DAG->IonChannel Opens Ca2_release->IonChannel Opens

Caption: Proposed metabotropic signaling pathway for insect pheromone reception.

Experimental_Workflow cluster_preparation Preparation cluster_expression Expression cluster_recording Data Acquisition Plasmid Receptor & Orco Plasmids cRNA cRNA Synthesis Plasmid->cRNA Injection cRNA Microinjection into Oocytes cRNA->Injection Oocytes Xenopus Oocyte Isolation Oocytes->Injection Incubation Incubation (3-7 days) Injection->Incubation TEVC Two-Electrode Voltage-Clamp Incubation->TEVC LigandApp Pheromone Application TEVC->LigandApp Recording Current Recording & Analysis LigandApp->Recording

Caption: Experimental workflow for functional analysis of pheromone receptors.

A Comparative Guide to the Efficacy of (Z)-11-Octadecenal Lure Dispensers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different lure dispensers for the insect sex pheromone (Z)-11-Octadecenal and structurally related long-chain aldehydes. The selection of an appropriate dispenser is critical for the effective and sustained release of the pheromone, directly impacting trap capture efficacy and the overall success of pest monitoring and control programs. This document synthesizes available experimental data to aid in the selection of the most suitable dispenser type for research and field applications.

Data Presentation: Comparative Efficacy of Pheromone Dispensers

Quantitative data from field studies on various dispenser types are summarized below. It is important to note that while the target compound of this guide is this compound, comprehensive comparative studies on dispensers for this specific molecule are limited. Therefore, data from studies on insects that use structurally similar long-chain aldehydes and related pheromones as attractants are included to provide a comparative framework. The fundamental principles of pheromone release and dispenser efficacy are broadly applicable across these similar compounds.

Dispenser TypePheromone/AnalogTarget InsectMean Trap Capture (Insects/Trap)Study DurationKey Findings
Circular Plastic Green Lure (Z)-9-TricoseneMusca domestica (House Fly)165Not SpecifiedAttracted the maximum number of flies compared to other tested dispensers.
Polyvial (Z)-9-TricoseneMusca domestica (House Fly)132Not SpecifiedDemonstrated high efficacy, second only to the circular plastic green lure.
Silicone Septa (Z)-9-TricoseneMusca domestica (House Fly)111Not SpecifiedMore effective than rubber septa in luring house flies.
Rubber Septa (Z)-9-TricoseneMusca domestica (House Fly)79Not SpecifiedShowed the lowest efficacy among the septa and vial-type dispensers in this study.
Polyethylene Vial Ternary Pheromone BlendSynanthedon scitula (Dogwood Borer)Higher in first 2 months6+ monthsHigher initial release rate, but decreased significantly after 2 months.
Rubber Septum Ternary Pheromone BlendSynanthedon scitula (Dogwood Borer)Higher after 2 months6+ monthsLower initial release but provided consistent, long-lasting performance for over 6 months.[1]
PVC Tubing Lure This compound, (Z)-13-octadecenal, et al.Cnaphalocrocis medinalis (Rice Leaffolder)Effective for population monitoringNot SpecifiedThe optimal dosage was found to be 500 μg of the primary component per PVC tubing lure.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of pheromone dispensers.

Field Trapping Efficacy Assay

This protocol is a generalized procedure for comparing the effectiveness of different pheromone lure dispensers in a field setting.

  • Site Selection: Choose a suitable field site with a known population of the target insect species. The site should be large enough to accommodate multiple trap placements with adequate spacing to avoid interference.

  • Trap and Dispenser Preparation:

    • Use a standardized trap type (e.g., delta trap, wing trap) for all experimental units.

    • Bait each trap with a lure containing a precise amount of this compound or the analog being tested, loaded into one of the dispenser types being compared (e.g., rubber septum, polyethylene vial, PVC tube).

    • Include a control group of traps with no lure or a dispenser with no pheromone.

  • Experimental Design:

    • Employ a randomized complete block design to minimize the effects of environmental variability.

    • Each block should contain one of each dispenser type being tested and a control.

    • Replicate each block multiple times (typically 4-6 replications).

    • Space traps at least 20 meters apart to prevent interference between lures.

  • Trap Deployment:

    • Deploy traps at a consistent height and orientation, relevant to the flight behavior of the target insect.

    • Record the date and time of deployment.

  • Data Collection:

    • Inspect traps at regular intervals (e.g., weekly) for a predetermined period (e.g., 8-12 weeks).

    • Count and record the number of target insects captured in each trap.

    • Replace sticky liners or collection chambers as needed.

  • Data Analysis:

    • Analyze the trap capture data using appropriate statistical methods, such as Analysis of Variance (ANOVA), followed by a means separation test (e.g., Tukey's HSD) to determine significant differences in capture rates between the different dispenser types.

Pheromone Release Rate Quantification

This laboratory-based protocol measures the rate at which the pheromone is released from the dispenser over time.

  • Dispenser Aging:

    • Place a set of each dispenser type in a controlled environment chamber that mimics field conditions (temperature, humidity, and airflow).

    • At specified time intervals (e.g., 0, 7, 14, 28, 56 days), remove a subset of dispensers for analysis.

  • Volatile Collection:

    • Place an individual aged dispenser in a sealed glass chamber.

    • Pass a purified and humidified airstream over the dispenser at a constant flow rate.

    • Trap the released pheromones from the airstream onto an adsorbent material (e.g., Porapak Q, Tenax) or into a solvent impinger.[3]

  • Extraction and Analysis:

    • Elute the trapped pheromone from the adsorbent using an appropriate solvent (e.g., hexane).

    • Analyze the extract using gas chromatography-mass spectrometry (GC-MS) to identify and quantify the amount of this compound released during the collection period.

  • Data Calculation:

    • Calculate the release rate in nanograms or micrograms per hour or day.

    • Plot the release rate as a function of time to determine the release kinetics of each dispenser type.

Mandatory Visualization

Insect Olfactory Signaling Pathway for Aldehydes

The following diagram illustrates the two primary olfactory pathways involved in the detection of aldehydes, such as this compound, in insects. The odorant is first detected by either an Odorant Receptor (OR) or an Ionotropic Receptor (IR) located on the dendrites of olfactory sensory neurons.

Aldehyde_Signaling_Pathway Insect Olfactory Signaling Pathways for Aldehydes cluster_OR_pathway OR-Mediated Pathway cluster_IR_pathway IR-Mediated Pathway Z11_Octadecenal1 This compound OBP1 Odorant-Binding Protein (OBP) Z11_Octadecenal1->OBP1 Binds OR_Complex Odorant Receptor (OR) - Orco Complex OBP1->OR_Complex Transports to G_Protein G-Protein Activation OR_Complex->G_Protein Activates Second_Messenger Second Messenger Cascade (e.g., cAMP) G_Protein->Second_Messenger Initiates Ion_Channel Ion Channel Opening Second_Messenger->Ion_Channel Leads to Depolarization1 Neuron Depolarization Ion_Channel->Depolarization1 Causes Action_Potential1 Action Potential Generation Depolarization1->Action_Potential1 Z11_Octadecenal2 This compound IR_Complex Ionotropic Receptor (IR) Complex Z11_Octadecenal2->IR_Complex Directly binds & activates Ion_Flux Direct Ion Flux (Na+, K+, Ca2+) IR_Complex->Ion_Flux Forms channel for Depolarization2 Neuron Depolarization Ion_Flux->Depolarization2 Causes Action_Potential2 Action Potential Generation Depolarization2->Action_Potential2

Caption: Dual olfactory pathways for aldehyde detection in insects.

Experimental Workflow for Lure Dispenser Efficacy Comparison

The following diagram outlines the logical flow of an experiment designed to compare the efficacy of different this compound lure dispensers.

Lure_Efficacy_Workflow Experimental Workflow for Comparing Lure Dispenser Efficacy Start Start: Define Dispenser Types to Compare Preparation Lure & Trap Preparation (Standardized Pheromone Dose) Start->Preparation Design Experimental Design (Randomized Block) Preparation->Design LabAnalysis Parallel Lab Study: Pheromone Release Rate Preparation->LabAnalysis Optional but Recommended Deployment Field Deployment of Traps Design->Deployment DataCollection Periodic Data Collection (Trap Captures) Deployment->DataCollection DataAggregation Data Aggregation DataCollection->DataAggregation LabAnalysis->DataAggregation StatisticalAnalysis Statistical Analysis (ANOVA, Mean Separation) DataAggregation->StatisticalAnalysis Interpretation Interpretation of Results (Compare Efficacy & Longevity) StatisticalAnalysis->Interpretation Conclusion Conclusion: Recommend Optimal Dispenser Interpretation->Conclusion

Caption: Workflow for evaluating pheromone dispenser performance.

References

Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of (Z)-11-Octadecenal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules, ensuring enantiomeric purity is a critical step. This guide provides a comprehensive comparison of three primary analytical techniques for determining the enantiomeric excess (ee) of synthesized (Z)-11-Octadecenal, a common insect pheromone component. We delve into the methodologies of Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents, presenting their principles, experimental protocols, and comparative performance data to aid in the selection of the most suitable method for your research needs.

This compound is a chiral aldehyde where the stereocenter at the carbon atom adjacent to the double bond dictates its biological activity. Distinguishing between its enantiomers is paramount for applications in pest management and chemical ecology. The choice of analytical technique for enantiomeric purity analysis depends on factors such as required sensitivity, sample throughput, availability of instrumentation, and the need for derivatization.

At a Glance: Comparing the Techniques

To facilitate a direct comparison, the following table summarizes the key performance metrics of Chiral GC, Chiral HPLC, and NMR with Chiral Solvating Agents for the analysis of this compound.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)NMR with Chiral Solvating Agents
Principle Separation of volatile enantiomers on a chiral stationary phase.Separation of enantiomers in the liquid phase based on differential interactions with a chiral stationary phase.In-situ formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.
Derivatization Often required to improve volatility and thermal stability (e.g., conversion to oximes or acetals).May be used to enhance detection or separation, but direct analysis is often possible.Not required for the analyte, but a chiral solvating agent is added.
Resolution High to excellent.Good to excellent, depending on the column and mobile phase.Generally lower than chromatographic methods, dependent on the solvating agent and magnetic field strength.
Analysis Time Typically 15-40 minutes per sample.Typically 10-30 minutes per sample.Rapid, typically 5-15 minutes per sample for data acquisition.
Sensitivity (LOD/LOQ) High (pg to ng level).Moderate to high (ng to µg level).Lower (µg to mg level).
Sample Requirement Small (µL of solution).Small (µL of solution).Relatively large (mg of sample).
Instrumentation Gas chromatograph with a chiral column and a suitable detector (e.g., FID, MS).HPLC system with a chiral column and a suitable detector (e.g., UV, MS).NMR spectrometer.
Key Advantage High resolution and sensitivity.Versatility and wide applicability.Rapid, non-destructive, and provides structural information.
Key Disadvantage Potential for thermal degradation or racemization of the analyte.Higher cost of chiral columns and solvents.Lower sensitivity and resolution compared to chromatography.

In-Depth Methodologies

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers. For aldehydes like this compound, which can be prone to racemization at elevated temperatures, derivatization is a common and often necessary step.

Experimental Protocol:

  • Derivatization: React this compound with a chiral derivatizing agent, such as a chiral hydrazine or hydroxylamine, to form stable diastereomeric derivatives. Alternatively, convert the aldehyde to a more thermally stable functional group like an acetal using a chiral diol.

  • GC System: Utilize a gas chromatograph equipped with a chiral capillary column (e.g., a cyclodextrin-based column like β-DEX™ or γ-DEX™).

  • Injection: Inject a small volume (typically 1 µL) of the derivatized sample solution into the heated injector port.

  • Separation: The enantiomers (as their diastereomeric derivatives) will travel through the column at different rates due to their differential interactions with the chiral stationary phase, leading to their separation.

  • Detection: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification. The ratio of the peak areas of the two separated diastereomers corresponds to the enantiomeric ratio of the original sample.

GC_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis Analyte This compound Derivatization Derivatization (e.g., with chiral reagent) Analyte->Derivatization Injection Injection Derivatization->Injection Separation Chiral GC Column Injection->Separation Detection Detection (FID/MS) Separation->Detection Quantification Peak Integration & Quantification Detection->Quantification Result Enantiomeric Purity Quantification->Result

Chiral GC Analysis Workflow
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used technique for enantiomeric separations. It offers the advantage of operating at ambient temperatures, minimizing the risk of racemization. Direct analysis of this compound may be possible, or derivatization can be employed to improve separation and detection.

Experimental Protocol:

  • Sample Preparation: Dissolve the synthesized this compound in a suitable solvent compatible with the mobile phase. Derivatization with a UV-active chiral derivatizing agent can be performed if the analyte lacks a chromophore or for improved resolution.

  • HPLC System: Use an HPLC system equipped with a chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) are often effective for a wide range of chiral compounds.

  • Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and isopropanol, is typically used for normal-phase chiral separations. The composition of the mobile phase is optimized to achieve the best separation.

  • Injection: Inject a defined volume of the sample solution onto the column.

  • Separation: The enantiomers interact differently with the chiral stationary phase, leading to different retention times and their separation.

  • Detection: A UV detector is commonly used, especially if the analyte or its derivative has a chromophore. A mass spectrometer can also be coupled to the HPLC for sensitive and selective detection. The enantiomeric excess is determined from the relative areas of the two enantiomer peaks.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Analyte This compound Dissolution Dissolution in Mobile Phase Analyte->Dissolution Injection Injection Dissolution->Injection Separation Chiral HPLC Column Injection->Separation Detection Detection (UV/MS) Separation->Detection Quantification Peak Area Analysis Detection->Quantification Result Enantiomeric Purity Quantification->Result

Chiral HPLC Analysis Workflow
NMR Spectroscopy with Chiral Solvating Agents

NMR spectroscopy offers a rapid and non-destructive method for determining enantiomeric excess. This technique relies on the use of a chiral solvating agent (CSA) that interacts with the enantiomers of the analyte to form transient diastereomeric complexes. These complexes exhibit different chemical shifts in the NMR spectrum, allowing for the quantification of each enantiomer.

Experimental Protocol:

  • Sample Preparation: Dissolve a precise amount of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Addition of CSA: Add a molar equivalent of a suitable chiral solvating agent to the NMR tube. The choice of CSA is critical and depends on the functional groups of the analyte. For aldehydes, chiral alcohols or amines can be effective.

  • Data Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum of the mixture.

  • Data Analysis: Identify a well-resolved proton signal of the analyte that shows distinct peaks for the two diastereomeric complexes. The integration of these two peaks will be proportional to the concentration of each enantiomer, from which the enantiomeric excess can be calculated.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_analysis NMR Analysis cluster_data_analysis Data Analysis Analyte This compound Solvent Dissolve in Deuterated Solvent Analyte->Solvent CSA Add Chiral Solvating Agent Solvent->CSA Acquisition Acquire 1H NMR Spectrum CSA->Acquisition Integration Signal Integration Acquisition->Integration Result Enantiomeric Purity Integration->Result

NMR with CSA Analysis Workflow

Conclusion

The selection of an appropriate analytical method for determining the enantiomeric purity of synthesized this compound is a critical decision that impacts the accuracy and efficiency of research and development. Chiral GC offers unparalleled resolution and sensitivity but may require derivatization and careful handling to prevent thermal degradation. Chiral HPLC provides a versatile and robust platform, often allowing for direct analysis under mild conditions. NMR spectroscopy with chiral solvating agents presents a rapid, non-destructive alternative, particularly useful for quick screening and when larger sample amounts are available.

By understanding the principles, protocols, and comparative advantages of each technique presented in this guide, researchers can make an informed choice that best aligns with their specific analytical needs, sample characteristics, and available resources, ultimately ensuring the quality and stereochemical integrity of their synthesized chiral molecules.

The Chemical Symphony of Attraction: A Guide to Synergistic and Antagonistic Pheromone Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pheromones, the silent chemical messengers that govern a vast array of behaviors in the animal kingdom, are rarely simple solo acts. More often, they are complex cocktails of multiple components, the precise blend of which dictates the ultimate behavioral response. The interplay between these components can be synergistic, where the combined effect is greater than the sum of its parts, or antagonistic, where one component inhibits the effect of another. Understanding these intricate interactions is paramount for developing effective pest management strategies, deciphering the neural basis of behavior, and exploring novel avenues for drug development.

This guide provides a comparative overview of synergistic and antagonistic effects observed in pheromone communication, supported by experimental data from both vertebrate and invertebrate models. We delve into the quantitative effects of specific pheromone blends, detail the experimental protocols used to elicit these findings, and visualize the underlying signaling pathways and experimental workflows.

Quantitative Analysis of Pheromone Component Interactions

The efficacy of a pheromone blend is not merely dependent on the presence of its components, but critically on their relative ratios. The following tables summarize quantitative data from key studies, illustrating the powerful influence of synergy and antagonism.

Case Study 1: Sea Lamprey (Petromyzon marinus) - Antagonistic Effects

The sea lamprey, an invasive species in the Great Lakes, utilizes a multi-component sex pheromone to attract females. The primary attractive component is 3-keto petromyzonol sulfate (3kPZS). However, the presence of other components in the natural male wash, and the introduction of synthetic antagonists, can significantly alter female response.

Table 1: Behavioral Response of Ovulated Female Sea Lamprey to Pheromone Components

TreatmentConcentration (M)% Females Attracted to SourceMean Time at Source (s)
3kPZS (synthesized)10⁻¹¹46%Data not specified
3kPZS (synthesized)10⁻¹²46%Data not specified
3kPZS (synthesized)10⁻¹³46%Data not specified
3kPZS (synthesized)10⁻¹⁴25%Data not specified
Spermiating Male Wash (SMW)10⁻¹¹ (equivalent 3kPZS)Equal to 3kPZS~10x greater than 3kPZS
Spermiating Male Wash (SMW)10⁻¹² (equivalent 3kPZS)Equal to 3kPZS~10x greater than 3kPZS
Spermiating Male Wash (SMW)10⁻¹³ (equivalent 3kPZS)Equal to 3kPZSNo significant difference
Spermiating Male Wash (SMW)10⁻¹⁴ (equivalent 3kPZS)Equal to 3kPZSNo significant difference

Data synthesized from Johnson et al., 2009.[1]

Case Study 2: Oriental Fruit Moth (Grapholita molesta) - Synergistic Effects with Plant Volatiles

In many insect species, the response to sex pheromones is significantly enhanced by the presence of host plant volatiles. This synergy is thought to help males locate females in the appropriate habitat for mating and oviposition.

Table 2: Synergistic Effect of a Plant Volatile Blend (5VB) on Male G. molesta Attraction to a Suboptimal Pheromone Dose (2 ng)

TreatmentMale Response (% Landing on Source)
Pheromone (2 ng) alone~20%
Pheromone (10 ng - optimal dose)~60%
Pheromone (2 ng) + 5VB (1:1000 ratio)~60%
5VB alone0%
Pheromone (2 ng) - BenzaldehydeSynergistic effect observed
Pheromone (2 ng) - BenzonitrileSynergistic effect observed
Pheromone (2 ng) - (Z)-3-hexenolSynergistic effect observed
Pheromone (2 ng) - (Z)-3-hexenyl acetateSynergistic effect observed
Pheromone (2 ng) - (E)-2-hexenalSynergistic effect observed

Data synthesized from Varela et al., 2011.[2]

Case Study 3: Fall Armyworm (Spodoptera frugiperda) and Cotton Bollworm (Helicoverpa armigera) - Importance of Blend Ratios

The precise ratio of pheromone components is crucial for optimal attraction. Deviations from this ratio can lead to a significant decrease in efficacy, demonstrating a form of antagonism.

Table 3: Male Moth Attraction to Different Pheromone Blends

SpeciesPheromone BlendMale Attraction (Trap Captures)Effect
Spodoptera frugiperdaZ9-14:OAc (99%) + Z7-12:OAc (1%)Significantly higher than other blendsSynergistic
Spodoptera frugiperdaOther binary and tertiary blendsLower than the optimal blendAntagonistic (suboptimal)
Helicoverpa armigeraZ11-16:Ald (97%) + Z9-16:Ald (3%)Significantly superior to three-component blendSynergistic
Helicoverpa armigeraZ11-16:Ald + Z9-16:Ald + HexadecanolLower than the two-component blendAntagonistic (addition of non-essential component)

Data synthesized from Cruz-Esteban et al., 2017 and Chatterjee et al., 2009.[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Behavioral Assay for Sea Lamprey

This protocol is adapted from studies investigating the behavioral responses of female sea lampreys to pheromone components.[1]

  • Animal Preparation: Ovulated female sea lampreys are held in flow-through tanks with ambient river water.

  • Experimental Setup: A two-choice maze or a natural stream with two distinct channels is utilized. One channel is treated with the test odorant, while the other serves as a control (receiving a solvent blank).

  • Odorant Delivery: Synthesized pheromone components (e.g., 3kPZS) or natural spermiating male washings (SMW) are introduced into the treatment channel at controlled concentrations, typically ranging from 10⁻¹⁴ to 10⁻¹¹ M.

  • Behavioral Observation: Females are released downstream of the choice point. Their movements are recorded via video, and the percentage of females entering each channel is quantified. For close-range interactions, the time spent in the immediate vicinity of the odor source (e.g., a simulated nest) is measured.

  • Data Analysis: Statistical tests (e.g., logistic regression, t-tests) are used to compare the attraction and retention times between the treatment and control groups.

Wind Tunnel Bioassay for Moths

This protocol is a generalized method based on studies of moth behavioral responses to pheromones and plant volatiles.[2][5]

  • Insect Rearing: Male moths are reared from larvae under controlled conditions of temperature, humidity, and photoperiod.

  • Wind Tunnel Specifications: A glass or plexiglass wind tunnel (e.g., 2 m long x 0.6 m wide x 0.6 m high) with a controlled airflow (e.g., 0.3 m/s) is used. The tunnel is illuminated with red light to simulate scotophase conditions.

  • Odor Source: The test compounds (pheromone components, plant volatiles, or blends) are applied to a filter paper or rubber septum placed at the upwind end of the tunnel.

  • Behavioral Observation: Individual male moths are released onto a platform at the downwind end of the tunnel. Their flight behavior is observed and scored for a set period (e.g., 5 minutes). Key behaviors recorded include taking flight, upwind flight, zigzagging flight, and landing on the odor source.

  • Data Analysis: The percentage of males exhibiting each behavior is calculated for each treatment. Statistical analyses (e.g., chi-square tests, ANOVA) are used to compare the responses to different odor stimuli.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds.

  • Antenna Preparation: An antenna is excised from a live, immobilized insect. The tip and base of the antenna are placed in contact with two electrodes containing a conductive solution.

  • Odorant Delivery: A constant stream of purified air is passed over the antenna. Puffs of air containing the test odorant at a known concentration are injected into the airstream.

  • Signal Recording: The electrical potential difference between the two electrodes is amplified and recorded. The amplitude of the depolarization in response to the odor puff is measured.

  • Data Analysis: The EAG responses to different compounds and concentrations are compared to a standard (e.g., a known pheromone component) and a solvent blank. This allows for the determination of which compounds elicit a sensory response.

Visualizing the Mechanisms

The following diagrams illustrate the conceptual frameworks of pheromone perception and experimental design.

Pheromone_Signaling_Pathway cluster_sensillum Olfactory Sensillum cluster_orn Olfactory Receptor Neuron (ORN) Membrane cluster_brain Antennal Lobe (Brain) Pheromone Pheromone Components PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding OR1 Olfactory Receptor 1 PBP->OR1 Component A OR2 Olfactory Receptor 2 PBP->OR2 Component B IonChannel Ion Channel OR1->IonChannel Activation OR2->IonChannel Modulation Orco Orco Co-receptor Glomerulus1 Glomerulus 1 IonChannel->Glomerulus1 Neuron 1 Firing Glomerulus2 Glomerulus 2 IonChannel->Glomerulus2 Neuron 2 Firing Integration Signal Integration Glomerulus1->Integration Glomerulus2->Integration Behavior Behavioral Response Integration->Behavior Synergy or Antagonism

Figure 1. Generalized insect olfactory signaling pathway for pheromone perception.

Experimental_Workflow cluster_stimuli Stimulus Preparation cluster_assay Behavioral Assay cluster_data Data Collection & Analysis Pheromone_A Pheromone Component A Wind_Tunnel Wind Tunnel Assay Pheromone_A->Wind_Tunnel Two_Choice_Maze Two-Choice Maze Pheromone_A->Two_Choice_Maze Pheromone_B Pheromone Component B Pheromone_B->Wind_Tunnel Pheromone_B->Two_Choice_Maze Blend Pheromone Blend (A + B) Blend->Wind_Tunnel Blend->Two_Choice_Maze Control Solvent Control Control->Wind_Tunnel Control->Two_Choice_Maze Observation Behavioral Observation (% Attraction, Latency, etc.) Wind_Tunnel->Observation Two_Choice_Maze->Observation Stats Statistical Analysis (e.g., ANOVA, Chi-Square) Observation->Stats Comparison Comparison of Responses Stats->Comparison

Figure 2. General experimental workflow for comparing behavioral responses to pheromone components.

Synergy_Antagonism_Logic cluster_input Pheromone Components cluster_processing Neural Processing cluster_output Behavioral Output CompA Component A (e.g., Attractant) Integration Signal Integration in Antennal Lobe CompA->Integration CompB Component B (e.g., Synergist or Antagonist) CompB->Integration Synergy Synergistic Response (Enhanced Attraction) Integration->Synergy If B enhances A's signal Antagonism Antagonistic Response (Reduced or Inhibited Attraction) Integration->Antagonism If B inhibits A's signal Additive Additive Response (Sum of Individual Effects) Integration->Additive If B has no interactive effect on A's signal

Figure 3. Logical relationship of synergistic and antagonistic effects in pheromone perception.

References

A Head-to-Head Battle for Sensitivity: Comparing GC-MS and GC-EAD for the Detection of (Z)-11-Octadecenal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the nuanced field of semiochemical analysis, the choice of analytical instrumentation is paramount. The detection and quantification of insect pheromones, such as (Z)-11-Octadecenal, a key component in the communication of many lepidopteran species, demand techniques that offer both high sensitivity and specificity. This guide provides an objective comparison of two powerful analytical methods: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Electroantennographic Detection (GC-EAD), offering insights into their respective detection limits and experimental protocols for this compound analysis.

Unveiling the Limits: A Quantitative Comparison

The ability to detect minute quantities of a pheromone is often the deciding factor in experimental success. While Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the identification and quantification of volatile compounds, Gas Chromatography-Electroantennographic Detection (GC-EAD) often demonstrates superior sensitivity by leveraging the biological detector of an insect's antenna.

A study on a structurally similar long-chain aldehyde, (Z)-11-hexadecenal, reported a detection limit of 1.5 mg/L using a standard GC-MS setup[1]. However, the sensitivity of GC-MS can be significantly enhanced by employing Selected Ion Monitoring (SIM). In SIM mode, the mass spectrometer is set to monitor only specific ions characteristic of the target analyte, which can lower the detection limits to the microgram per liter (µg/L or ppb) or even the nanogram per liter (ng/L or ppt) range.

Analytical TechniqueCompoundReported/Estimated Detection LimitNotes
GC-MS (Full Scan) (Z)-11-Hexadecenal1.5 mg/LDetection limit for a similar C16 aldehyde.
GC-MS (SIM) This compoundEstimated: Low µg/L to ng/L rangeSelected Ion Monitoring significantly enhances sensitivity.
GC-EAD Aldehyde PheromonesEstimated: Picogram (10⁻¹² g) to Femtogram (10⁻¹⁵ g) rangeUtilizes the insect antenna as a highly sensitive biological detector.

Experimental Workflows: A Visual Guide

To better understand the practical application of these techniques, the following diagrams, generated using Graphviz, illustrate the experimental workflows for detecting this compound using GC-MS and GC-EAD.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms_analysis GC-MS Analysis Sample Pheromone Gland Extract or Air Entrainment Sample Solvent_Extraction Solvent Extraction (e.g., Hexane) Sample->Solvent_Extraction Concentration Concentration under Nitrogen Stream Solvent_Extraction->Concentration GC_Inlet Splitless Injection Concentration->GC_Inlet GC_Column Gas Chromatography Column (e.g., DB-5ms) GC_Inlet->GC_Column MS_Detector Mass Spectrometer (Full Scan or SIM) GC_Column->MS_Detector Data_Analysis Data Analysis (Mass Spectrum and Retention Time) MS_Detector->Data_Analysis

GC-MS Experimental Workflow for this compound Analysis.

GC_EAD_Workflow cluster_sample_prep Sample Preparation cluster_gc_ead_analysis GC-EAD Analysis Sample Pheromone Gland Extract or Air Entrainment Sample Solvent_Extraction Solvent Extraction (e.g., Hexane) Sample->Solvent_Extraction Concentration Concentration under Nitrogen Stream Solvent_Extraction->Concentration GC_Inlet Splitless Injection Concentration->GC_Inlet GC_Column Gas Chromatography Column GC_Inlet->GC_Column Effluent_Splitter Effluent Splitter GC_Column->Effluent_Splitter FID_Detector Flame Ionization Detector (FID) Effluent_Splitter->FID_Detector EAD_Detector Electroantennographic Detector (Insect Antenna) Effluent_Splitter->EAD_Detector Data_Comparison Simultaneous Data Comparison FID_Detector->Data_Comparison EAD_Detector->Data_Comparison

GC-EAD Experimental Workflow for this compound Analysis.

In-Depth Methodologies: Experimental Protocols

For reproducible and reliable results, detailed experimental protocols are essential. Below are comprehensive methodologies for the analysis of this compound using both GC-MS and GC-EAD.

Sample Preparation (Common for both GC-MS and GC-EAD)
  • Pheromone Gland Extraction : Excised pheromone glands from virgin female moths are extracted in a minimal volume of a high-purity non-polar solvent, such as hexane, for a predetermined period (e.g., 30 minutes).

  • Air Entrainment (Aeration) : Volatiles from calling female moths are collected by pulling charcoal-filtered air over them and through an adsorbent trap (e.g., Porapak Q). The trapped compounds are then eluted with a small volume of solvent.

  • Concentration : The resulting extract is carefully concentrated under a gentle stream of nitrogen gas to a final volume suitable for injection (e.g., 10-50 µL)[4].

GC-MS Protocol for this compound
  • Gas Chromatograph (GC) System : An Agilent 7890B GC or equivalent.

  • Mass Spectrometer (MS) System : An Agilent 5977B MS or equivalent.

  • Injection :

    • Injector Port : Split/splitless inlet.

    • Injection Mode : Splitless for trace analysis[5].

    • Injection Volume : 1-2 µL.

    • Injector Temperature : 250 °C.

  • GC Column : A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating long-chain aldehydes.

  • Carrier Gas : Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program :

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 10 minutes at 280 °C.

  • MS Parameters :

    • Ionization Mode : Electron Impact (EI) at 70 eV.

    • Source Temperature : 230 °C.

    • Quadrupole Temperature : 150 °C.

    • Acquisition Mode :

      • Full Scan : Mass range of m/z 40-400 for initial identification.

      • Selected Ion Monitoring (SIM) : For enhanced sensitivity, monitor characteristic ions of this compound (e.g., its molecular ion and key fragment ions)[6][7].

GC-EAD Protocol for this compound
  • Gas Chromatograph (GC) System : A GC equipped with a flame ionization detector (FID) and an effluent splitter.

  • Electroantennographic Detector (EAD) System :

    • Antenna Preparation : An antenna from a male moth of the target species is excised at the base. The tip is also slightly cut to ensure good electrical contact.

    • Electrodes : The antenna is mounted between two electrodes (e.g., glass capillaries filled with a saline solution and containing silver wires).

    • Amplification : The signal from the antenna is amplified using a high-impedance DC amplifier.

  • Injection and GC Conditions : Similar to the GC-MS protocol (splitless injection, appropriate column and temperature program).

  • Effluent Splitting : The column effluent is split (e.g., 1:1 ratio) between the FID and the EAD transfer line. The transfer line to the EAD is heated to prevent condensation of the analytes.

  • Data Acquisition : The signals from the FID and the EAD are recorded simultaneously on a two-channel data acquisition system.

  • Analysis : Peaks in the FID chromatogram that correspond in time to a depolarization of the antennal signal in the EAD trace are identified as biologically active compounds.

Conclusion: Choosing the Right Tool for the Task

Both GC-MS and GC-EAD are indispensable tools in the field of chemical ecology. The choice between them for the detection of this compound depends largely on the research objective.

  • GC-MS is the gold standard for the structural elucidation and confident identification of compounds. With the use of SIM, it can achieve high sensitivity, making it suitable for quantitative studies where the approximate concentration of the analyte is known.

  • GC-EAD offers unparalleled sensitivity for detecting biologically active compounds, often revealing the presence of pheromone components that might be missed by conventional detectors. It is the ideal technique for initial screening of complex extracts to identify the specific compounds that elicit a response from the insect, thereby guiding further identification and behavioral assays.

For a comprehensive analysis, a combined approach is often the most powerful. Initial screening with GC-EAD can pinpoint the active compounds in a sample, which can then be definitively identified and quantified using GC-MS. This integrated strategy ensures both the biological relevance and the chemical identity of the detected semiochemicals are thoroughly characterized.

References

efficacy of (Z)-11-Octadecenal compared to other pest control methods

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the efficacy and mechanisms of (Z)-11-Octadecenal reveals a highly specific and effective alternative to conventional pesticides, offering significant reductions in crop damage and a favorable environmental profile. This comparison guide synthesizes experimental data to objectively evaluate its performance against other pest control methods.

This compound is a key component of the sex pheromone blend of several significant agricultural pests, including the rice leaffolder moth (Cnaphalocrocis medinalis) and the yellow rice stem borer (Scirpophaga incertulas).[1][2][3][4] Its primary application in pest control lies in mating disruption and mass trapping, which offer targeted and environmentally benign alternatives to broad-spectrum insecticides.[5][6]

Efficacy Compared to Other Pest Control Methods

Pheromone-based strategies utilizing this compound have demonstrated high efficacy in reducing pest populations and crop damage, often outperforming or matching traditional insecticide applications.

Mating Disruption: This technique involves saturating an area with synthetic pheromones, making it difficult for male insects to locate females, thereby reducing mating and subsequent larval infestations. Field trials have shown that mating disruption using pheromone blends containing this compound can lead to a significant reduction in pest populations. For instance, studies on the cotton bollworm (Helicoverpa armigera) using a yeast-derived pheromone blend achieved a trap shutdown of 99.2% to 100% over three years, with crop damage being consistently lower in treated plots compared to control plots.[7] In another study, pheromone-treated plots showed up to a 98% reduction in male moth catches compared to insecticide-treated plots, with a corresponding significant decrease in larval damage.[3]

Mass Trapping: This method uses pheromone-baited traps to capture a large number of male insects, thereby reducing the mating population. Research has shown that optimizing pheromone lures can dramatically increase their effectiveness. For example, the addition of (Z)-11-hexadecenyl acetate and (Z)-13-octadecenyl acetate to a standard lure for the yellow rice stem borer, which includes a blend of (Z)-9-hexadecenal and (Z)-11-hexadecenal, resulted in a 120% average increase in moth catches in field experiments.[1][3][4]

The following tables summarize quantitative data from various studies, comparing the efficacy of this compound-based methods with other pest control strategies.

Pest SpeciesMethodEfficacy MetricThis compound-based MethodConventional InsecticideControl (No Treatment)Source
Cotton Bollworm (Helicoverpa armigera)Mating DisruptionMale Moth Capture Suppression99.2% - 100%--[7]
Cotton Bollworm (Helicoverpa armigera)Mating DisruptionCrop Damage (Bolls)3.3% - 3.8%-4.2% - 4.4%[7]
Yellow Rice Stem Borer (Scirpophaga incertulas)Mating DisruptionMale Moth Capture ReductionUp to 98%--[3]
Yellow Rice Stem Borer (Scirpophaga incertulas)Mating DisruptionLarval Damage (% White Heads)2.1% - 2.4%5.7% - 8.1%-[3]
Codling Moth (Cydia pomonella)Mating DisruptionFruit Damage< 1%--[8]
Pest SpeciesLure CompositionMean Trap Catch IncreaseSource
Yellow Rice Stem Borer (Scirpophaga incertulas)Standard Lure + (Z)-11-hexadecenyl acetate + (Z)-13-octadecenyl acetate120%[1][3][4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound efficacy.

Mating Disruption Field Trial Protocol

Objective: To evaluate the efficacy of a yeast-derived pheromone blend for mating disruption of the cotton bollworm (Helicoverpa armigera) in cotton fields.

Methodology:

  • Experimental Setup: Field trials were conducted over three consecutive years in cotton fields. Mating disruption (MD) treated plots were compared with control (CO) plots.

  • Pheromone Formulation and Application: A biodegradable, flowable, paraffin-based matrix containing a 94:6 ratio of (Z)-11-hexadecenal and (Z)-9-hexadecenal was used. The pheromone was applied at a rate of 100 g AI/ha. Application was carried out using unmanned aerial vehicles (UAVs) for precise and even distribution.

  • Monitoring: Pheromone traps were used to monitor the male moth population in both MD-treated and control plots. Trap capture data was collected regularly.

  • Damage Assessment: Crop damage was assessed by examining cotton buds, squares, and bolls for larval infestation in both treatment groups.

  • Data Analysis: The suppression ratio of total male captures in MD plots compared to control plots was calculated. Crop damage percentages were also compared between the two groups.

Pheromone Lure Efficacy Field Trial Protocol

Objective: To determine if the addition of other compounds to the standard sex pheromone lure for the yellow rice stem borer (Scirpophaga incertulas) improves its attractiveness.

Methodology:

  • Lure Preparation: Rubber septa lures were prepared with different pheromone blends:

    • Standard Lure (A): 250 µg (Z)-9-hexadecenal + 750 µg (Z)-11-hexadecenal.

    • Combined Lure (B): Standard Lure + 100 µg (Z)-11-hexadecenyl acetate + 1000 µg (Z)-13-octadecenyl acetate.

  • Experimental Design: A randomized complete block design with 5 replicates was used. Traps were placed in summer rice crops with a distance of 30m between traps. The height of the lures was maintained 20cm above the rice canopy.

  • Data Collection: The number of male moths captured in each trap was recorded daily.

  • Data Analysis: Total trap catch data were subjected to analysis of variance (ANOVA) after square root transformation to stabilize variances. Means were compared using a simple LSD test (P=0.05).[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of insect sex pheromones and a typical experimental workflow for evaluating pheromone efficacy.

Signaling_Pathway cluster_antennal_sensillum Antennal Sensillum Pheromone Pheromone Molecule (this compound) PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding OR Olfactory Receptor (OR) + Orco Co-receptor PBP->OR Transport G_protein G-protein (Gq) OR->G_protein OSN Olfactory Sensory Neuron (OSN) PLC Phospholipase C (PLC) G_protein->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ion_Channel Ion Channel Opening IP3->Ion_Channel Activation DAG->Ion_Channel Activation Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Antennal_Lobe Signal Processing in Antennal Lobe Action_Potential->Antennal_Lobe Behavioral_Response Behavioral Response (e.g., Mating) Antennal_Lobe->Behavioral_Response

Caption: Insect pheromone signaling pathway.

Experimental_Workflow cluster_planning Experiment Planning cluster_execution Field Execution cluster_analysis Data Analysis and Conclusion Objective Define Objective (e.g., Compare efficacy) Design Experimental Design (e.g., Randomized Block) Objective->Design Treatments Define Treatments (Pheromone vs. Control) Design->Treatments Setup Set up Field Plots and Traps Treatments->Setup Application Apply Treatments (Pheromone/Insecticide) Setup->Application Monitoring Monitor Pest Population (Trap Catches) Application->Monitoring Damage_Assessment Assess Crop Damage Monitoring->Damage_Assessment Collection Data Collection and Compilation Damage_Assessment->Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Collection->Statistical_Analysis Conclusion Draw Conclusions on Efficacy Statistical_Analysis->Conclusion

Caption: Experimental workflow for efficacy evaluation.

References

analysis of pheromone blends containing (Z)-11-Octadecenal from different geographic populations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The composition of insect sex pheromone blends can exhibit significant variation among geographically distinct populations of the same species. This phenomenon, driven by local adaptation and evolutionary pressures, has profound implications for chemical ecology, pest management strategies, and the development of species-specific attractants. This guide provides a comparative analysis of pheromone blends containing (Z)-11-Octadecenal and its analogs, with a focus on the rice leaffolder moth, Cnaphalocrocis medinalis. We present quantitative data from different geographic populations, detail the experimental protocols used for their analysis, and explore the behavioral consequences of these variations.

Comparative Analysis of Pheromone Blends in Cnaphalocrocis medinalis

The rice leaffolder moth, Cnaphalocrocis medinalis, presents a compelling case of geographic variation in its sex pheromone composition. Populations in East and Southeast Asia utilize a four-component blend based on C18 aldehydes and alcohols, while populations in South Asia and the Philippines employ a two-component blend of C16 and C18 acetates. This striking difference highlights the potential for reproductive isolation and the need for population-specific pest management approaches.

Geographic PopulationPheromone ComponentRatio
Japan This compound11
(Z)-13-Octadecenal100
(Z)-11-Octadecen-1-ol24
(Z)-13-Octadecen-1-ol36
Indonesia (Bali) This compound10
(Z)-13-Octadecenal100
(Z)-11-Octadecen-1-ol26
(Z)-13-Octadecen-1-ol37
China This compound3
(Z)-13-Octadecenal25
(Z)-11-Octadecen-1-ol3
(Z)-13-Octadecen-1-ol3
India (Z)-11-Hexadecenyl acetate1
(Z)-13-Octadecenyl acetate10
Philippines (Z)-11-Hexadecenyl acetate98
(Z)-13-Octadecenyl acetate2

Table 1: Quantitative comparison of sex pheromone blend components in different geographic populations of Cnaphalocrocis medinalis. Note the distinct chemical classes and ratios between the populations.

Field bioassays have confirmed the behavioral significance of these variations. Synthetic blends mimicking the Japanese and Chinese pheromone compositions effectively attract male moths in those respective regions.[1][2] Conversely, the synthetic blends corresponding to the Indian and Philippine populations show no attractive activity in Japan and China, indicating a strong divergence in the chemical communication channels of these geographically separated populations.[3][4]

Experimental Protocols

The identification and quantification of pheromone components rely on a suite of sophisticated analytical techniques. Below are detailed methodologies for the key experiments involved in the analysis of insect pheromones.

Pheromone Collection

1. Dynamic Headspace Collection (Aeration)

This method captures volatile compounds released by living insects into the air.

  • Apparatus: A glass chamber to house the insects, a purified air source (e.g., charcoal-filtered), a flow meter to regulate airflow, and an adsorbent trap (e.g., a glass tube containing Porapak Q or Tenax TA).

  • Procedure:

    • Place virgin female moths in the aeration chamber.

    • Draw a continuous, purified airstream over the insects at a controlled flow rate (e.g., 200 mL/min).

    • The air, now carrying the emitted pheromones, is passed through the adsorbent trap, where the volatile organic compounds are captured.

    • After a set collection period (typically several hours), the trapped compounds are eluted from the adsorbent using a solvent (e.g., hexane or dichloromethane) for subsequent analysis.

2. Solid-Phase Microextraction (SPME)

SPME is a solvent-free technique that uses a coated fiber to extract and concentrate volatile and semi-volatile compounds.

  • Apparatus: An SPME fiber holder and a fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane/divinylbenzene).

  • Procedure:

    • Expose the SPME fiber to the headspace above calling female moths or directly to the pheromone gland for a defined period.

    • The pheromone components adsorb onto the fiber coating.

    • The fiber is then retracted into the needle and directly inserted into the injection port of a gas chromatograph for thermal desorption and analysis.

Pheromone Analysis

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone for separating and identifying the chemical structures of pheromone components.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Procedure:

    • The extracted pheromone sample is injected into the GC.

    • Volatilized components are separated based on their boiling points and interaction with the stationary phase of the GC column.

    • As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented.

    • The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for its identification by comparison to spectral libraries and authentic standards.

2. Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique that uses an insect's antenna as a biological detector to identify which compounds in a complex mixture are biologically active.

  • Instrumentation: A gas chromatograph with its effluent split between a standard detector (e.g., Flame Ionization Detector - FID) and an electroantennography (EAG) setup.

  • Procedure:

    • The pheromone extract is injected and separated by the GC.

    • As components elute, one portion goes to the FID for chemical detection, while the other is passed over an excised insect antenna.

    • If a component elicits an olfactory response, a change in the electrical potential of the antenna is recorded by the EAG.

    • By aligning the FID chromatogram with the EAG recording, the biologically active compounds can be pinpointed.

Electrophysiological Bioassays

Electroantennography (EAG)

EAG measures the overall electrical response of an insect's antenna to an odor stimulus, providing a measure of its olfactory sensitivity.

  • Apparatus: An insect antenna mounted between two electrodes, a high-impedance amplifier, and a data acquisition system.

  • Procedure:

    • An antenna is carefully excised from a live moth and mounted between a recording and a reference electrode.

    • A continuous stream of humidified, purified air is passed over the antenna.

    • A puff of air containing a known concentration of a test compound (e.g., a synthetic pheromone component) is introduced into the airstream.

    • The depolarization of the olfactory receptor neurons on the antenna generates a voltage change, which is amplified and recorded as the EAG response. The amplitude of the response is indicative of the antenna's sensitivity to the specific compound.

Visualizations

Experimental_Workflow Experimental Workflow for Pheromone Blend Analysis cluster_collection Pheromone Collection cluster_analysis Pheromone Analysis cluster_identification Identification & Quantification cluster_validation Behavioral Validation Collection Insect Pheromone Source (e.g., Virgin Female Moths) Aeration Dynamic Headspace Collection (Aeration) Collection->Aeration SPME Solid-Phase Microextraction (SPME) Collection->SPME GC_EAD Gas Chromatography- Electroantennographic Detection (GC-EAD) Aeration->GC_EAD GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Aeration->GC_MS SPME->GC_EAD SPME->GC_MS Bioactive_ID Identification of Biologically Active Compounds GC_EAD->Bioactive_ID Structural_ID Structural Identification & Quantification GC_MS->Structural_ID Behavior Behavioral Assays (e.g., Wind Tunnel, Field Trapping) Bioactive_ID->Behavior Structural_ID->Behavior

Caption: Workflow for insect pheromone analysis.

Olfactory_Signaling_Pathway Generalized Moth Olfactory Signaling Pathway Pheromone Pheromone Molecule (this compound) PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding in sensillar lymph OR Odorant Receptor (OR) + Orco PBP->OR Transport and delivery Ion_Channel Ion Channel Opening OR->Ion_Channel Activation ORN Olfactory Receptor Neuron (ORN) Brain Antennal Lobe (Brain) ORN->Brain Signal Transmission Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Action_Potential->ORN Behavior Behavioral Response (e.g., Flight towards source) Brain->Behavior Signal Processing

Caption: Generalized moth olfactory signaling pathway.

References

Safety Operating Guide

Safe Disposal of (Z)-11-Octadecenal: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds like (Z)-11-Octadecenal are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols.

Pre-Disposal and Handling

Before beginning any disposal procedure, it is crucial to handle this compound in a well-ventilated area while wearing appropriate personal protective equipment (PPE), including suitable protective clothing, safety glasses with side shields (or goggles), and gloves.[1][2] Avoid contact with skin and eyes and prevent the formation of aerosols.[1] Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][2]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and ensure safety.

For small spills: Wipe up the material with an absorbent cloth or fleece and thoroughly clean the surface to remove any residual contamination.[2]

For large spills: If it can be done without risk, stop the flow of the material.[2] Contain the spill by diking the area with inert materials like vermiculite, dry sand, or earth.[2] Cover the spill with a plastic sheet to prevent spreading.[2] Once absorbed, collect the material and place it into appropriate containers for disposal.[2] Following product recovery, flush the area with water.[2] Never return spilled material to its original container for reuse.[2]

Disposal Procedures

The disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations.[2] It is recommended to consult with a licensed waste disposal company to ensure compliance.[2]

Key Disposal Steps:

  • Containment: Ensure the waste material is collected and stored in sealed, suitable, and closed containers.[1][2]

  • Labeling: Clearly label the waste containers with the contents.

  • Waste Stream Management: Do not mix this compound waste with other waste streams.

  • Environmental Precaution: Avoid discharging the substance into drains, water courses, or onto the ground.[2]

  • Empty Containers: Empty containers may retain product residues and should be treated as hazardous waste.[2] They should be taken to an approved waste handling site for recycling or disposal.[2]

  • Professional Disposal: Arrange for the collection and disposal of the waste by a licensed waste disposal service.[2]

Summary of Disposal Procedures

Procedure Key Actions
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection.[1][3]
Spill Response (Small) Absorb with inert material (e.g., cloth, fleece) and clean the area.[2]
Spill Response (Large) Dike the spill, absorb with vermiculite, sand, or earth, and place in containers.[2]
Container Disposal Dispose of empty containers safely as they may contain residues.[2]
Environmental Protection Prevent discharge into drains, waterways, or soil.[2]
Final Disposal Use a licensed waste disposal site and follow all local regulations.[2]

Disposal Workflow

cluster_prep Preparation cluster_containment Containment & Segregation cluster_spill Spill Management cluster_disposal Final Disposal start Start: this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect waste in a sealed, labeled container ppe->collect segregate Segregate from incompatible materials (e.g., strong oxidizers) collect->segregate spill_check Spill Occurred? segregate->spill_check small_spill Small Spill: Absorb with inert material spill_check->small_spill Yes, Small large_spill Large Spill: Dike and absorb spill_check->large_spill Yes, Large contact_vendor Contact Licensed Waste Disposal Vendor spill_check->contact_vendor No clean_area Clean spill area small_spill->clean_area large_spill->clean_area clean_area->collect end_disposal Dispose according to local/national regulations contact_vendor->end_disposal

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling (Z)-11-Octadecenal

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (Z)-11-Octadecenal. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Chemical Safety Overview

This compound is a chemical compound that requires careful handling due to its potential health and environmental hazards. It is harmful if swallowed, can cause serious eye irritation, and may cause damage to organs through prolonged or repeated exposure.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1]

Hazard Category Classification
Acute Oral Toxicity Category 4
Serious Eye Irritation Category 2A
Specific Target Organ Toxicity (Repeated Exposure) Category 1
Hazardous to the Aquatic Environment (Long-term) Category 1

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Protection Type Specific Requirement Standard
Eye and Face Protection Tightly fitting safety goggles or a face shield.Conforming to EN166 (EU) or NIOSH (US).
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), impervious clothing, and a lab coat.Gloves must satisfy EU Directive 89/686/EEC and standard EN 374.
Respiratory Protection A full-face respirator is necessary if exposure limits are exceeded or if irritation is experienced.NIOSH (US) or EN 149 (EU) approved.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial. The following workflow outlines the procedural steps from preparation to post-handling.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Decontamination prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Ensure Proper Ventilation prep_ppe->prep_workspace handling_weigh Weigh/Measure in a Ventilated Area prep_workspace->handling_weigh Proceed to handling handling_use Conduct Experiment handling_weigh->handling_use post_decon Decontaminate Work Surfaces handling_use->post_decon Experiment complete post_ppe_remove Remove PPE Correctly post_decon->post_ppe_remove post_wash Wash Hands Thoroughly post_ppe_remove->post_wash

Safe Handling Workflow

Experimental Protocols

General Handling Protocol:

  • Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS). Ensure that the work area, such as a chemical fume hood, is well-ventilated.[1] Don all required personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling:

    • Avoid direct contact with the skin and eyes.[1]

    • Do not breathe in dust, fumes, gas, mist, vapors, or spray.[1]

    • When not in use, keep the container tightly closed and stored in a well-ventilated place.

    • Eating, drinking, and smoking are strictly prohibited in the handling area.[1]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly after handling.[1]

    • Decontaminate all work surfaces and equipment.

    • Remove and dispose of contaminated PPE in accordance with institutional guidelines.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow:

Disposal Plan for this compound cluster_collection Waste Collection cluster_labeling Labeling & Storage cluster_disposal Final Disposal collect_chem Collect Unused Chemical collect_contam Collect Contaminated Materials collect_chem->collect_contam label_waste Label Waste Container Clearly collect_contam->label_waste Prepare for disposal store_waste Store in a Designated, Secure Area label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs Arrange for pickup dispose_facility Dispose at an Approved Facility contact_ehs->dispose_facility

Disposal Workflow

Disposal Protocol:

  • Waste Segregation: Collect unused this compound and any materials contaminated with it (e.g., gloves, absorbent pads, containers) in a designated, sealed, and properly labeled waste container.

  • Labeling: Clearly label the waste container with the chemical name and associated hazards.

  • Storage: Store the waste container in a secure, well-ventilated area, away from incompatible materials.

  • Disposal: Dispose of the contents and the container in accordance with all applicable local, state, and federal regulations.[1] This should be done through a licensed waste disposal company. Do not release into the environment.[1]

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.